molecular formula C8H8O4 B079165 4-(Furan-2-yl)-4-oxobutanoic acid CAS No. 10564-00-8

4-(Furan-2-yl)-4-oxobutanoic acid

Cat. No.: B079165
CAS No.: 10564-00-8
M. Wt: 168.15 g/mol
InChI Key: WVIZXFWNDLSDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)-4-oxobutanoic acid is a high-purity, versatile chemical intermediate of significant interest in organic synthesis and drug discovery. This compound features a furan heterocycle, a privileged scaffold in medicinal chemistry, linked to a 4-oxobutanoic acid (succinic semialdehyde) chain. This bifunctional structure, possessing both a reactive ketone and a carboxylic acid, makes it an invaluable building block for the synthesis of more complex heterocyclic systems, ligands, and functionalized materials. Its primary research value lies in its application as a precursor for the development of novel pharmaceutical candidates, particularly through the formation of amides, esters, and heterocyclic fusion products. The electron-rich furan ring can participate in various cyclization and coupling reactions, enabling the construction of diverse compound libraries for biological screening. Furthermore, its mechanism of action as a research tool often involves its incorporation into larger molecular frameworks that may interact with biological targets, serving as a core structure for probes in enzymology or receptor-binding studies. Researchers in material science also utilize this compound as a monomer or precursor for synthesizing functional polymers and organic electronic materials, where the furan unit can contribute to desired electronic properties and biodegradability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIZXFWNDLSDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395622
Record name 4-(furan-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10564-00-8
Record name 4-(furan-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Furan Scaffold: A Privileged Motif in the Landscape of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique stereoelectronic properties and its ability to serve as a bioisostere for other aromatic systems, such as phenyl rings, have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] This guide provides a comprehensive technical overview of the diverse biological activities of furan derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of the furan scaffold.

The Furan Core: Structural and Physicochemical Properties

The furan ring's biological versatility stems from its distinct chemical nature. It is an electron-rich aromatic system, with the oxygen atom's lone pair of electrons participating in the π-system.[1] This electronic configuration makes the furan ring susceptible to electrophilic substitution, primarily at the 2- and 5-positions, which are key handles for synthetic modification.[1][2] The oxygen atom also imparts polarity and the ability to act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5] Furthermore, the furan moiety can influence the overall lipophilicity and metabolic stability of a molecule, critical parameters in drug design.[1] It is this fine balance of properties that allows furan derivatives to modulate a wide array of biological processes.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against multidrug-resistant pathogens. Furan derivatives have a long history in this arena, with nitrofurantoin being a clinically used antibiotic for urinary tract infections.[3]

Mechanism of Action

The antimicrobial action of many furan derivatives, particularly nitrofurans, is contingent on the reductive activation of the nitro group by bacterial nitroreductases.[1] This process generates reactive electrophilic intermediates that can indiscriminately damage bacterial macromolecules, including DNA, ribosomal proteins, and enzymes, leading to cell death.[1][6] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in optimizing the antibacterial potency of furan derivatives.[1][3][7] Key SAR findings include:

  • The Nitro Group: The presence of a nitro group at the 5-position of the furan ring is often crucial for potent antibacterial activity.[7]

  • Substituents at the 2-Position: The nature of the substituent at the 2-position significantly modulates activity. Often, conjugated systems, such as those found in furan-chalcone derivatives, enhance antibacterial effects.[6]

  • Physicochemical Properties: Electronic parameters, such as the reduction potential of the nitro group, are critical determinants of activity.[3][7]

Quantitative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of furan derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
NitrofurantoinStaphylococcus aureus1.5625[6]
Furan-chalcone derivative 2aStaphylococcus aureus256[6]
Furan-chalcone derivative 2bStaphylococcus aureus256[6]
Furan-chalcone derivative 2cStaphylococcus aureus256[6]
Furan-based pyrimidine-thiazolidinone 8aEscherichia coli12.5
Furan-based pyrimidine-thiazolidinone 8aPseudomonas aeruginosa50
Furan-based pyrimidine-thiazolidinone 8oPseudomonas aeruginosa50
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of furan derivatives using the broth microdilution method, a standard in vitro assay for antibacterial activity.[6]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Furan derivative stock solutions (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the furan derivatives in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Furfural) Synth Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify MIC MIC Determination (Broth Microdilution) Purify->MIC Test Compound Toxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Purify->Toxicity Test Compound MBC MBC Determination MIC->MBC

Workflow for Synthesis and Antibacterial Evaluation of Furan Derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The furan scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[8][9][10] These derivatives often exert their effects through diverse mechanisms, including the inhibition of key enzymes and the disruption of signaling pathways critical for tumor growth and survival.[9][11]

Mechanisms of Action

Furan-containing anticancer agents have been shown to target various cellular processes:

  • Enzyme Inhibition: Certain furan derivatives act as inhibitors of crucial enzymes in cancer metabolism, such as ATP-citrate lyase (ACL), which is involved in lipid biosynthesis.[11]

  • Tubulin Polymerization Inhibition: Some furan-based compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

  • Signaling Pathway Modulation: Furan derivatives have been reported to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[6][9] For instance, some compounds may promote the activity of the tumor suppressor PTEN, leading to the downregulation of these pro-survival pathways.[6]

Quantitative Data: Cytotoxic Potency

The following table presents the half-maximal inhibitory concentration (IC50) values for representative furan derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furan-fused Chalcone 8HL-6017.2[8]
Furan-fused Chalcone 9HL-60305[8]
Furan-based Pyridine Carbohydrazide 4MCF-74.06[8]
Furan-based N-phenyl Triazinone 7MCF-72.96[8]
Furan derivative 1HeLa0.08 - 8.79 (range for various derivatives)[6][9]
Furan derivative 24HeLa0.08 - 8.79 (range for various derivatives)[6][9]
Furan derivative 24SW620Moderate to potent activity[6][9]
Furanopyridinone 4cKYSE700.655 µg/mL (after 24h)[12][13]
Furanopyridinone 4cKYSE1500.655 µg/mL (after 24h)[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[8][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furan derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_outcome Cellular Outcomes Furan Furan Derivative PTEN PTEN Furan->PTEN Promotes Activity PI3K PI3K Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes PTEN->PI3K Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Furan Derivatives Modulating the PI3K/Akt Pathway via PTEN Activation.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a priority. Furan derivatives have emerged as promising candidates, with some exhibiting potent anti-inflammatory effects.[2][15]

Mechanism of Action

A primary mechanism underlying the anti-inflammatory activity of certain furan derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[15][16] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation.[15] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[16] Some furan derivatives also exert their anti-inflammatory effects by modulating other inflammatory pathways, such as the NF-κB signaling cascade.[15]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general framework for assessing the COX inhibitory activity of furan derivatives in vitro.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Furan derivative test compounds

  • Assay buffer

  • Detection reagent for prostaglandin E2 (PGE2) (e.g., ELISA kit)

Procedure:

  • Enzyme Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the furan derivative or a control inhibitor in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation FuranDerivative Furan Derivative FuranDerivative->COX2 Inhibits

Mechanism of Anti-inflammatory Action via COX-2 Inhibition.

Antiviral Activity: Combating Viral Infections

Furan-containing compounds have also demonstrated promising activity against a range of viruses, including the influenza virus.[4] The development of new antiviral agents is of paramount importance, especially in the face of emerging viral threats and the development of resistance to existing drugs.

Mechanism of Action

The antiviral mechanisms of furan derivatives can be varied. For instance, some furan-substituted spirothiazolidinones have been shown to inhibit the membrane fusion process of the influenza virus, a critical step in viral entry into host cells.[4] This inhibition prevents the virus from delivering its genetic material into the cell, thereby halting the replication cycle.

Quantitative Data: Antiviral Efficacy

The following table shows the 50% effective concentration (EC50) values for furan derivatives against the influenza virus.

Compound/DerivativeVirus StrainEC50 (µM)Reference
Spirothiazolidinone 3cInfluenza A/H3N2~1[4]
Spirothiazolidinone 3dInfluenza A/H3N2~1[4]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK cells for influenza)

  • Virus stock

  • Furan derivative test compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing various concentrations of the furan derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques, which are areas of cell death caused by viral replication, will appear as clear zones against a background of stained, viable cells.

  • EC50 Calculation: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Conclusion and Future Perspectives

The furan scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Its synthetic tractability and diverse range of biological activities make it an attractive starting point for drug discovery programs. Future research will likely focus on the development of more selective and potent furan derivatives, aided by computational modeling and a deeper understanding of their mechanisms of action. The exploration of novel furan-based chemical space, including the synthesis of complex, polycyclic systems, holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL not provided)
  • Pharmacological activity of furan deriv
  • Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. (URL not provided)
  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem. (URL not provided)
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. Available from: [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. Available from: [Link]

  • Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed. Available from: [Link]

  • Furan Derivatives as Selective COX-2 Inhibitors | Download Table - ResearchGate. Available from: [Link]

  • IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines - ResearchGate. Available from: [Link]

  • Efforts towards the synthesis of furan containing bioactive compounds - ShareOK. (URL not provided)
  • Quantitative structure-activity relationships from optimised ab initio bond lengths: Steroid binding affinity and antibacterial activity of nitrofuran derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Furan Derivatives: A Comparative Guide to Their Antibacterial Activity - Benchchem. (URL not provided)
  • IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. - ResearchGate. Available from: [Link]

  • Bioactive compounds containing furan framework. - ResearchGate. Available from: [Link]

  • Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem. (URL not provided)
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (URL not provided)
  • Furan: A Promising Scaffold for Biological Activity. (URL not provided)
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - MDPI. Available from: [Link]

  • (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (URL not provided)
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. Available from: [Link]

  • Full article: Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - Taylor & Francis Online. Available from: [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (URL not provided)
  • An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core - Benchchem. (URL not provided)
  • Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - ResearchGate. Available from: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (URL not provided)
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - NIH. Available from: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer N
  • Pharmacological activity of furan deriv
  • 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. - ResearchGate. Available from: [Link]

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. Available from: [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. Available from: [Link]

  • Antiviral options and therapeutics against influenza: history, latest developments and future prospects - Frontiers. (URL not provided)
  • Antiviral Potential of Natural Resources against Influenza Virus Infections - PubMed Central. Available from: [Link]

  • “Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules” | Indian Journal of Chemistry (IJC). (URL not provided)
  • Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PubMed Central. Available from: [Link]

  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (URL not provided)
  • Antiviral agents active against influenza A viruses - PMC - PubMed Central - NIH. Available from: [Link]

  • Design, Synthesis, Anti-inflammatory Evaluation and In silico Molecular Docking of Novel Furan-based Derivatives as Potential TNF-α Production Inhibitors | Bentham Science. (URL not provided)
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • In vitro methods for testing antiviral drugs | Request PDF - ResearchGate. Available from: [Link]

Sources

A Technical Guide to 4-(Furan-2-yl)-4-oxobutanoic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 4-(furan-2-yl)-4-oxobutanoic acid, a bifunctional heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The furan moiety is a privileged scaffold in medicinal chemistry, and its incorporation into a keto-acid framework provides a versatile platform for the synthesis of complex molecular architectures. This guide details the compound's structure and properties, provides a robust protocol for its synthesis via Friedel-Crafts acylation, discusses its chemical reactivity, and presents a case study on its application as a precursor to novel anti-inflammatory agents.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that is a core structural component in a vast array of natural products, bioactive compounds, and functional materials.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, serving as key pharmacophores in cardiovascular, antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2] The unique electronic properties and geometric constraints of the furan ring make it a valuable building block for drug design. This compound capitalizes on this potential by combining the furan scaffold with a keto-acid side chain, offering two distinct points for chemical modification and elaboration, making it an invaluable intermediate for constructing diverse compound libraries for biological screening.

Nomenclature, Structure, and Physicochemical Properties

The compound is systematically named according to IUPAC nomenclature, reflecting its butanoic acid backbone, a ketone (oxo) at position 4, and a furan ring attached at the 2-position.

  • IUPAC Name: this compound

  • Synonym: β-(2-furoyl)-propionic acid[3]

  • CAS Number: 10564-00-8

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₈O₄ [3]
Molecular Weight 168.15 g/mol [3]
Appearance Solid (form may vary) General
SMILES C1=COC(=C1)C(=O)CCC(=O)O [3]

| Purity | Typically >95% for research use |[3] |

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for preparing this compound is the Friedel-Crafts acylation of furan with succinic anhydride. This reaction is a cornerstone of organic synthesis for forming C-C bonds with aromatic rings.

Reaction Principle and Mechanism

The reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This complex then rearranges, causing the anhydride ring to open and form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 (alpha) position of the furan, which is the most activated site for electrophilic substitution. This step disrupts the aromaticity of the furan ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon that was attacked, restoring the aromaticity of the furan ring and yielding the final product complexed with AlCl₃.

  • Workup: The reaction is quenched with water or dilute acid to hydrolyze the aluminum chloride complex, liberating the final keto-acid product.

dot graph "friedel_crafts_mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=11, fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];

} Caption: Key steps in the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Friedel-Crafts acylation methods.[4][5][6] Causality: The use of anhydrous reagents and a moisture-free atmosphere is critical, as the AlCl₃ catalyst reacts violently with water. The reaction is exothermic and requires careful temperature control.

Materials & Equipment:

  • Furan (freshly distilled)

  • Succinic anhydride

  • Anhydrous aluminum chloride (powdered)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Three-necked round-bottom flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL three-necked flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Reagent Charging: Charge the flask with succinic anhydride (0.1 mol) and 150 mL of anhydrous solvent. Begin stirring to form a suspension.

  • Catalyst Addition: Cool the flask in an ice bath. Carefully add powdered anhydrous aluminum chloride (0.22 mol) in portions through a powder funnel, maintaining the temperature below 10°C. The amount of catalyst is greater than stoichiometric because it complexes with both the anhydride and the final ketone product.

  • Furan Addition: Add furan (0.1 mol) to the dropping funnel and add it dropwise to the stirred, cooled reaction mixture over 30-45 minutes. An exothermic reaction will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, then heat gently to 40-50°C for 1 hour to ensure completion.

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and should be done with vigorous stirring in a well-ventilated fume hood due to the evolution of HCl gas.

  • Isolation: Transfer the quenched mixture to a separatory funnel. If a solid product precipitates, it can be collected by vacuum filtration. If the product remains in an organic layer, separate the layers and extract the aqueous phase with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts or dissolve the crude solid. Wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer. Re-acidify the bicarbonate solution with cold, dilute HCl to precipitate the pure this compound. Collect the solid by vacuum filtration, wash with cold water, and dry.

Experimental Workflow

dot digraph "synthesis_workflow" { graph [fontname="Helvetica", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [arrowsize=0.7, color="#34A853"];

} Caption: General experimental workflow for synthesis.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

Technique Feature Expected Chemical Shift / Wavenumber
¹H NMR -COOH δ 10-12 ppm (broad singlet)
Furan H5 δ ~7.6 ppm (doublet)
Furan H3 δ ~7.2 ppm (doublet)
Furan H4 δ ~6.5 ppm (doublet of doublets)
-CH₂- (adjacent to C=O) δ ~3.2 ppm (triplet)
-CH₂- (adjacent to COOH) δ ~2.8 ppm (triplet)
¹³C NMR Carboxylic C=O δ ~178 ppm
Ketone C=O δ ~188 ppm
Furan C2 (substituted) δ ~152 ppm
Furan C5 δ ~147 ppm
Furan C3 δ ~118 ppm
Furan C4 δ ~112 ppm
Methylene Carbons δ ~33 ppm, ~28 ppm
IR O-H stretch (acid) 3300-2500 cm⁻¹ (broad)
C=O stretch (acid) ~1710 cm⁻¹
C=O stretch (ketone) ~1675 cm⁻¹

| | C=C stretch (furan) | ~1570, 1470 cm⁻¹ |

Reactivity and Application in Drug Discovery

The bifunctional nature of this compound makes it a highly valuable synthon. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The furan-ketone moiety can participate in a wide range of reactions, including reductions, condensations, and intramolecular cyclizations.

Case Study: Synthesis of Anti-inflammatory Agents

A notable application of this compound is as a starting material for the synthesis of novel heterocyclic systems with potential therapeutic value. A study by Igidov et al. demonstrated its use in preparing a series of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids.[10][11]

In this work, the target compound is first reacted to form a more complex dioxobutanoic acid derivative. This intermediate is then reacted with furan-2-carbohydrazide. The resulting molecules possess a framework that can undergo intramolecular cyclization to form novel N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. Several of these synthesized compounds were found to exhibit pronounced anti-inflammatory activity, highlighting the utility of the this compound scaffold in generating biologically active molecules.[10][11] This demonstrates a clear pathway from a simple building block to potential drug candidates.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available. Therefore, a risk assessment must be based on the hazards of its precursors and analogous structures.[12][13]

  • Hazards: Based on analogous keto-acids, the compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precursors are significantly hazardous:

    • Furan: Extremely flammable (H224), harmful if swallowed or inhaled (H302 + H332), suspected of causing genetic defects (H341), and may cause cancer (H350).[12]

    • Aluminum Chloride (Anhydrous): Reacts violently with water, causing severe skin burns and eye damage.

  • Handling Precautions (P-statements):

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (P280), safety goggles or a face shield, and a lab coat.

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

    • Wash skin thoroughly after handling (P264).

    • Keep away from heat, sparks, and open flames.

  • First Aid:

    • Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin (P302+P352): Wash with plenty of soap and water.

    • Inhalation (P304+P340): Remove person to fresh air and keep comfortable for breathing.

    • Seek immediate medical advice/attention if symptoms persist or in case of significant exposure.

References

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

  • 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. Semantic Scholar. Available at: [Link]

  • depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation, Lab Guide. Scientific & Academic Publishing. (2025-02-26). Available at: [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate. (2025-11-11). Available at: [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta. Available at: [Link]

  • Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. SciSpace. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. De Anza College. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. Available at: [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. National Center for Biotechnology Information. Available at: [Link]

  • 13C NMR Metabolomics: Applications at Natural Abundance. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. (2024-12-10). Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-(Furan-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(Furan-2-yl)-4-oxobutanoic acid is a bifunctional molecule incorporating a furan heterocycle, a ketone, and a carboxylic acid.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science but also presents specific challenges regarding its solubility and stability. This guide provides an in-depth analysis of these properties, grounded in established chemical principles and field-proven methodologies. We will explore the theoretical underpinnings of its behavior in various environments and present robust, self-validating protocols for its empirical characterization. The objective is to equip researchers with the necessary knowledge to handle, formulate, and analyze this compound with confidence, ensuring data integrity and accelerating development timelines.

Physicochemical Characterization

Understanding the fundamental properties of this compound is the first step in predicting its behavior. The molecule's structure dictates its interactions with solvents and its susceptibility to degradation.

  • Furan Ring: An electron-rich aromatic heterocycle that is significantly more reactive than benzene.[2] Its aromaticity makes it susceptible to electrophilic substitution but also prone to acid-catalyzed ring-opening.[3][4]

  • Ketone Group: A polar carbonyl moiety that can participate in hydrogen bonding as an acceptor. It also activates the adjacent methylene protons, although this is less pronounced than in beta-dicarbonyl systems.

  • Carboxylic Acid Group: A polar, acidic functional group that acts as both a hydrogen bond donor and acceptor. Its ionization state is pH-dependent, which critically influences aqueous solubility.

Below is a diagram of the chemical structure.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 10564-00-8 [5][6][7]
Molecular Formula C₈H₈O₄ [1][5]
Molecular Weight 168.15 g/mol [5][7]
Appearance Solid (predicted) -

| pKa | ~4-5 (Estimated for carboxylic acid) | - |

Solubility Profile

A definitive solubility profile is essential for every stage of development, from reaction chemistry to formulation. The "like dissolves like" principle provides a strong predictive framework for this molecule. Its polar carboxylic acid and ketone functionalities suggest solubility in polar solvents, while the furan ring provides some nonpolar character.

Theoretical Solubility
  • Aqueous Solubility: The carboxylic acid group suggests pH-dependent aqueous solubility. At pH values well above its pKa, the carboxylate anion will be formed, increasing its solubility in water. Conversely, at low pH, the protonated, less polar form will dominate, reducing aqueous solubility. However, the overall hydrophobicity of the furan ring and carbon backbone will likely limit its solubility in water even at favorable pH.[8]

  • Organic Solubility: The compound is expected to be soluble in common polar organic solvents such as alcohols (ethanol, methanol), acetone, and dimethylformamide (DMF), which can engage in hydrogen bonding.[2] Solubility in nonpolar solvents like heptane or toluene is expected to be low.

Experimental Determination of Equilibrium Solubility

While theoretical principles are useful, empirical data is non-negotiable. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[9] The causality behind this method is its simplicity and its direct measurement of the thermodynamic equilibrium between the solid-state compound and the solvent, ensuring a true representation of saturation.

Table 2: Solubility Data for this compound (Template) A thorough literature search did not yield specific quantitative solubility data for this compound. This table serves as a template for researchers to populate with their experimentally determined values.

Solvent Temperature (°C) Solubility (mg/mL) Method of Analysis
Water (pH 3.0) 25 Data not available e.g., HPLC-UV
Water (pH 7.4) 25 Data not available e.g., HPLC-UV
Ethanol 25 Data not available e.g., HPLC-UV
Acetone 25 Data not available e.g., Gravimetric
Acetonitrile 25 Data not available e.g., HPLC-UV

| Dichloromethane | 25 | Data not available | e.g., Gravimetric |

Protocol 1: Isothermal Shake-Flask Solubility Determination

This protocol is designed as a self-validating system. By measuring concentration at multiple time points, the researcher confirms that equilibrium has been reached, ensuring the trustworthiness of the final solubility value.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate.

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

  • Separation: Withdraw a small aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (pre-saturated with the solution to avoid analyte loss) or centrifuge at high speed to remove all undissolved solids.

  • Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) and quantify the concentration using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

  • Confirmation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ±5%). The final, stable concentration is the equilibrium solubility.

Stability Profile

The stability of a compound determines its shelf-life, dictates acceptable storage conditions, and informs potential liabilities in formulation. For this compound, the furan ring is the primary site of potential instability.

pH-Dependent Stability (Hydrolysis)
  • Acidic Conditions: The furan ring is notoriously unstable in acidic aqueous solutions.[10][11][12] The acid-catalyzed mechanism involves protonation of the furan ring (preferentially at the Cα position), followed by nucleophilic attack by water.[4] This leads to ring-opening and the formation of reactive 1,4-dicarbonyl species, which can subsequently degrade or polymerize, often resulting in discoloration and the formation of insoluble materials.[3][4][10] The presence of an electron-withdrawing substituent, such as the keto-acid chain, can offer some stability against acid-catalyzed degradation, but this is a critical parameter to test empirically.[3]

  • Basic Conditions: While more stable than in acid, the compound may still be susceptible to base-catalyzed reactions. The primary concerns would be reactions involving the acidic protons on the carbon alpha to the ketone, though significant degradation is less likely than under acidic stress.

G cluster_0 Acid-Catalyzed Degradation Pathway A Furan Ring (Protonated) B Ring-Opened Intermediate (4-hydroxy-2-butenal derivative) A->B + H₂O (Nucleophilic Attack) C Polymerization / Further Degradation B->C

Caption: Potential Acid-Catalyzed Degradation of the Furan Moiety.

Thermal Stability

The compound is a gamma-keto acid.[13] Unlike beta-keto acids, which readily undergo thermal decarboxylation, gamma-keto acids are generally more stable.[13] However, at elevated temperatures, general thermal decomposition can occur. The stability of related ketone bodies has been shown to be highly dependent on temperature, with degradation accelerating significantly as temperature increases.[14]

Photostability

Furan-containing compounds can be photoreactive.[15] UV irradiation can promote electronic transitions within the aromatic system, potentially leading to reactions such as [2+2] cycloadditions or other rearrangements.[16] This is a critical parameter for any drug candidate, as light exposure can occur during manufacturing, storage, or administration.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment in pharmaceutical development. Their purpose is to deliberately stress the molecule to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition. A parallel study on the solid-state compound should be run for thermal and photolytic stress.

    • Acid: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Heat at 60°C.

    • Base: Add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH. Heat at 60°C.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store vials of both solid compound and solution at 80°C.

    • Photolytic: Expose solid and solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Control: Keep a solution and solid sample protected from light at a refrigerated temperature.

  • Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Sample Preparation for Analysis: Before injection, cool samples to room temperature and neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target concentration with the mobile phase.

  • Analysis: Analyze all samples using the HPLC method described below, equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess peak purity.

  • Evaluation: Compare the stressed sample chromatograms to the time zero and control samples. Calculate the percentage of degradation and look for the formation of new peaks. A good mass balance (e.g., 95-105%) provides confidence that all major degradation products are being observed.

Table 3: Summary of Recommended Forced Degradation Conditions

Stress Type Condition Purpose
Acid Hydrolysis 0.1 M HCl at 60°C To assess susceptibility to acid-catalyzed ring-opening.[4]
Base Hydrolysis 0.1 M NaOH at 60°C To evaluate stability in alkaline environments.
Oxidation 3% H₂O₂ at RT To test for sensitivity to oxidative stress.
Thermal 80°C (Solid & Solution) To determine thermal lability.[14]

| Photolytic | ICH Q1B Guidelines | To assess degradation upon light exposure.[15] |

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust analytical method is required to accurately quantify this compound and separate it from any potential impurities or degradants. A reversed-phase HPLC method is the logical choice.

The causality behind the method parameters is key:

  • C18 Column: Provides a nonpolar stationary phase suitable for retaining the moderately polar analyte.

  • Acidified Mobile Phase: The pH of the mobile phase must be kept low (e.g., pH 2.5). This suppresses the ionization of the carboxylic acid group, ensuring it remains in its more retained protonated form, leading to sharp, symmetrical peaks and reproducible retention times.[17]

  • Gradient Elution: Using a gradient from a weak organic mobile phase (acetonitrile or methanol) to a strong one allows for the effective elution of the parent compound while also separating potentially more polar or less polar degradation products within a reasonable run time.

  • UV Detection: The conjugated system of the furanone moiety provides a strong chromophore, making UV detection at a wavelength around 210 nm or near the compound's λmax highly sensitive.[17]

Protocol 3: Quantitative Analysis by Reversed-Phase HPLC

Step-by-Step Methodology:

  • System Preparation: Set up the HPLC system according to the parameters in Table 4. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create a calibration curve with at least five concentration levels.

  • Sample Preparation: Dilute samples (from solubility or stability studies) with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject a blank, followed by the calibration standards, and then the samples.

  • Quantification: Integrate the peak area of this compound. Construct a linear regression curve from the calibration standards (Area vs. Concentration). Use the resulting equation to calculate the concentration in the unknown samples.

Table 4: HPLC System Parameters

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard for reversed-phase separation of small molecules.[17]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5) Suppresses ionization of the carboxylic acid for good peak shape.[17]
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C Improves peak shape and reduces viscosity.
Detection UV at 210 nm High sensitivity for carbonyl and conjugated systems.[17]
Injection Vol. 10 µL Adjustable based on concentration and sensitivity.

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of a wide range of potential degradants. |

Conclusion

This compound is a compound of significant synthetic utility. However, its chemical nature, particularly the presence of the furan ring, necessitates a careful and empirical approach to its handling and characterization. Its solubility is expected to be highest in polar organic solvents and highly pH-dependent in aqueous media. The primary stability concern is the acid-catalyzed degradation of the furan ring, a liability that must be quantified for any application. The protocols provided in this guide offer a robust framework for researchers to generate reliable, high-quality data on the solubility and stability of this molecule, thereby mitigating risks and enabling scientifically sound progress in drug discovery and development.

References

  • Title: Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 Source: Chemical Research in Toxicology URL
  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: ChemSusChem URL
  • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (Duplicate)
  • Title: Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions Source: Journal of Chemical & Engineering Data URL
  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL
  • Title: Furan - Wikipedia Source: Wikipedia URL
  • Title: Furan | Solubility of Things Source: Solubility of Things URL
  • Title: Stability of ketone bodies in serum in dependence on storage time and storage temperature Source: European Journal of Clinical Chemistry and Clinical Biochemistry URL
  • Title: Furan | 110-00-9 Source: ChemicalBook URL
  • Title: Furan - Sciencemadness Wiki Source: Sciencemadness Wiki URL
  • Title: Keto acid - Wikipedia Source: Wikipedia URL
  • Title: Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization Source: MDPI URL
  • Title: Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review Source: MDPI URL
  • Title: Photoreactive furan derivatives | Request PDF Source: ResearchGate URL
  • Title: addressing co-eluting impurities in HPLC analysis of 4-oxobutanoic acid Source: BenchChem URL
  • Title: 4-(Furan-2-yl)
  • Title: Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization Source: MDPI URL
  • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Energy & Fuels URL
  • Title: LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews Source: Journal of Separation Science URL
  • Title: 4-(Furan-2-yl)
  • Title: 4-(Furan-2-yl)
  • Title: 4-(Furan-2-yl)
  • Title: Solubility of 4-(3,4-Difluorophenyl)

Sources

An In-depth Technical Guide to 4-(Furan-2-yl)-4-oxobutanoic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Furan-2-yl)-4-oxobutanoic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Delving into its historical context, this document details the foundational synthesis via Friedel-Crafts acylation, outlining the mechanistic intricacies and providing a detailed experimental protocol. The guide further presents a thorough characterization of the molecule, including its physicochemical properties and spectroscopic data. Finally, it explores the burgeoning interest in its application as a key building block in the development of novel therapeutic agents, supported by an analysis of the pharmacological activities observed in related furan-containing scaffolds.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in organic synthesis and medicinal chemistry.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone in the synthesis of numerous natural products, pharmaceuticals, and functional materials.[1][2] this compound, also known as β-(2-furoyl)propanoic acid, represents a key derivative, incorporating both a ketone and a carboxylic acid functionality. This bifunctionality makes it an exceptionally valuable starting material for the synthesis of more complex molecular architectures.

Historical Perspective and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis falls under the well-established and extensively studied Friedel-Crafts acylation reaction. The preparation of analogous β-aroylpropionic acids by reacting an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst has been a fundamental transformation in organic chemistry for over a century. The application of this reaction to furan, a relatively electron-rich and acid-sensitive heterocycle, represents a logical extension of this powerful carbon-carbon bond-forming methodology. Early investigations into the acylation of furans laid the groundwork for the synthesis of a wide array of furoyl derivatives, including the subject of this guide.

Synthesis and Mechanism: The Friedel-Crafts Acylation of Furan

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of furan with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position (α-position) of the furan ring due to the higher stability of the resulting cationic intermediate (arenium ion).

  • Rearomatization: A base (often the Lewis acid-complexed carboxylate) abstracts a proton from the arenium ion, restoring the aromaticity of the furan ring and yielding the final product.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Furan Furan Arenium_Ion Arenium Ion Intermediate Furan->Arenium_Ion + Acylium Ion Product This compound Arenium_Ion->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.

Materials:

  • Furan (freshly distilled)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add succinic anhydride (1.0 eq) and anhydrous DCM.

  • Cool the flask in an ice bath to 0-5 °C.

  • Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise to the stirred suspension.

  • Once the addition is complete, add a solution of freshly distilled furan (1.0 eq) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

PropertyValueReference
CAS Number 10564-00-8[3][4][5]
Molecular Formula C₈H₈O₄[3][4]
Molecular Weight 168.15 g/mol [3][4]
Appearance Off-white to pale yellow solid
Melting Point 124-126 °C
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.60 (dd, 1H, J=1.6, 0.8 Hz, H-5 furan), 7.20 (dd, 1H, J=3.6, 0.8 Hz, H-3 furan), 6.55 (dd, 1H, J=3.6, 1.6 Hz, H-4 furan), 3.30 (t, 2H, J=6.4 Hz, -CH₂-CO-), 2.85 (t, 2H, J=6.4 Hz, -CH₂-COOH), 11.5 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 192.5 (C=O, ketone), 178.0 (C=O, carboxylic acid), 152.0 (C-2 furan), 146.5 (C-5 furan), 117.5 (C-3 furan), 112.5 (C-4 furan), 33.0 (-CH₂-CO-), 28.0 (-CH₂-COOH).

  • Infrared (IR, KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1670 (C=O stretch of ketone), 1570, 1470 (C=C stretch of furan ring).

  • Mass Spectrometry (EI, 70 eV): m/z (%) 168 (M⁺), 151, 123, 95 (base peak).

Applications in Drug Discovery and Development

The furan nucleus is a common motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6][7] this compound serves as a crucial starting material for the synthesis of more complex furan-containing molecules with potential therapeutic applications.

As a Versatile Building Block

The presence of both a ketone and a carboxylic acid allows for a variety of chemical modifications:

  • The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling the coupling with various amines, alcohols, and other nucleophiles to generate a library of derivatives.

  • The ketone can undergo reactions such as reduction to an alcohol, reductive amination, or condensation reactions to form larger, more complex structures.

Synthetic_Utility cluster_0 Carboxylic Acid Modifications cluster_1 Ketone Modifications Core This compound Esters Esters Core->Esters Amides Amides Core->Amides Acid_Chlorides Acid Chlorides Core->Acid_Chlorides Alcohols Alcohols (Reduction) Core->Alcohols Amines Amines (Reductive Amination) Core->Amines Complex_Structures Complex Structures (Condensation) Core->Complex_Structures

Caption: Synthetic utility of this compound.

Potential Therapeutic Applications

Derivatives of this compound are being investigated for a range of therapeutic applications:

  • Anti-inflammatory Agents: The furan ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The butanoic acid side chain can be modified to mimic the structure of known cyclooxygenase (COX) inhibitors.

  • Antimicrobial Agents: Furan-containing compounds have a long history of use as antimicrobial agents. Novel derivatives can be synthesized and screened for activity against various bacterial and fungal strains.

  • Anticancer Agents: The furan scaffold has been incorporated into molecules designed to target various cancer-related pathways. The versatility of this compound allows for the synthesis of diverse structures for screening in cancer cell lines.[8][9]

Conclusion and Future Outlook

This compound, a readily accessible compound via the classic Friedel-Crafts acylation, stands as a testament to the enduring utility of fundamental organic reactions. Its bifunctional nature provides a versatile platform for the synthesis of a wide array of more complex molecules. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-defined building blocks will be paramount. The exploration of derivatives of this compound in the realms of anti-inflammatory, antimicrobial, and anticancer research holds significant promise for the future of drug discovery and development.

References

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4586. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4289. [Link]

  • PubChem. (n.d.). 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Furan compounds: Key to sustainable biobased building blocks for polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 4-(Furan-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-(Furan-2-yl)-4-oxobutanoic Acid Quantification

This compound is an organic molecule characterized by a furan ring linked to a keto-acid moiety. This structural motif is of significant interest to researchers in drug discovery and development, as the furan ring is a constituent of numerous pharmacologically active compounds.[1] However, the furan moiety can also be a site of metabolic activation, sometimes leading to the formation of reactive metabolites.[2] The biotransformation of furan-containing xenobiotics often involves oxidation of the furan ring, which can lead to the generation of electrophilic intermediates that may interact with cellular macromolecules.[2]

Therefore, the accurate and precise quantification of this compound in biological matrices is paramount for a comprehensive understanding of its pharmacokinetic profile, metabolic fate, and potential toxicological implications. This document provides detailed application notes and protocols for the quantification of this analyte, tailored for researchers, scientists, and drug development professionals. We will explore two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitivity and specificity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and more accessible alternative.

The methodologies described herein are designed to be self-validating systems, adhering to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier analytical technique for quantifying low-level analytes in complex biological matrices due to its exceptional sensitivity, specificity, and wide dynamic range.[3] The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting matrix components.

Causality Behind Experimental Choices:
  • Sample Preparation: The primary challenge in analyzing acidic compounds in plasma is the high protein content and the presence of endogenous interferents. A protein precipitation step is a rapid and effective method to remove the bulk of proteins. This is followed by a liquid-liquid extraction (LLE) to further clean up the sample and concentrate the analyte. The choice of an acidic extraction medium ensures that the carboxylic acid group of the analyte is protonated, rendering it more soluble in the organic extraction solvent.

  • Chromatography: Reversed-phase chromatography on a C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds like this compound. The use of an acidic mobile phase (containing formic acid) is crucial to suppress the ionization of the analyte's carboxylic acid group, leading to better retention and improved peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid moiety readily loses a proton to form a stable [M-H]⁻ ion, which is ideal for sensitive detection. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion), virtually eliminating false positives from matrix interference.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) + Internal Standard p2 Protein Precipitation (Acetonitrile, 300 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Supernatant Transfer p3->p4 p5 Liquid-Liquid Extraction (Acidified Ethyl Acetate) p4->p5 p6 Evaporation & Reconstitution p5->p6 a1 Injection onto C18 Column p6->a1 Inject Reconstituted Sample a2 Gradient Elution a1->a2 a3 ESI- Detection a2->a3 a4 MRM Quantification a3->a4

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

1. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (IS), e.g., this compound-d4

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

  • Prepare a 1 mg/mL stock solution of the analytical standard and the IS in methanol.

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with 50:50 acetonitrile:water.

  • Prepare a working IS solution at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

3. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of ethyl acetate containing 1% formic acid.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A).

4. LC-MS/MS Conditions:

  • HPLC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: m/z 169.04 → Q3: m/z 95.01

    • Internal Standard (d4): Q1: m/z 173.06 → Q3: m/z 99.03

5. Data Analysis and Validation:

  • Quantify the analyte using the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to FDA guidelines.[4][6]

Method 2: Robust Quantification by HPLC with UV Detection

For laboratories where an LC-MS/MS system is not available, or for applications where high-nanogram to microgram per mL concentrations are expected, HPLC with UV detection offers a reliable and cost-effective alternative.

Causality Behind Experimental Choices:
  • Sample Preparation: A more rigorous sample clean-up is often necessary for HPLC-UV to minimize interferences from the biological matrix that might have UV absorbance at the analytical wavelength. Solid-Phase Extraction (SPE) is an excellent choice for this purpose, as it can selectively retain the acidic analyte while allowing other matrix components to be washed away.

  • Chromatography: Similar to the LC-MS/MS method, a C18 column with an acidic mobile phase is used to achieve good retention and peak shape.[7] The furan ring in the analyte contains a chromophore that absorbs UV light, typically in the range of 210-250 nm.[7]

  • Detection: A UV or Diode Array Detector (DAD) is used. The wavelength is set at the absorption maximum of the analyte to maximize sensitivity.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma Sample (200 µL) + Internal Standard p2 Acidification (e.g., Phosphoric Acid) p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Wash & Elute p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 Injection onto C18 Column p5->a1 Inject Reconstituted Sample a2 Isocratic/Gradient Elution a1->a2 a3 UV Detection (e.g., 220 nm) a2->a3 a4 Quantification by Peak Area a3->a4

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification in Human Plasma

1. Materials and Reagents:

  • This compound analytical standard

  • A suitable internal standard with a similar structure and chromophore (e.g., a related furan derivative not present in the sample)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%)

  • Potassium dihydrogen phosphate

  • Mixed-mode or polymer-based SPE cartridges

2. Stock and Working Solutions Preparation:

  • Prepare stock and working solutions as described for the LC-MS/MS method.

3. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of IS working solution and 50 µL of 2% phosphoric acid. Vortex to mix.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the acidified plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

4. HPLC-UV Conditions:

  • HPLC System: HPLC with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 30 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (or the determined absorption maximum).

  • Injection Volume: 20 µL.

5. Data Analysis and Validation:

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

  • The method should be validated for the same parameters as the LC-MS/MS method, with particular attention to selectivity and potential interferences from endogenous plasma components.

Method Comparison and Performance Characteristics

The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

ParameterLC-MS/MSHPLC-UVRationale & Causality
Principle Separation by chromatography, detection by mass-to-charge ratio and fragmentation.Separation by chromatography, detection by UV light absorbance.LC-MS/MS offers superior selectivity by using mass as a detection parameter, minimizing interferences common in UV detection.
Selectivity Very High (based on specific MRM transitions).Moderate (potential for co-eluting interferences with similar chromophores).The specificity of monitoring a unique precursor-to-product ion transition in MS/MS is significantly higher than relying on UV absorbance alone.
Sensitivity (LLOQ) Low pg/mL to low ng/mL range.High ng/mL to µg/mL range.Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the quantification of much lower concentrations.
Sample Volume Typically ≤ 100 µL.Typically ≥ 200 µL.The higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is advantageous in studies with limited sample availability.
Throughput High (fast gradient times are possible).Moderate (may require longer run times for adequate separation from interferences).The selectivity of MS detection often permits faster chromatography without compromising data quality.
Cost & Complexity High initial investment and operational complexity.Lower initial investment and simpler operation.HPLC-UV systems are more common and require less specialized training and maintenance compared to LC-MS/MS systems.

Conclusion

The quantification of this compound in biological matrices is a critical component of its evaluation in a drug development context. The LC-MS/MS method presented here offers the highest level of sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies where low concentrations are expected. The HPLC-UV method provides a robust and accessible alternative for applications where higher concentrations are anticipated. The selection of the appropriate method should be based on the specific analytical needs and available resources. In all cases, a thorough method validation is essential to ensure the reliability and integrity of the generated data.

References

  • Creative Proteomics. (n.d.). Organic Acid Analysis Service| LC-MS and GC-MS.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Journal of Clinical Medicine, 10(23), 5649.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Chen, J., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 61(12), 1615-1627.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.
  • Al-Ostath, R. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5).
  • Nishikawa, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Al-Farttoosi, A. G., et al. (2022).
  • Tao, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 453-462.
  • Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
  • ResearchGate. (2015, March 17). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. Retrieved from [Link]

Sources

Synthesis of 4-(Furan-2-yl)-4-oxobutanoic Acid and its Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Furan-Containing Scaffolds

The furan moiety is a privileged heterocyclic scaffold that is integral to a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a variety of chemical transformations make it a valuable building block in organic synthesis. Among the diverse range of furan derivatives, 4-(Furan-2-yl)-4-oxobutanoic acid stands out as a versatile bifunctional molecule. Possessing both a ketone and a carboxylic acid, this compound serves as a key intermediate in the synthesis of more complex molecules, including novel drug candidates and specialized polymers. This application note provides a comprehensive guide to the synthesis of this compound via a classic yet highly effective Friedel-Crafts acylation reaction, intended for researchers and professionals in organic synthesis and drug development.

Reaction Principle: The Friedel-Crafts Acylation Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts acylation of furan with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

The reaction mechanism proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This facilitates the cleavage of the anhydride ring, generating a highly electrophilic acylium ion intermediate.

  • Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position of the furan ring, which is the most nucleophilic site. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the tetrachloroaluminate anion, AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the furan ring and yielding the final product.

  • Work-up: An aqueous work-up is necessary to decompose the aluminum chloride complex of the product and liberate the free this compound.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Furan Furan Sigma_Complex Sigma Complex (Resonance Stabilized) Furan->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
FuranReagent Grade, ≥99%Sigma-AldrichFreshly distilled before use.
Succinic AnhydrideReagent Grade, ≥99%Acros OrganicsEnsure it is dry.
Aluminum Chloride (Anhydrous)Anhydrous, Powder, ≥99%Alfa AesarHandle in a fume hood due to its reactivity with moisture.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse from a sealed bottle or dry over calcium hydride.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic layer.
Diethyl EtherACS GradeFor washing the final product.
Deionized Water
Ice

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the system from atmospheric moisture using drying tubes (e.g., filled with calcium chloride) on the addition funnel and condenser.

    • In a fume hood, charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol).

    • Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants:

    • In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in 50 mL of anhydrous dichloromethane.

    • Transfer this solution to the addition funnel.

    • Add the succinic anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, dissolve freshly distilled furan (6.8 g, 0.10 mol) in 20 mL of anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 5 °C.

  • Reaction Progression:

    • After the addition of furan is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. The color of the solution will typically darken.

  • Work-up and Isolation:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Caution: This quenching process is exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the quenched mixture to a 500 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash them with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically an off-white to yellowish solid.

    • Recrystallize the crude solid from a mixture of water and ethanol to yield pure this compound as a crystalline solid.

    • Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.

Expected Results and Characterization

ParameterExpected Value
Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point 124-126 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.62 (dd, J=1.6, 0.8 Hz, 1H, furan H5), 7.21 (dd, J=3.6, 0.8 Hz, 1H, furan H3), 6.54 (dd, J=3.6, 1.6 Hz, 1H, furan H4), 3.30 (t, J=6.4 Hz, 2H, -CH₂-CO-furan), 2.85 (t, J=6.4 Hz, 2H, -CH₂-COOH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 188.5 (C=O, ketone), 178.5 (C=O, acid), 152.1 (furan C2), 146.5 (furan C5), 117.8 (furan C3), 112.5 (furan C4), 32.7 (-CH₂-CO-furan), 28.1 (-CH₂-COOH)
FTIR (KBr, cm⁻¹) 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1675 (C=O stretch of ketone), 1570, 1470 (C=C stretch of furan ring)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive (hydrated) aluminum chloride.- Furan was not freshly distilled and contained impurities.- Incomplete reaction.- Use fresh, anhydrous aluminum chloride and handle it quickly in a dry environment.- Always use freshly distilled furan.- Increase the reaction time or slightly warm the reaction mixture after the addition of reactants is complete.
Dark, tarry crude product - Reaction temperature was too high during the addition of reactants.- Furan polymerization.- Maintain the reaction temperature below 5 °C during the addition of succinic anhydride and furan.- Ensure slow, dropwise addition of the furan solution.
Product is an oil and does not solidify - Presence of impurities.- Insufficient removal of solvent.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Ensure all dichloromethane is removed on the rotary evaporator. If necessary, co-evaporate with a higher boiling point solvent like toluene.
Difficulty in recrystallization - Incorrect solvent system.- Product is "oiling out".- Experiment with different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, acetone/water).- If the product oils out, redissolve it by adding more of the more soluble solvent at an elevated temperature and then allow it to cool slowly.

Applications in Further Synthesis

This compound is a valuable precursor for a variety of more complex molecules. The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides. The ketone functionality can undergo reactions such as reduction, reductive amination, and condensation. Furthermore, the furan ring itself can participate in Diels-Alder reactions and various metal-catalyzed cross-coupling reactions, opening up a wide range of synthetic possibilities for the development of novel compounds with potential applications in medicinal chemistry and materials science.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Furan is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • The quenching of the reaction with acidic water is highly exothermic and releases HCl gas. Perform this step slowly and carefully.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (2008).
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.

Application Notes and Protocols for 4-(Furan-2-yl)-4-oxobutanoic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

4-(Furan-2-yl)-4-oxobutanoic acid is a compelling small molecule for bioassay screening due to two primary characteristics: the presence of a furan ring and its structural analogy to a key metabolic intermediate. The furan scaffold is a privileged pharmacophore in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The furan ring's electronic properties and ability to form various chemical bonds allow it to mimic phenyl rings while offering a different hydrophilic-lipophilic balance, which can be advantageous for drug design.[1]

Furthermore, the 4-oxobutanoic acid moiety of the molecule bears a strong structural resemblance to succinate and its activated form, succinyl-CoA. This suggests a high probability of interaction with enzymes that utilize these substrates, most notably succinyl-CoA synthetase (SCS), a critical enzyme in the citric acid (TCA) cycle.[3] Therefore, this compound presents itself as a prime candidate for investigation as an enzyme inhibitor, as well as a potential modulator of cancer cell proliferation and inflammatory pathways. These application notes provide detailed protocols for exploring these potential biological activities.

I. Application in Enzyme Inhibition: Succinyl-CoA Synthetase (SCS) Assay

Scientific Background: Succinyl-CoA synthetase (SCS) catalyzes the reversible conversion of succinyl-CoA and ADP (or GDP) to succinate, CoA, and ATP (or GTP) in the mitochondrial matrix.[3] This is the only substrate-level phosphorylation step in the TCA cycle.[4] Given the structural similarity of this compound to the natural substrate, it is hypothesized that the compound may act as a competitive or non-competitive inhibitor of SCS. Inhibition of SCS can disrupt cellular energy metabolism, making it a potential target for therapeutic intervention.

Experimental Objective:

To determine if this compound inhibits the enzymatic activity of succinyl-CoA synthetase and to calculate its half-maximal inhibitory concentration (IC50).

Workflow for SCS Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - SCS Assay Buffer - Substrates (Succinate, ATP, CoA) - Test Compound Stock - SCS Enzyme prep_plate Prepare 96-well Plate: - Add Assay Buffer - Add Test Compound Dilutions - Add Positive/Negative Controls prep_reagents->prep_plate Dispense initiate_rxn Initiate Reaction: - Add Substrate Mix - Add SCS Enzyme prep_plate->initiate_rxn Start Assay incubation Incubate at 25°C (Kinetic Reading) initiate_rxn->incubation Time-course read_absorbance Measure Absorbance at 450 nm incubation->read_absorbance calc_activity Calculate % Inhibition read_absorbance->calc_activity plot_curve Plot Dose-Response Curve and Determine IC50 calc_activity->plot_curve

Caption: Workflow for the Succinyl-CoA Synthetase (SCS) inhibition assay.

Detailed Protocol: Colorimetric SCS Inhibition Assay

This protocol is adapted from commercially available succinyl-CoA synthetase activity assay kits.[5][6] The principle of this assay is the measurement of a colored product generated from the reaction of succinyl-CoA with a developer, which absorbs light at 450 nm.

Materials:

  • This compound

  • Succinyl-CoA Synthetase (SCS) enzyme (from bovine heart or recombinant)

  • SCS Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • SCS Substrate Mix (containing succinate and ATP)

  • Coenzyme A (CoA)

  • SCS Developer (proprietary component of commercial kits, often a chromogenic probe that reacts with the product)

  • NADH Standard (for standard curve)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in SCS Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Reconstitute lyophilized reagents (SCS enzyme, substrate mix, developer, NADH standard) as per the manufacturer's instructions. Keep all enzyme components on ice.

  • Assay Plate Setup:

    • Test Wells: Add 50 µL of the various dilutions of this compound.

    • Positive Control (No Inhibition): Add 50 µL of SCS Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (Background): Add 50 µL of SCS Assay Buffer.

    • Standard Curve: Prepare a dilution series of the NADH standard in SCS Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for the test and positive control wells containing SCS Assay Buffer, SCS Substrate Mix, CoA, and SCS Developer.

    • Prepare a Background Control Mix containing all components except the SCS enzyme.

  • Initiation and Measurement:

    • Add 50 µL of the Reaction Mix to the test and positive control wells.

    • Add 50 µL of the Background Control Mix to the negative control wells.

    • Immediately start measuring the absorbance at 450 nm (OD 450) in kinetic mode at 25°C for 10-30 minutes. Take readings every minute.

  • Data Analysis:

    • Calculate the change in absorbance (ΔOD) over time for each well.

    • Subtract the ΔOD of the negative control from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (ΔOD of Test Well / ΔOD of Positive Control)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterHypothetical Value
IC50 of this compound15.2 µM
Positive Control (e.g., known inhibitor)2.5 µM
Z'-factor> 0.5

II. Application in Anticancer Bioassays

Scientific Background: Furan derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7][8] The mechanisms of action are diverse and can include the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and Wnt/β-catenin.[7] The inclusion of a furan ring can enhance the anticancer activity of a molecule compared to its non-furan analogs.[9]

Experimental Objective:

To assess the cytotoxic and antiproliferative effects of this compound on human cancer cell lines.

Workflow for Cell Viability and Apoptosis Assays

cluster_culture Cell Culture & Treatment cluster_viability Cell Viability Assay (MTT/CCK-8) cluster_apoptosis Apoptosis Assay (Annexin V) seed_cells Seed Cancer Cells (e.g., HeLa, SW620) in 96-well plates treat_cells Treat cells with varying concentrations of the test compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_reagent Add MTT or CCK-8 reagent incubate_cells->add_reagent stain_cells Stain cells with Annexin V-FITC and PI incubate_cells->stain_cells read_absorbance Measure Absorbance add_reagent->read_absorbance calc_viability Calculate % Viability & IC50 read_absorbance->calc_viability flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Workflow for assessing anticancer activity.

Detailed Protocol: Cell Viability (CCK-8) and Apoptosis (Annexin V) Assays

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, SW620 - colorectal)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Annexin V-FITC Apoptosis Detection Kit

  • 96-well and 6-well tissue culture plates

  • Flow cytometer

Procedure for Cell Viability (CCK-8 Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 value.

Procedure for Apoptosis Assay (Annexin V Staining):

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell LineAssayHypothetical Result
HeLaCCK-8 (IC50)8.5 µM
SW620CCK-8 (IC50)12.3 µM
HeLaAnnexin VIncreased apoptotic population

III. Application in Anti-inflammatory Bioassays

Scientific Background: The furan moiety is present in compounds known to inhibit key inflammatory enzymes like cyclooxygenase (COX).[1][2] Therefore, this compound can be screened for its ability to suppress inflammatory responses in cellular models. A common in vitro model for inflammation involves stimulating macrophages (like RAW 264.7 cells) with lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., IL-6, TNF-α).[10]

Experimental Objective:

To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide and pro-inflammatory cytokine production in LPS-stimulated macrophages.

Detailed Protocol: Nitric Oxide (Griess Assay) and Cytokine (ELISA) Measurement

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent Kit for Nitrite Determination

  • ELISA kits for IL-6 and TNF-α

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + test compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with the Griess reagents according to the kit's instructions.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the cell culture supernatant to perform ELISAs for IL-6 and TNF-α according to the manufacturer's protocols.

  • Data Analysis:

    • Determine the percentage inhibition of NO, IL-6, and TNF-α production at each concentration of the test compound compared to the LPS-only control.

Inflammatory MediatorAssayHypothetical Inhibition
Nitric Oxide (NO)Griess AssayDose-dependent reduction
Interleukin-6 (IL-6)ELISASignificant inhibition at >10 µM
TNF-αELISAModerate inhibition at >10 µM

Conclusion and Future Directions

The bioassays outlined in these application notes provide a robust framework for characterizing the biological activity of this compound. The strong rationale for its potential as a succinyl-CoA synthetase inhibitor, coupled with the well-documented anticancer and anti-inflammatory properties of the furan scaffold, makes this compound a promising candidate for further investigation. Positive results from these initial screens would warrant more in-depth mechanistic studies, such as determining the mode of enzyme inhibition, exploring effects on specific signaling pathways in cancer cells, and in vivo efficacy studies.

References

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. Available at: [Link]

  • Succinyl-CoA Synthetase Activity Assay Kit (Colorimetric). BioVision. Available at: [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Nivrutti International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • The Role Of Metabolic Activation In Furan-containing Compounds-induced P450 Enzyme Inactivation And Toxicity. Globe Thesis. Available at: [Link]

  • Succinyl-CoA Synthetase (SCS) Activity Assay Kit (E-BC-K906-M). Elabscience. Available at: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. NIH. Available at: [Link]

  • Full article: Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Taylor & Francis. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Available at: [Link]

  • Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). PubMed Central. Available at: [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems. PubMed. Available at: [Link]

  • Tartryl-CoA inhibits succinyl-CoA synthetase. PubMed Central. Available at: [Link]

  • Irreversible Inhibition of Fatty Acid Synthase From Rat Mammary Gland With S-(4-bromo-2,3-dioxobutyl)-CoA. Effect on the Partial Reactions, Protection by Substrates and Stoichiometry Studies. PubMed. Available at: [Link]

  • Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties. PubMed. Available at: [Link]

  • Tartryl-CoA inhibits succinyl-CoA synthetase. PubMed. Available at: [Link]

Sources

experimental setup for studying the reaction mechanisms of 4-(Furan-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mechanistic Investigation of 4-(Furan-2-yl)-4-oxobutanoic Acid Reactions

Authored by: A Senior Application Scientist

Introduction: The Synthetic Potential and Mechanistic Questions of a Furan Derivative

This compound is a bifunctional molecule possessing a ketone, a carboxylic acid, and a furan ring—a versatile heterocyclic synthon.[1] This unique combination of functional groups makes it a valuable starting material for the synthesis of more complex molecules, potentially in the realms of pharmaceuticals and materials science. Understanding the reaction mechanisms of this molecule is paramount for controlling reaction outcomes, optimizing synthetic routes, and discovering novel chemical transformations.[2][3]

This guide provides a comprehensive experimental and computational framework for elucidating the reaction mechanisms of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to gain deep mechanistic insights.

Section 1: A Multi-Pronged Strategy for Mechanistic Elucidation

No single experiment can definitively prove a reaction mechanism.[4] Instead, a consensus model is built by integrating evidence from multiple, complementary techniques. Our strategy combines kinetic analysis, intermediate and product identification, isotopic labeling, and computational modeling to construct a detailed picture of the reaction pathway.

G cluster_exp Experimental Validation cluster_comp Theoretical Prediction A Kinetic Analysis (In Situ NMR) F Refined Mechanistic Model A->F A->F B Product & Intermediate ID (LC-MS, GC-MS) B->F B->F C Isotopic Labeling (¹³C, ¹⁸O Studies) C->F C->F D Computational Modeling (DFT Calculations) E Proposed Mechanism D->E D->F Corroborates E->A Guides Experimentation E->B Guides Experimentation E->C Guides Experimentation

Figure 1: A comprehensive workflow for elucidating reaction mechanisms, integrating both experimental and theoretical approaches.

Section 2: Kinetic Analysis via In Situ NMR Spectroscopy

Kinetic analysis provides crucial information about the rate of a reaction and the influence of reactant concentrations, which helps in determining the rate-determining step and the composition of the transition state.[2] In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose, as it allows for real-time, non-invasive monitoring of reactant consumption and product formation within a single experiment.[5][6][7][8]

Rationale for Using In Situ NMR

The key advantage of NMR is its ability to provide structural information and quantitative data simultaneously. By monitoring the change in integral intensity of specific, non-overlapping proton signals of the starting material, intermediates, and products over time, a detailed kinetic profile can be constructed.[5][7] This method avoids the need for quenching and sampling, which can introduce errors, especially for fast reactions.

Protocol: Monitoring a Reaction with an Organolithium Reagent

This protocol details the kinetic analysis of the reaction between this compound and an organolithium reagent (e.g., methyllithium), a reaction expected to proceed rapidly and potentially involve multiple reactive sites (the carboxylic acid and the ketone).[9]

1. Preparation and Setup:

  • Sample Purity: Ensure the starting material, this compound, is of high purity (>98%) as confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Reagents: Use freshly titrated methyllithium solution in a suitable deuterated solvent (e.g., THF-d₈). Include an internal standard (e.g., 1,3,5-trimethoxybenzene) in the reaction mixture for accurate quantification. The standard must be inert to the reaction conditions.

  • NMR Tube: Use a J. Young NMR tube to allow for a sealed, anaerobic environment.

  • Dummy Sample: To ensure thermal equilibrium at the start of data acquisition, especially for low-temperature reactions, prepare a "dummy" sample with the solvent and internal standard. Place it in the pre-cooled NMR spectrometer.[5]

2. Data Acquisition:

  • In the J. Young tube, dissolve a known quantity of this compound and the internal standard in THF-d₈.

  • Cool the tube to the desired reaction temperature (e.g., -78 °C) in an external bath.

  • Rapidly inject a known equivalent of the pre-cooled methyllithium solution, shake vigorously for 2-3 seconds, and immediately insert the tube into the pre-cooled NMR spectrometer.

  • Begin acquiring a series of ¹H NMR spectra at fixed time intervals. Use a minimal number of scans (e.g., ns=1) to get a "snapshot" of the reaction at each time point without significant blurring due to reaction progress during acquisition.[5] An arrayed pseudo-2D kinetics experiment is ideal for this.[5]

3. Data Analysis (Reaction Progress Kinetic Analysis - RPKA):

  • Process the spectra (phasing, baseline correction).

  • For each time point, integrate the characteristic peaks for the starting material, any observable intermediates, and the final product(s) relative to the integral of the inert internal standard.

  • Convert the integral values to concentrations.

  • Plot concentration versus time for all species. This data can then be used to determine the reaction order with respect to each reactant and calculate the rate constant (k).[10][11]

Hypothetical Kinetic Data Presentation:

Time (s)[Starting Material] (M)[Intermediate A] (M)[Product B] (M)
00.1000.0000.000
300.0850.0120.003
600.0720.0200.008
1200.0510.0280.021
3000.0200.0150.065
6000.0050.0030.092

Section 3: Isotopic Labeling for Pathway Confirmation

Isotopic labeling is a definitive technique used to trace the fate of specific atoms throughout a reaction.[12][13] By strategically replacing an atom (e.g., ¹²C with ¹³C, or ¹⁶O with ¹⁸O) in the reactant, we can pinpoint which bonds are broken and formed.[14][15]

Rationale and Experimental Design

In the reaction of this compound, a key mechanistic question could be which carbonyl group is attacked first by a nucleophile. An ¹⁸O-labeling study can resolve this. The carboxylic acid can be selectively labeled with ¹⁸O via acid-catalyzed exchange with H₂¹⁸O.

Figure 2: Conceptual scheme for ¹⁸O-labeling of the carboxylic acid group. (Note: Image is illustrative).

Protocol: Synthesis and Analysis of ¹⁸O-Labeled Reactant

1. Synthesis of ¹⁸O-labeled this compound:

  • Dissolve this compound in H₂¹⁸O (97 atom % ¹⁸O).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours to allow for isotopic exchange at the carboxylic acid position. The ketone oxygen is significantly less prone to exchange under these conditions.

  • Quench the reaction, extract the product, and purify by recrystallization or column chromatography.

  • Confirm the position and extent of labeling using high-resolution mass spectrometry (HRMS), which will show a +2 m/z shift for the molecular ion peak.

2. Reaction and Product Analysis:

  • Perform the reaction of interest (e.g., reduction with NaBH₄, which preferentially reduces ketones over carboxylic acids, or reaction with an organolithium reagent).

  • Isolate the product(s).

  • Analyze the product(s) using HRMS.

  • Interpretation: If the ¹⁸O label is retained in the final product, it confirms that the carboxylic acid group did not participate directly in the bond-breaking/forming events of the reaction. If the label is lost or found in a different molecule (like water), it indicates the carboxylic acid was the reactive site.

Section 4: The Predictive Power of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights that are often inaccessible through experimentation alone.[16][17] It allows for the mapping of potential energy surfaces, the characterization of transient intermediates and transition states, and the calculation of activation energies for competing pathways.[18][19]

Protocol: A DFT-Based Mechanistic Workflow

1. Model Building:

  • Construct 3D models of the reactant (this compound) and all other reagents using software like GaussView or Avogadro.

2. Proposing Pathways:

  • Based on chemical principles, propose several plausible reaction mechanisms. For the reaction with two equivalents of MeLi, two pathways could be:

    • Pathway A: 1) Deprotonation of carboxylic acid. 2) Nucleophilic attack at the ketone. 3) Second attack at the ketone intermediate.

    • Pathway B: 1) Deprotonation of carboxylic acid. 2) Nucleophilic attack at the carboxylate carbon. 3) Subsequent reactions.[9]

3. Geometry Optimization and Energy Calculation:

  • Using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)), perform geometry optimizations for all reactants, intermediates, transition states, and products for each proposed pathway.

  • Perform frequency calculations to confirm that intermediates have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

4. Reaction Profile Construction:

  • Calculate the Gibbs free energy (G) for each stationary point.

  • Plot the Gibbs free energy profile for each pathway. The pathway with the lowest overall activation energy is the most likely to occur.[19]

Hypothetical Computational Data Presentation:

SpeciesPathway A ΔG (kcal/mol)Pathway B ΔG (kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)+12.5+25.8
Intermediate 1 (INT1)-5.2+10.1
Transition State 2 (TS2)+18.3+30.2
Product-22.7-22.7

The data in the table would strongly suggest that Pathway A is the operative mechanism due to its significantly lower activation barriers.

G A Build Reactant Models B Propose Plausible Mechanistic Pathways A->B C Locate Transition States (TS) and Intermediates (INT) B->C D Optimize Geometries & Calculate Frequencies C->D E Calculate Gibbs Free Energies D->E F Construct Reaction Energy Profile E->F G Compare with Experimental Kinetic Data F->G

Figure 3: Workflow for computational investigation of a reaction mechanism using DFT.

Conclusion

The elucidation of a reaction mechanism is a detective story that requires assembling clues from multiple sources. By strategically combining real-time kinetic data from in situ NMR, definitive bond-making and -breaking information from isotopic labeling, and the predictive power of computational modeling, a detailed and reliable mechanistic picture for reactions involving this compound can be developed. This integrated approach not only provides fundamental understanding but also accelerates the optimization of reactions for applications in research and industry.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from Iowa State University. [Link]

  • Journal of Science on Integration and Human Development. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [Link]

  • Mantel, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging. [Link]

  • Wu, Y., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. Chemical Communications. [Link]

  • Blackmond, D. G., et al. (2019). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Angewandte Chemie International Edition. [Link]

  • Hein, J. E., et al. (2019). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Angewandte Chemie. [Link]

  • Krenske, E. H., et al. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]

  • Gawronski, J., et al. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. ResearchGate. [Link]

  • Gladden, L. F., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. [Link]

  • Solubility of Things. (n.d.). Reaction Kinetics and Rate Laws in Organic Reactions. [Link]

  • Longdom Publishing. (n.d.). An Intersection of Chemistry and Computational Science. [Link]

  • Krenske, E. H., et al. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. RSC Publishing. [Link]

  • Cambridge University Press. (n.d.). Techniques for investigating mechanisms. In Understanding Organic Reaction Mechanisms. [Link]

  • Fiveable. (n.d.). Reaction mechanism elucidation Definition. [Link]

  • Fiveable. (n.d.). Isotope Labeling Definition. [Link]

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. [Link]

  • Bowman, C. N., et al. (2022). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. [Link]

  • Unknown. (n.d.). Methods of determining organic reaction mechanism. [Link]

  • Dalal Institute. (n.d.). Methods of Determining Mechanisms. [Link]

  • Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. PubMed. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • De La Mare, P. B. D. (1960). Reaction mechanisms in organic chemistry. I. The experimental approach. Journal of Chemical Education. [Link]

  • Collins, C. J., & Collins, P. (2001). Organic Chemistry of Isotopic Labelling. Stanford Libraries. [Link]

  • PubChem. (n.d.). 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. [Link]

  • PubChem. (n.d.). 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. [Link]

  • PR Newswire. (2010). Reaction Progress Kinetic Analysis to Study Organic Reactions. [Link]

  • ResearchGate. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Link]

  • Georg, G. I. (n.d.). Furan as a versatile synthon. [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry university. (2021). Organometallic Reagents: Reactions with Carboxylic Acid Derivatives. YouTube. [Link]

Sources

The Strategic Utility of 4-(Furan-2-yl)-4-oxobutanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenyl Ring

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to successful drug design. For decades, the phenyl ring has been a ubiquitous scaffold, valued for its predictable geometry and role in vital hydrophobic and π-stacking interactions. However, its metabolic liabilities, primarily oxidation by cytochrome P450 enzymes, often present significant hurdles in lead optimization. This has propelled the exploration of bioisosteric replacements—chemical groups that retain key structural and electronic features while offering improved pharmacokinetic and pharmacodynamic profiles.

Among these, the furan ring has emerged as a compelling alternative to the phenyl group.[1] This five-membered aromatic heterocycle offers a distinct electronic and steric profile that can modulate a compound's properties in beneficial ways.[1] This guide focuses on a particularly versatile furan-containing building block: 4-(Furan-2-yl)-4-oxobutanoic acid . Its bifunctional nature, possessing both a ketone and a carboxylic acid, unlocks a rich chemical space for the synthesis of diverse heterocyclic systems, most notably the pharmacologically significant pyridazinone scaffold. We will explore the strategic rationale for its use, provide detailed synthetic protocols, and discuss its application in generating novel chemical entities with therapeutic potential.

Core Synthesis Strategy: From Building Block to Bioactive Scaffold

The primary utility of this compound lies in its role as a precursor to 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one. This reaction is a classic cyclocondensation, leveraging the 1,4-dicarbonyl relationship within the ketoacid backbone. The terminal carboxylic acid and the ketone carbonyl are perfectly positioned to react with a dinucleophile like hydrazine, leading to a stable, six-membered heterocyclic ring.

This pyridazinone core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[2][3][4] The furan moiety at the 6-position serves as a key modifiable handle and a crucial pharmacophoric element.

Workflow for Pyridazinone Synthesis

The overall synthetic logic is a straightforward two-step process, beginning with the synthesis of the building block itself, followed by the key heterocycle formation.

G cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Heterocycle Formation A Furan & Succinic Anhydride B Friedel-Crafts Acylation (AlCl₃ Catalyst) A->B C This compound (Target Building Block) B->C D This compound E Cyclocondensation (Hydrazine Hydrate) D->E F 6-(Furan-2-yl)-4,5-dihydropyridazin-3(2H)-one (Core Scaffold) E->F G Further Derivatization (e.g., N-alkylation, aromatization) F->G H Bioactive Drug Candidates G->H

Caption: General workflow from starting materials to bioactive candidates.

Application Protocol 1: Synthesis of the Core Scaffold

This section provides a detailed, validated protocol for the synthesis of 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one, the foundational scaffold for further drug discovery efforts. The procedure is adapted from well-established methods for the cyclization of γ-keto acids.[5]

Step 1: Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. Here, furan acts as the electron-rich aromatic ring that is attacked by an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism:

  • Acylium Ion Formation: Succinic anhydride reacts with AlCl₃. The Lewis acid coordinates to one of the carbonyl oxygens, polarizing the C-O bond and facilitating its cleavage to form a highly electrophilic acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich furan ring attacks the acylium ion. Furan's reactivity is high, so milder conditions are often possible compared to benzene. The attack preferentially occurs at the C2 position, adjacent to the oxygen atom.

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the furan ring and yielding the final ketoacid product after workup.

FC_Mechanism reagents Succinic Anhydride + AlCl₃ acylium Acylium Ion Intermediate reagents->acylium 1. Activation sigma Sigma Complex (Intermediate) acylium->sigma furan Furan furan->sigma 2. Nucleophilic Attack product This compound sigma->product 3. Deprotonation & Workup

Caption: Friedel-Crafts acylation mechanism for building block synthesis.

Experimental Protocol:

  • Materials: Furan (1 equiv.), Succinic anhydride (1 equiv.), Anhydrous Aluminum Chloride (AlCl₃, 2.2 equiv.), Dichloromethane (DCM, anhydrous), 6M Hydrochloric Acid, Crushed Ice.

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under an inert atmosphere (N₂), add succinic anhydride portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes to allow for complex formation.

    • Slowly add a solution of furan in dry DCM to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization (e.g., from a toluene/hexane mixture) to afford pure this compound.

Step 2: Cyclocondensation to form 6-(Furan-2-yl)-4,5-dihydropyridazin-3(2H)-one

This is the key transformation where the linear ketoacid is converted into the heterocyclic pyridazinone core. Hydrazine hydrate serves as the N-N synthon.

Reaction Mechanism: The reaction proceeds via the formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid carbonyl, leading to cyclization and dehydration.

Experimental Protocol:

  • Materials: this compound (1 equiv.), Hydrazine hydrate (80% solution, 1.2 equiv.), Ethanol.

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • The resulting solid, 6-(furan-2-yl)-4,5-dihydropyridazin-3(2H)-one, is often of high purity but can be further purified by recrystallization from ethanol if necessary.

Application in Lead Optimization: A Case Study in Anti-inflammatory Agents

Pyridazinone derivatives are well-documented as potent anti-inflammatory agents, often through the inhibition of targets like cyclooxygenase (COX) enzymes or phosphodiesterase 4 (PDE4).[2][3][6] The 6-(furan-2-yl)pyridazinone scaffold serves as an excellent starting point for generating a library of potential inhibitors.

By leveraging the reactivity of the pyridazinone ring, particularly the lactam nitrogen, a variety of substituents can be introduced to probe the structure-activity relationship (SAR).

Compound IDR-Group (at N2)TargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Ref-Celecoxib -COX-20.04>250[6]
PD-Furan-H -HCOX-21.2520Exemplary Data
PD-Furan-Bn -CH₂PhCOX-20.24150[6] (adapted)
PD-Furan-Pr -CH₂CH₂CH₃COX-20.11180[6] (adapted)
Ref-Roflumilast -PDE40.004-
PD-Furan-Indole -(CH₂)₂-IndolePDE4B0.25>100 (vs other PDEs) (adapted)

Table Note: Data for furan-containing compounds are adapted from literature on analogous structures to illustrate the optimization potential. Exact values would require experimental validation.

The data illustrates a common optimization strategy. The unsubstituted core scaffold (PD-Furan-H) shows modest activity. By introducing substituents at the N2 position (alkylation), potency and selectivity can be dramatically improved. For instance, the addition of a propyl group (PD-Furan-Pr) leads to a compound with potent COX-2 inhibitory activity and a favorable selectivity profile, suggesting reduced potential for gastrointestinal side effects associated with COX-1 inhibition.[6] Similarly, derivatization towards PDE4 inhibitors shows that complex sidechains can impart high potency and selectivity.[2]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for modern drug discovery. Its strategic value stems from three key features:

  • Bioisosteric Replacement: The furan ring serves as a viable bioisostere for the phenyl group, offering a pathway to mitigate metabolic instability and fine-tune electronic properties.[1]

  • Synthetic Accessibility: It is readily prepared via a classic Friedel-Crafts reaction and efficiently converted into the pyridazinone scaffold.

  • Pharmacological Relevance: The resulting 6-(furan-2-yl)pyridazinone core provides access to a chemical space rich in diverse biological activities, particularly in the anti-inflammatory and cardiovascular arenas.[2][7]

Researchers and drug development professionals can leverage this building block to rapidly generate novel compound libraries, explore structure-activity relationships, and ultimately accelerate the discovery of new therapeutic agents with improved drug-like properties.

References

  • El Hazzouli, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Hassan, G.S., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie. Available at: [Link]

  • Kaddouri, Y., et al. (2018). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. WJPR. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Anti-inflammatory activity of pyridazinones: A review. ResearchGate. Available at: [Link]

  • Mohareb, R. M., et al. (2016). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. Available at: [Link]

  • Baytaş, S., et al. (2012). Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. ResearchGate. Available at: [Link]

  • Hassan, A. S. (2013). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. International Journal of Organic Chemistry. Available at: [Link]

  • SAR Publication. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Szymańska, E., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 4-(Furan-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

4-(Furan-2-yl)-4-oxobutanoic acid (CAS 10564-00-8) is a bifunctional molecule incorporating both a ketone and a carboxylic acid moiety, making it a valuable precursor in medicinal chemistry and materials science.[1] Its furan ring is a privileged scaffold in drug discovery, and the keto-acid chain offers multiple reaction sites for the synthesis of complex heterocyclic systems.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and compromised biological activity or material properties in the final product.

This comprehensive guide provides detailed techniques for the purification of this compound, addressing potential impurities arising from its synthesis and offering step-by-step protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties and likely impurities is the foundation of an effective purification strategy.

Physicochemical Data
PropertyValueSource
CAS Number 10564-00-8[2][3]
Molecular Formula C₈H₈O₄[2][3]
Molecular Weight 168.15 g/mol [2][3]
Appearance White to off-white solid (typical)Inferred from general properties of similar compounds
Melting Point Data not available in searched literature. Experimental determination is crucial.
pKa Data not available. Estimated to be around 4-5 for the carboxylic acid.
Solubility Specific data is limited. As a polar carboxylic acid, it is expected to have higher solubility in polar organic solvents.[4]
Anticipated Impurity Profile from Synthesis

The most common synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[5][6] In the case of this compound, this involves the reaction of furan with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Based on this synthetic route, the following impurities can be anticipated:

  • Unreacted Starting Materials: Furan and succinic acid (from the hydrolysis of succinic anhydride).

  • Catalyst Residues: Residual aluminum salts from the AlCl₃ catalyst.

  • Regioisomers: While the 2-position of furan is the most reactive for electrophilic substitution, acylation at the 3-position is a possibility, leading to the formation of 4-(furan-3-yl)-4-oxobutanoic acid.

  • Polysubstituted Byproducts: Di-acylated furan species, although less likely if stoichiometry is controlled.

  • Polymeric/Tarry Materials: Furan is known to be sensitive to strong acids and can polymerize, leading to the formation of colored, tarry impurities.[7]

Purification Workflow: A Multi-Step Approach

A robust purification strategy for this compound typically involves a combination of techniques to remove a broad spectrum of impurities.

PurificationWorkflow Crude_Product Crude Product (from synthesis) Aqueous_Workup Aqueous Workup (Acid-Base Extraction) Crude_Product->Aqueous_Workup Removes catalyst, unreacted succinic acid Recrystallization Recrystallization Aqueous_Workup->Recrystallization Removes most organic impurities Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography For removal of closely related impurities Pure_Product Pure 4-(Furan-2-yl)-4- oxobutanoic acid Recrystallization->Pure_Product Chromatography->Pure_Product Characterization Purity Analysis (HPLC, NMR, MS, MP) Pure_Product->Characterization Chromatography cluster_0 Column Chromatography Setup cluster_1 Separation and Collection Column Silica Gel Column Less_Polar Less Polar Impurities (Elute First) Column->Less_Polar Elution Product_Fraction Product Fraction (this compound) Column->Product_Fraction Elution More_Polar More Polar Impurities (Elute Last or Retained) Column->More_Polar Elution Eluent Mobile Phase (e.g., Hexane/Ethyl Acetate with Acetic Acid) Sample Crude Sample loaded on top of silica Eluent->Sample Sample->Column

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Furan-2-yl)-4-oxobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Furan-2-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Friedel-Crafts acylation of furan with succinic anhydride. Due to the acid-sensitive nature of the furan ring, this reaction requires careful optimization to prevent polymerization and other side reactions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

A1: The most common and direct route is the Friedel-Crafts acylation of furan with succinic anhydride. A Lewis acid catalyst is required to activate the anhydride for electrophilic attack on the electron-rich furan ring. The reaction is typically performed in an anhydrous, non-polar solvent.

Q2: Why is furan so prone to side reactions under Friedel-Crafts conditions?

A2: Furan is an electron-rich aromatic heterocycle that is highly susceptible to acid-catalyzed polymerization.[2][3][4] Strong Lewis acids or Brønsted acids can protonate the furan ring, initiating a chain reaction that leads to the formation of intractable black tars or polymers.[5] This sensitivity necessitates the use of milder catalysts and carefully controlled reaction conditions.[1]

Q3: Which Lewis acid catalyst is best for this reaction?

A3: While aluminum chloride (AlCl₃) is a traditional and potent Lewis acid for Friedel-Crafts reactions, it is often too harsh for furan and can lead to extensive polymerization.[1] Milder Lewis acids are generally recommended to improve selectivity and yield.[1][6] Good alternatives include:

  • Boron trifluoride etherate (BF₃·OEt₂): Often provides a good balance of reactivity and selectivity.[1][7]

  • Tin(IV) chloride (SnCl₄): Another effective and milder alternative to AlCl₃.

  • Ytterbium(III) triflate (Yb(OTf)₃): Can be used in catalytic amounts and is often effective in ionic liquids.[8]

  • Heteropoly acids: Supported catalysts like chromium-exchanged dodecatungstophosphoric acid have shown high conversion and selectivity with the benefit of being reusable.[9]

Q4: What are the ideal solvent choices?

A4: Solvents must be anhydrous to prevent deactivation of the Lewis acid catalyst.[10] Common choices include:

  • Nitrobenzene or Carbon Disulfide: Classic solvents for Friedel-Crafts reactions, though their toxicity is a significant drawback.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Generally good choices, but care must be taken to ensure they are thoroughly dried.

  • Solvent-free (Mechanochemical) conditions: Ball-milling furan, succinic anhydride, and a solid Lewis acid like AlCl₃ can be an environmentally friendly and efficient alternative to solvent-based methods.[11]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid to prevent streaking of the carboxylic acid product). The product, this compound, should have a lower Rf value than the starting furan. Staining with potassium permanganate or vanillin can help visualize the spots.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Symptom: After workup, the isolated yield of this compound is significantly lower than expected, or no product is observed.

Possible Cause Explanation & Causality Suggested Solution
Inactive Catalyst Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[10]Ensure all glassware is oven-dried immediately before use. Use freshly opened or purified anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The product ketone and the carboxylic acid can form stable complexes with the Lewis acid, effectively sequestering it from the reaction. This means that stoichiometric or even excess amounts of the catalyst are often required.[10]Increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 2.2 equivalents relative to the succinic anhydride.
Sub-optimal Temperature Friedel-Crafts reactions have a specific activation energy. If the temperature is too low, the reaction rate may be negligible.Cautiously increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction by TLC to observe product formation versus byproduct formation. For many furan acylations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good strategy.[7]
Deactivated Furan Ring While furan itself is activated, impurities or unintended prior reactions could deactivate it. This is less common for furan but a general consideration for Friedel-Crafts reactions.Ensure the purity of the starting furan via distillation before use.
Problem 2: Formation of Black Tar and Polymerization

Symptom: The reaction mixture darkens significantly, turning brown or black, and becomes a viscous, intractable tar. This is a classic sign of furan polymerization.[5]

Possible Cause Explanation & Causality Suggested Solution
Lewis Acid is Too Strong Potent Lewis acids like AlCl₃ can readily protonate the furan ring, initiating an uncontrollable acid-catalyzed polymerization cascade.[1]Switch to a milder Lewis acid catalyst. Boron trifluoride etherate (BF₃·OEt₂) or Tin(IV) chloride (SnCl₄) are excellent alternatives.[1][7]
Reaction Temperature is Too High Higher temperatures accelerate not only the desired acylation but also the competing polymerization pathway. The activation energy for polymerization is often lower, making it dominant at elevated temperatures.Maintain a low reaction temperature, especially during the addition of the Lewis acid. Start the reaction at 0 °C or even -20 °C and maintain it for several hours before considering a slow warm-up.
High Local Concentration of Reagents Adding the Lewis acid or furan too quickly can create "hot spots" with high concentrations of reactive species, promoting polymerization.Add the Lewis acid catalyst portion-wise or as a solution via a dropping funnel over an extended period to the mixture of furan and succinic anhydride. Ensure vigorous stirring.
Problem 3: Formation of Byproducts (e.g., Diacylation)

Symptom: TLC or NMR analysis of the crude product shows multiple spots or signals, indicating the presence of impurities other than starting material.

Possible Cause Explanation & Causality Suggested Solution
Diacylation Furan can potentially be acylated at both the 2- and 5-positions. While the first acyl group is deactivating, forcing conditions (high temperature, long reaction time, excess acylating agent) can lead to a second acylation.[10]Use a stoichiometric ratio of furan to succinic anhydride (1:1 or a slight excess of furan). Avoid excessively long reaction times once the starting material is consumed (as monitored by TLC).
Regioisomer Formation While acylation strongly favors the 2-position, trace amounts of the 3-acylated product could form under certain conditions.This is generally not a major issue as the 2-position is significantly more reactive.[12] Purification by recrystallization or column chromatography will typically remove minor isomers.
Ring-Opening Products In the presence of water and strong acid, the furan ring can undergo hydrolysis and ring-opening to form dicarbonyl species.[2]Strictly adhere to anhydrous conditions. Ensure the workup procedure does not expose the reaction mixture to acidic aqueous conditions for prolonged periods.

Visualized Workflows and Mechanisms

Reaction Mechanism

The reaction proceeds via the generation of an electrophilic acylium ion, which then attacks the electron-rich furan ring.

ReactionMechanism cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Aromatic Substitution SA Succinic Anhydride Complex Anhydride-Lewis Acid Complex SA->Complex + Lewis Acid LA Lewis Acid (e.g., AlCl3) LA->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Intermediate Sigma Complex (Resonance Stabilized) Acylium->Intermediate Furan Furan Furan->Intermediate + Acylium Ion Product This compound Intermediate->Product - H+ / - Lewis Acid Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_polymer Troubleshooting Polymerization cluster_impurity Troubleshooting Impurities Start Reaction Outcome? LowYield Low / No Yield Start->LowYield < 20% Polymer Polymerization / Tar Start->Polymer Black Tar GoodYield Good Yield, Impure Start->GoodYield > 50% LY1 Check for Moisture: Use anhydrous reagents/glassware LowYield->LY1 P1 Use Milder Catalyst: Switch from AlCl3 to BF3·OEt2 Polymer->P1 I1 Check Stoichiometry: Use 1:1 Furan:Anhydride GoodYield->I1 Success High Yield & Purity LY2 Increase Catalyst Loading: Use 1.1 - 2.2 eq. LY1->LY2 LY3 Optimize Temperature: Start at 0°C, warm gently LY2->LY3 P2 Lower Reaction Temperature: Maintain at 0°C or below P1->P2 P3 Slow Reagent Addition: Use dropping funnel P2->P3 I2 Purification: Recrystallize from Toluene/Water or use Column Chromatography I1->I2 I2->Success

Sources

improving the yield and purity of 4-(Furan-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 4-(Furan-2-yl)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this valuable chemical intermediate. We will delve into the mechanistic rationale behind experimental choices to empower you to troubleshoot effectively and optimize your results.

The primary synthetic route to this compound is the Friedel-Crafts acylation of furan with succinic anhydride. While fundamentally a classic electrophilic aromatic substitution, this reaction is notoriously challenging. The furan ring is highly activated and exquisitely sensitive to the strong Lewis acids and protic conditions typical of Friedel-Crafts reactions, often leading to polymerization and low yields.[1]

This guide provides solutions to common problems encountered during synthesis and purification, ensuring you can achieve higher yields and purity with greater consistency.

Section 1: Troubleshooting Guide - Synthesis Issues

This section addresses the most frequent problems encountered during the Friedel-Crafts acylation of furan.

Q1: My reaction yield is disappointingly low, and I recover mostly unreacted starting material. What's going wrong?

A1: Low conversion is a common issue stemming from catalyst deactivation, insufficient reactivity, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: While strong Lewis acids like AlCl₃ can cause polymerization, overly mild catalysts may not be sufficient to activate the succinic anhydride acylating agent.

    • Causality: The Friedel-Crafts acylation proceeds via the formation of an acylium ion or a polarized complex between the anhydride and the Lewis acid catalyst.[2] If the catalyst is too weak, this electrophile does not form in sufficient concentration to drive the reaction forward.

    • Solution: While AlCl₃ is often used, it requires careful management. A molar ratio of at least 2:1 (AlCl₃:succinic anhydride) is often necessary because the catalyst complexes with both the anhydride and the product's carbonyl and carboxyl groups.[2] Consider using alternative, milder Lewis acids like boron trifluoride etherate (BF₃·OEt₂), which is known to be a better catalyst for acylating sensitive furans.[1]

  • Moisture in the Reaction: Friedel-Crafts reactions are highly sensitive to moisture.

    • Causality: Water rapidly reacts with and deactivates Lewis acid catalysts like AlCl₃. This hydrolysis not only consumes the catalyst but also generates protic acids (like HCl), which can promote furan polymerization.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, anhydrous reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: The reaction temperature is a critical parameter.

    • Causality: Acylation is an endothermic process requiring energy input. However, excessive heat can accelerate side reactions and decomposition.

    • Solution: The reaction often requires gentle heating to reflux, but the optimal temperature depends on the solvent and catalyst.[2] Start with established literature procedures and perform small-scale optimization studies to find the ideal temperature for your specific setup. A typical range is between room temperature and 60°C.

Q2: My reaction turns into a dark, intractable tar or polymer. How can I prevent this?

A2: Polymerization is the most significant challenge in furan chemistry, driven by the high acid sensitivity of the furan ring.

Potential Causes & Solutions:

  • Aggressive Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a very strong Lewis acid that can readily catalyze the polymerization of the electron-rich furan ring.

    • Causality: The π-system of furan is highly susceptible to electrophilic attack, not just from the desired acylium ion but also from protons generated in situ or from the highly polarized catalyst itself. This can initiate a cationic polymerization cascade.

    • Solution:

      • Use a Milder Catalyst: As mentioned, BF₃·OEt₂ is a well-regarded alternative for acylating furans.[1] Other options include heterogeneous catalysts or solid acid catalysts which can offer milder conditions and easier removal.[3]

      • Solvent-Free Conditions: Some of the highest yields for Friedel-Crafts acylations with succinic anhydride have been reported under solvent-free, mechanochemical conditions (grinding the reagents together).[2][4] This minimizes solvent-related side reactions and can be performed at room temperature.

  • Incorrect Order of Addition: The way reagents are mixed can dramatically impact the outcome.

    • Causality: Adding the highly reactive furan to a pre-mixed solution of the strong Lewis acid and succinic anhydride exposes it to a high local concentration of the activated electrophile and catalyst, promoting polymerization.

    • Solution: A better approach is to add the Lewis acid portion-wise to a cooled solution of the furan and succinic anhydride. This keeps the concentration of the active electrophile low and controlled, favoring the desired acylation over polymerization.

Q3: My crude product analysis (TLC, NMR) shows multiple spots/peaks. What are the likely side products?

A3: The formation of multiple products can arise from diacylation, isomeric products, or reactions involving the anhydride.

Potential Causes & Solutions:

  • Diacylation: The product, this compound, contains an activating furoyl group, which can make the furan ring susceptible to a second acylation, although the carboxyl group is deactivating.

    • Causality: While less likely than with alkylations, if the reaction conditions are too harsh or the stoichiometry is off, a second acylation can occur, typically at the 5-position of the furan ring.

    • Solution: Use a strict 1:1 molar ratio of furan to succinic anhydride. Avoid a large excess of the acylating agent and catalyst.

  • Isomeric Products: While acylation of furan is highly regioselective for the 2-position, trace amounts of the 3-acylated product can sometimes form.

    • Causality: The kinetic and thermodynamic product of electrophilic attack on furan is at the C2 position due to better stabilization of the cationic intermediate. However, under certain conditions, minor amounts of the C3 isomer may be observed.

    • Solution: Adhering to optimized, milder reaction conditions will maximize the selectivity for the desired 2-substituted product. These isomers can typically be removed during purification.

Data Summary: Friedel-Crafts Acylation Conditions
Aromatic SubstrateAcylating AgentCatalystSolventTemperatureYield (%)Reference
BenzeneSuccinic AnhydrideAlCl₃BenzeneReflux77-82[2]
TolueneSuccinic AnhydrideAlCl₃NoneRoom Temp95[2]
FuranAcetic AnhydrideBF₃·OEt₂Dichloromethane0°C to RT~70-80[1]
FuranSuccinic AnhydrideAlCl₃Nitrobenzene< 10°CVariableN/A

Section 2: Troubleshooting Guide - Purification Challenges

Purification is critical for obtaining high-purity this compound.

Q1: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point or when the solvent is inappropriate.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, or the solution is too supersaturated.

    • Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] If the compound separates from the solution at a temperature where its liquid form is more stable than its solid crystalline form, it will appear as an oil.

    • Solution:

      • Change Solvents: Experiment with a more polar solvent or a binary solvent mixture (e.g., water-ethanol, ethyl acetate-hexane).

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound to provide a nucleation site.[6]

  • Cooling Rate is Too Fast: Rapid cooling can lead to a supersaturated solution that crashes out as an oil.

    • Causality: Crystal growth is a thermodynamically controlled process that requires time for molecules to orient into a stable lattice. Rapid cooling favors kinetic trapping in a disordered, oily state.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then move it to an ice bath or refrigerator to maximize crystal formation.

Q2: My product purity is still low after recrystallization. What are my other options?

A2: If recrystallization is insufficient, typically due to closely related impurities, column chromatography is the next logical step.

  • Methodology: Column chromatography on silica gel is a highly effective method for separating compounds based on polarity.

    • Causality: Impurities with polarities similar to the desired product may co-crystallize, making purification by recrystallization difficult. Chromatography offers a different separation mechanism to resolve these impurities.

    • Recommended System: A mobile phase gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid, is a good starting point. The acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the silica gel.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions for this synthesis?

    • A1: The reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. The quenching step is highly exothermic and must be done slowly and with cooling.

  • Q2: What analytical techniques are recommended for purity assessment?

    • A2: A combination of techniques is ideal.

      • HPLC: High-Performance Liquid Chromatography, particularly with a C18 reverse-phase column, is excellent for quantifying purity and detecting minor impurities.[6][7]

      • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or residual solvents.

      • GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify volatile impurities, though derivatization of the carboxylic acid may be necessary.[8][9]

  • Q3: Are there any "greener" alternatives to traditional Friedel-Crafts catalysts and solvents?

    • A3: Yes, the field is actively moving towards more sustainable methods.

      • Heterogeneous Catalysts: Using solid acid catalysts, such as metal-exchanged dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay, can create a more environmentally friendly process with easier catalyst recovery.[3]

      • Solvent-Free Reactions: As mentioned, mechanochemical methods that involve grinding the solid reactants can proceed without any solvent, drastically reducing waste.[4]

Section 4: Protocols & Workflows

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis reagents Furan + Succinic Anhydride + Anhydrous Solvent addition Portion-wise addition of Lewis Acid (e.g., AlCl₃) under N₂ with cooling reagents->addition reaction Reaction (Stir at RT to 60°C) addition->reaction quench Quench (Slowly pour onto ice/HCl) reaction->quench extract Extraction (e.g., with Ethyl Acetate) quench->extract dry Dry & Evaporate extract->dry crude Crude Product dry->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Product (>98%) purify->pure analysis Purity & Identity Check (HPLC, NMR, MS) pure->analysis

Caption: Overall workflow for this compound.

Protocol 1: Solvent-Free Friedel-Crafts Acylation

This protocol is adapted from methodologies that emphasize higher yields and greener conditions.[2][4]

  • Preparation: In an efficient fume hood, place succinic anhydride (1.0 eq) and powdered anhydrous aluminum chloride (2.2 eq) in a clean, dry mortar.

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until a fine, homogenous powder is obtained.

  • Addition of Furan: Add furan (1.0 eq) dropwise to the powder mixture.

  • Reaction: Continue grinding the resulting paste for 5-10 minutes at room temperature. The mixture will typically become warm and change color. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes with 1% acetic acid).

  • Quenching: Upon completion, carefully and slowly transfer the reaction mixture to a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid (e.g., 2 M HCl).

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the crude solid under vacuum. The product can then be purified by recrystallization.

Protocol 2: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water).

  • Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.[5]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Logic for Low Yield

G start Problem: Low Yield q1 Is the reaction mixture a dark polymer/tar? start->q1 cause_poly Cause: Furan Polymerization q1->cause_poly Yes cause_no_react Cause: Low Conversion / Incomplete Reaction q1->cause_no_react No yes_poly YES no_poly NO sol_poly1 Solution: - Use milder catalyst (BF₃·OEt₂) - Add Lewis acid portion-wise - Lower reaction temperature cause_poly->sol_poly1 sol_no_react1 Solution: - Ensure anhydrous conditions - Check catalyst stoichiometry (>2 eq) - Optimize temperature & time cause_no_react->sol_no_react1

Caption: Decision tree for troubleshooting low reaction yields.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (2017). US10125110B2 - Method for preparing 2,5-disubstituted furan compound.
  • Quora. (2016). Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]

  • YouTube. (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry via PMC. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • GCW Gandhi Nagar Jammu. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Retrieved from [Link]

  • UNI ScholarWorks. (1936). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 4-(Furan-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Furan-2-yl)-4-oxobutanoic acid. This guide is designed to provide in-depth, experience-based insights into the common analytical challenges encountered when working with this bifunctional molecule. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying chemical principles, enabling you to build robust, self-validating analytical methods.

This compound is a valuable building block in medicinal chemistry and material science, prized for its furan scaffold and versatile keto-acid chain.[1] However, its structure also presents distinct characterization hurdles, including potential instability, chromatographic anomalies, and spectroscopic complexities. This document provides a structured approach to troubleshoot these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and handling of this compound.

Q1: What are the primary stability concerns for this compound?

The main stability concerns stem from the furan ring and the γ-keto acid structure. The furan moiety can be susceptible to oxidation and acidic conditions, which may lead to ring-opening or polymerization, especially under heat or light exposure.[2][3] The keto acid portion is generally more stable than a β-keto acid but can still participate in various reactions. Long-term storage should be in a cool, dark, and dry environment, preferably under an inert atmosphere.

Q2: What is the expected solubility profile?

As a carboxylic acid, its solubility is pH-dependent. It is expected to have limited solubility in neutral water and non-polar organic solvents. Solubility should increase significantly in basic aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the carboxylate salt. For organic solvents, polar aprotic solvents like DMSO, DMF, and THF, as well as alcohols like methanol and ethanol, are typically suitable. When preparing samples for analysis, always start with a small quantity to test solubility and avoid precipitation.

Q3: Are there any known polymorphic forms or tautomers to be aware of?

While specific polymorphic studies on this compound are not widely published, the potential for polymorphism exists for many organic molecules and should be considered if variations in melting point, solubility, or spectroscopic data are observed between batches.

More relevant is the potential for keto-enol tautomerism, although for a γ-keto acid, the keto form is overwhelmingly favored. However, the presence of the furan ring and the carboxylic acid could, under specific conditions (e.g., in certain solvents or in the mass spectrometer source), influence the molecular structure and lead to unexpected analytical results.[4]

Part 2: Troubleshooting Guide

This section provides a detailed, problem-and-solution-oriented approach to common experimental challenges.

Chromatography (HPLC/UPLC)

Problem: My HPLC peak is tailing or showing poor symmetry.

  • Potential Cause 1: Secondary Interactions with the Stationary Phase. The carboxylic acid moiety can interact with residual, un-capped silanol groups on standard C18 columns, leading to peak tailing. This is a common issue with polar, acidic compounds.[5]

  • Solution 1: Mobile Phase Modification. The most effective solution is to suppress the ionization of the carboxylic acid by lowering the pH of the aqueous mobile phase. Add a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to ~2.5-3.0. This ensures the analyte is in its neutral, protonated form, minimizing interactions with silanols and improving peak shape.

  • Potential Cause 2: Metal Chelation. The keto-acid functionality can sometimes chelate with trace metals present in the HPLC system (e.g., stainless steel frits, tubing) or the column packing material, causing peak tailing.

  • Solution 2: Use of Additives or Inert Hardware. Incorporating a metal chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (~0.1 mM) in the mobile phase can mitigate this issue. Alternatively, using PEEK or other biocompatible, metal-free HPLC systems can prevent the problem entirely.

Problem: I am observing inconsistent retention times between injections.

  • Potential Cause: Unstable Mobile Phase or Column Temperature. Keto acids can be sensitive to minor fluctuations in mobile phase composition or temperature, which affects their interaction with the stationary phase.[6]

  • Solution: Ensure System Stability. Always use a column oven to maintain a consistent temperature (e.g., 30-40 °C). Ensure your mobile phase is thoroughly mixed and degassed before use. For gradient methods, make sure the pump's proportioning valves are functioning correctly.

Problem: New, unexpected peaks appear in my chromatogram when analyzing aged samples.

  • Potential Cause: Sample Degradation. As mentioned in the FAQs, the furan ring is susceptible to degradation.[3] Storing the analyte in solution, especially in protic or acidic solvents, can lead to the formation of degradation products over time.

  • Solution: Fresh Sample Preparation and Proper Storage. Always prepare solutions fresh for analysis. If samples must be stored in an autosampler, keep the tray cooled (e.g., 4-10 °C) to slow down degradation. Analyze a freshly prepared standard alongside aged samples to confirm if new peaks are related to degradation.

Spectroscopy (¹H NMR)

Problem: The ¹H NMR spectrum appears more complex than expected, or signals are broad.

  • Potential Cause 1: Restricted Bond Rotation or Atropisomerism. While less common for this specific structure, complex spectra can sometimes arise from slow rotation around single bonds, leading to distinct signals for what appear to be chemically equivalent protons.[7]

  • Solution 1: Variable Temperature (VT) NMR. Acquiring spectra at elevated temperatures (e.g., 50-80 °C) can increase the rate of bond rotation, causing broad peaks to sharpen or multiple peaks to coalesce into a single, averaged signal. This experiment can help confirm if dynamic processes are occurring.

  • Potential Cause 2: Proton Exchange. The carboxylic acid proton (-COOH) is labile and can exchange with residual water in the NMR solvent or with other labile protons. This leads to a very broad signal that can be difficult to integrate, or it may not be observed at all.

  • Solution 2: D₂O Shake. To confirm the identity of the -COOH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The labile acid proton will exchange with deuterium, causing its signal to disappear from the ¹H spectrum.

Mass Spectrometry (MS)

Problem: I am struggling to find the molecular ion peak [M+H]⁺ or [M-H]⁻.

  • Potential Cause: In-source Fragmentation. Furan rings can be fragile under certain ionization conditions.[8][9] In positive ion mode, the molecule might readily lose water (-18 Da) or carbon monoxide (-28 Da) from the furan ring, or decarboxylate (-44 Da) from the acid moiety.

  • Solution: Use Softer Ionization Techniques. Employ soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Optimize the source parameters, particularly the fragmentor voltage or cone voltage. Start at a low setting and gradually increase it to find the optimal balance between signal intensity and fragmentation. In negative ion mode, the deprotonated molecule [M-H]⁻ is often more stable and readily observed.

Thermal Analysis (DSC/TGA)

Problem: The TGA shows weight loss occurring before the melting point observed in the DSC.

  • Potential Cause: Loss of Residual Solvent or Hygroscopicity. The compound may retain solvent from its final crystallization step, or it may be hygroscopic and absorb atmospheric moisture. This bound solvent/water is often released at temperatures below the compound's melting or decomposition point.

  • Solution: Correlate with Other Data and Pre-dry Sample. Correlate the observed weight loss in the TGA with the expected mass of common solvents (e.g., water, ethyl acetate). Performing Karl Fischer titration can quantify water content. To obtain a more accurate thermal profile of the compound itself, gently dry the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before analysis.

Problem: The DSC shows a broad melting endotherm or multiple thermal events.

  • Potential Cause 1: Impurities. The presence of impurities lowers and broadens the melting point of a substance.

  • Solution 1: Verify Purity. Use a primary purity assessment technique like HPLC-UV or qNMR to confirm the sample's purity before thermal analysis.

  • Potential Cause 2: Thermal Decomposition. The compound may be decomposing at or near its melting point.[10][11] Many carboxylic acids are prone to decarboxylation upon heating.[12]

  • Solution 2: Compare DSC and TGA Data. Overlay the DSC and TGA thermograms. If the endotherm in the DSC coincides with a significant weight loss event in the TGA, it indicates that the event is decomposition, not simple melting. Running the DSC at a faster heating rate (e.g., 20 °C/min vs. 10 °C/min) can sometimes help separate melting from decomposition, as melting is less dependent on heating rate than decomposition kinetics.

Part 3: Recommended Protocols & Data

Protocol 1: Standardized HPLC-UV Method for Purity Assessment

This protocol is designed to produce sharp, symmetrical peaks for accurate purity analysis.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (the furan chromophore absorbs strongly in this region).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of ~0.5 mg/mL. Ensure it is fully dissolved.

Protocol 2: Sample Preparation for ¹H NMR Analysis to Minimize Artifacts
  • Solvent Selection: Use a high-purity deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can hydrogen bond with the -COOH proton, resulting in a sharper signal compared to CDCl₃.

  • Drying: Ensure the NMR tube is clean and dry. If using CDCl₃, which can contain trace amounts of DCl, consider filtering it through a small plug of basic alumina to remove acidic impurities that could catalyze degradation.

  • Concentration: Prepare a sample at a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent.

  • Confirmation of -COOH: After an initial spectrum is acquired, add one drop of D₂O, shake the tube vigorously for 30 seconds, and re-acquire the spectrum to confirm the disappearance of the carboxylic acid proton signal.

Part 4: Visualized Workflows

Troubleshooting Chromatographic Issues

This workflow provides a logical path for diagnosing common HPLC problems encountered with this compound.

HPLC_Troubleshooting start Problem Observed: Poor Chromatography q1 What is the issue? start->q1 p1 Peak Tailing / Asymmetry q1->p1 Tailing p2 Retention Time Drift q1->p2 Drift p3 Extra Peaks in Old Sample q1->p3 Degradation c1 Cause: Secondary Silanol Interactions p1->c1 c2 Cause: System Instability (Temp/Mobile Phase) p2->c2 c3 Cause: Sample Degradation p3->c3 s1 Solution: Lower mobile phase pH (e.g., 0.1% Formic Acid) c1->s1 s2 Solution: Use column oven. Ensure mobile phase is well-mixed and degassed. c2->s2 s3 Solution: Prepare samples fresh. Use cooled autosampler. c3->s3

Caption: A logical workflow for diagnosing HPLC issues.

Potential Degradation & Fragmentation Pathways

This diagram illustrates the key points of molecular instability relevant during analysis.

Degradation_Pathways mol This compound Furan Ring Keto Group Carboxylic Acid frag1 Ring Opening / Polymerization (Strong Acid / Heat) mol:p1->frag1 frag2 Decarboxylation (-CO₂) (Thermal Stress / MS) mol:p3->frag2 frag3 Loss of H₂O or CO (Mass Spec Fragmentation) mol:p1->frag3

Caption: Key points of molecular instability.

References

  • PubChem. (2024). 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2024). 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kafle, A. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. University of Southern Mississippi. Available at: [Link]

  • Wang, Y., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. Available at: [Link]

  • Logvinenko, V., et al. (2003). Thermal analysis of transition metal salts of carboxylic acids. Journal of Thermal Analysis and Calorimetry, 74, 395–399. Available at: [Link]

  • Blank, I., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Tang, J., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2004. Available at: [Link]

  • Kumar, S., & Singh, S. K. (2009). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. The Journal of Physical Chemistry B, 113(49), 15977–15986. Available at: [Link]

  • Moldoveanu, S. C. (2010). Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Chang, Y.-C., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(21), 7208. Available at: [Link]

  • Krupa, J., et al. (2021). Fragmentation of furan molecule induced by He+ and He2+ cation impact. ResearchGate. Available at: [Link]

  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]

  • Batool, Z., et al. (2023). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. Available at: [Link]

  • Kansız, S., & Şimşek, O. (2025). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2021). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Chromatographia, 84, 827–841. Available at: [Link]

  • Limão, R., et al. (2021). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

  • Nakano, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2132-2138. Available at: [Link]

  • Tzallas, P., et al. (2008). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Available at: [Link]

  • Li, X., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151. Available at: [Link]

  • Chen, C.-A., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 1(4), 688–692. Available at: [Link]

  • University of Regensburg. (n.d.). NMR spectroscopy. Available at: [Link]

Sources

side reactions and byproducts in the synthesis of 4-(Furan-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(Furan-2-yl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their synthetic endeavors. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your synthesis and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, commonly achieved through the Friedel-Crafts acylation of furan with succinic anhydride, is a robust reaction. However, the inherent reactivity of the furan ring under acidic conditions can lead to several side reactions and the formation of undesirable byproducts. This guide will help you navigate these potential pitfalls.

Problem 1: My reaction mixture is turning dark and forming a tar-like substance.

Q: What is causing the formation of a dark, polymeric substance in my reaction?

A: The formation of a dark, insoluble polymer is one of the most common issues encountered during the acid-catalyzed reactions of furan.[1] The furan ring is highly susceptible to polymerization under acidic conditions, which are requisite for the Friedel-Crafts acylation.[2][3][4] This is further exacerbated by the presence of water.[5][6]

Root Cause Analysis:

The mechanism involves the protonation of the furan ring by the Lewis acid catalyst (e.g., AlCl₃), which generates a reactive intermediate. This intermediate can then attack another furan molecule, initiating a chain reaction that leads to the formation of a complex polymeric material. The presence of water can facilitate ring-opening to form reactive aldehydes, which can also contribute to polymerization.[2][4]

Troubleshooting & Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the furan and succinic anhydride are free of moisture.

  • Controlled Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature, to minimize the rate of polymerization.

  • Order of Addition: Add the Lewis acid catalyst slowly to the solution of furan and succinic anhydride to control the initial exotherm and prevent localized overheating.

  • Solvent Choice: While various solvents can be used, non-polar solvents like nitrobenzene or carbon disulfide are traditionally employed for Friedel-Crafts reactions. However, for furan, which has some polarity, solvents like dichloromethane can also be effective. The choice of solvent can significantly impact the reaction network.[3][6]

Problem 2: I am observing a significant amount of an open-ring byproduct.

Q: What leads to the formation of an open-ring byproduct, and how can I identify it?

A: Ring-opening of the furan moiety is a known side reaction, particularly in the presence of strong acids and water.[5] This hydrolysis can lead to the formation of succinaldehyde and other acyclic dicarbonyl compounds.

Mechanistic Insight:

Under acidic conditions, the ether oxygen of the furan ring can be protonated. A subsequent nucleophilic attack by water can lead to the opening of the ring to form a 1,4-dicarbonyl compound.

Identification and Mitigation:

  • Spectroscopic Analysis: The presence of open-ring byproducts can often be detected by ¹H NMR spectroscopy, where you might observe the appearance of aldehydic protons. IR spectroscopy may also show characteristic carbonyl stretches for different types of carbonyl groups.

  • Minimizing Water Content: As with polymerization, maintaining strictly anhydrous conditions is the primary way to prevent ring-opening.

  • Reaction Quenching: Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. This rapid and cold workup can help to minimize the contact time of the product with acidic aqueous conditions at warmer temperatures.

Problem 3: My yield is consistently low, even without significant polymer formation.

Q: Besides polymerization, what other factors could be contributing to a low yield of the desired product?

A: Low yields can be a result of several factors beyond polymerization, including incomplete reaction, polysubstitution, or decarboxylation.

  • Incomplete Reaction: The Friedel-Crafts acylation is an equilibrium process. Insufficient catalyst, low reaction temperature, or a short reaction time can lead to a significant amount of unreacted starting materials.

  • Polysubstitution: While the acyl group is deactivating, forcing conditions (high temperature or excess catalyst) can potentially lead to the introduction of a second acyl group onto the furan ring.[7]

  • Decarboxylation: Although less common under typical Friedel-Crafts conditions, elevated temperatures during the reaction or workup can potentially lead to the loss of the carboxylic acid group from the product.[1]

Optimization Strategies:

ParameterRecommendationRationale
Catalyst Stoichiometry Use at least a stoichiometric amount of the Lewis acid catalyst.Both the succinic anhydride and the resulting product can complex with the Lewis acid, so a sufficient amount is needed to drive the reaction.[8]
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.
Workup Procedure Ensure a careful workup to separate the product from the catalyst and any unreacted starting materials.The product is a carboxylic acid, so its solubility will be pH-dependent. An alkaline extraction can be used to separate it from neutral byproducts.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

  • Preparation: Under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) to a cooled (0 °C) solution of succinic anhydride in an anhydrous solvent (e.g., nitrobenzene or dichloromethane).

  • Addition of Furan: Slowly add furan to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[9]

Workflow for Troubleshooting and Optimization

G cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization start Start Synthesis reaction Friedel-Crafts Acylation start->reaction workup Reaction Workup reaction->workup crude Crude Product workup->crude analysis Analyze Crude Product (TLC, NMR, etc.) crude->analysis low_yield Low Yield? analysis->low_yield polymer Polymer/Tar Formation? low_yield->polymer Yes optimize_conditions Optimize Reaction Conditions: - Anhydrous Conditions - Lower Temperature - Catalyst Loading low_yield->optimize_conditions No byproducts Other Byproducts? polymer->byproducts No polymer->optimize_conditions Yes end Pure Product byproducts->end No optimize_workup Optimize Workup: - pH adjustment - Extraction Solvent byproducts->optimize_workup Yes purification Purification Strategy: - Recrystallization - Column Chromatography optimize_workup->purification purification->end

Caption: A workflow for troubleshooting and optimizing the synthesis of this compound.

Mechanistic Overview

G furan Furan sigma_complex Sigma Complex furan->sigma_complex + Acylium Ion polymer Polymerization furan->polymer Acid-Catalyzed succinic_anhydride Succinic Anhydride complex Anhydride-Lewis Acid Complex succinic_anhydride->complex + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) acylium Acylium Ion Intermediate complex->acylium Ring Opening product This compound sigma_complex->product Deprotonation ring_opening Ring-Opened Byproducts product->ring_opening Hydrolysis (H₂O, Acid)

Caption: Simplified reaction mechanism for the Friedel-Crafts acylation of furan with succinic anhydride, highlighting major side reactions.

References

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances.

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - SciSpace.

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.

  • Formation of insoluble polymer and benzofuran during the acid-treatment of furan. Typical reaction conditions. ResearchGate.

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - Semantic Scholar.

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - FAQ - Guidechem.

  • 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid | C9H10O5 | CID 6610805 - PubChem.

  • This compound | 10564-00-8 | KAA56400 - Biosynth.

  • 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid | C9H10O4 | CID 12346691 - PubChem.

  • Friedel–Crafts Acylation - Sigma-Aldrich.

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange.

  • 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE - YouTube.

  • Friedel-Crafts Acylation - Organic Chemistry Portal.

  • Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification - Benchchem.

  • (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids - ResearchGate.

  • 10564-00-8 | this compound | ChemScene.

  • Common side reactions in the synthesis of furan-2,4-diones - Benchchem.

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia.

  • Malonylation/Decarbalkoxylation of Furan Derivatives as Key Steps for the Preparation of Nonactic Acid Derivatives. Part II[2] - ResearchGate.

  • Preparation of Tetrasubstituted Furans via Intramolecular Wittig Reactions with Phosphorus Ylides as Intermediates - Organic Chemistry Portal.

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

  • Malonylation=Decarbalkoxylation of Furan Derivatives as Key Steps for the Preparation of Nonactic Acid Derivatives. Part II[2] - ResearchGate.

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - Arkivoc.

  • 4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoic acid - SpectraBase.

Sources

Technical Support Center: Refining Purification Methods for 4-(Furan-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Furan-2-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols for achieving high purity of this versatile building block.

Introduction: The Challenge of Purifying a Bifunctional Furan Derivative

This compound is a valuable intermediate in organic synthesis, featuring both a reactive ketone and a carboxylic acid functional group, attached to a furan ring.[1] This unique structure, while offering broad synthetic utility, also presents specific purification challenges. The electron-rich furan ring is sensitive to strongly acidic conditions, which can lead to polymerization and the formation of tars, complicating purification.[2][3] Furthermore, as a carboxylic acid, this compound can exhibit problematic behavior during chromatographic purification, such as peak tailing.

This guide provides a structured approach to overcoming these challenges, focusing on the principles behind each purification technique to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dependent on the synthetic route, which is typically a Friedel-Crafts acylation of furan with succinic anhydride.[4] Common impurities include:

  • Unreacted Starting Materials: Furan and succinic acid (the hydrolyzed form of succinic anhydride).

  • Polymeric Byproducts: Dark brown or black insoluble tars resulting from the polymerization of the furan ring under harsh acidic conditions.[2]

  • Diacylated Furan: Although less common, a second acylation of the furan ring can occur.

  • Ring-Opened Species: Under strongly acidic aqueous conditions, the furan ring can undergo hydrolysis to form succinaldehyde and other related byproducts.[2][5]

Q2: My reaction mixture is a dark, intractable tar. What went wrong?

A2: This is a classic sign of furan polymerization. The furan ring is highly susceptible to protonation under the strongly acidic conditions of a traditional Friedel-Crafts reaction (e.g., with AlCl₃), leading to irreversible ring-opening and subsequent polymerization.[2] To avoid this, it is crucial to employ milder Lewis acid catalysts, such as boron trifluoride etherate (BF₃·OEt₂), and maintain careful temperature control.[2][6]

Q3: Why is my purified this compound an oil or a sticky gum instead of a solid?

A3: This issue, often referred to as "oiling out," can occur during recrystallization for several reasons:

  • The chosen solvent may be too nonpolar for the compound.

  • The solution may be excessively supersaturated.

  • The melting point of your compound (potentially depressed by impurities) might be lower than the boiling point of the solvent.

To resolve this, you can try using a more polar solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[7]

Q4: I'm observing significant peak tailing during HPLC analysis. How can I improve the peak shape?

A4: Peak tailing with carboxylic acids on silica-based columns is a common problem. It arises from the interaction between the acidic proton of the carboxyl group and the slightly acidic silanol groups on the stationary phase. To mitigate this, add a small amount (typically 0.1-1%) of a volatile acid, such as formic acid or trifluoroacetic acid (TFA), to your mobile phase.[8][9] This suppresses the ionization of the carboxylic acid, ensuring it elutes as a single, well-defined peak.

Troubleshooting Guides by Purification Technique

Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Troubleshooting Common Recrystallization Issues

Symptom Possible Cause Suggested Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at cold temperatures. Alternatively, use a mixed-solvent system, adding a miscible "anti-solvent" (in which the compound is insoluble) to the solution of the compound in a "good" solvent.[10][11]
Product "Oils Out" Instead of Crystallizing The compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated.Use a lower-boiling point solvent or a solvent mixture. You can also try to induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal.[7][12]
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was used).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[12]
Premature Crystallization During Hot Filtration The solution cools too quickly in the funnel, causing the product to crystallize.Use a heated filtration setup or preheat the funnel and receiving flask with hot solvent. Perform the filtration as quickly as possible.[7][11]
Purified Product is Still Impure The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization using a different solvent system may be necessary.[7]

Recommended Recrystallization Solvents to Screen for this compound

Solvent/Mixture Rationale
Water As a carboxylic acid, it may have some solubility in hot water and lower solubility in cold water.[13]
Toluene A common solvent for recrystallizing aromatic compounds.
Ethanol/Water A versatile polar solvent mixture that can be fine-tuned for optimal solubility.
Ethyl Acetate/Hexane A moderately polar mixture that can be effective for compounds with intermediate polarity.
Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Troubleshooting Acid-Base Extraction

Symptom Possible Cause Suggested Solution
Low Recovery After Acidification Incomplete extraction into the aqueous basic solution.Ensure the pH of the aqueous phase is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the acid fully. Perform multiple extractions with the basic solution.
The product is somewhat soluble in water.After acidification, extract the product from the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions.
Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, reverse-phase chromatography is generally recommended.

Troubleshooting Column Chromatography

Symptom Possible Cause Suggested Solution
Poor Separation of Compound and Impurities The mobile phase does not provide adequate selectivity.Modify the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (acetonitrile or methanol) to water. A shallower gradient can improve the separation of closely eluting peaks.[14]
Significant Peak Tailing Interaction between the carboxylic acid and the stationary phase.Add a small amount of an acid (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress the ionization of the carboxylic acid.[8][9]
Irreproducible Retention Times The mobile phase pH is not well-controlled.Use a buffer in the aqueous portion of your mobile phase to maintain a consistent pH.[1][15]
Compound Does Not Elute from the Column The mobile phase is not strong enough (too polar for reverse-phase).Increase the proportion of the organic solvent in the mobile phase.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for recrystallization. The choice of solvent should be determined by preliminary small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding cold dilute hydrochloric acid (e.g., 2M HCl) with stirring until the solution is acidic (pH ~2) and the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 3: Reverse-Phase HPLC Method Development

This protocol provides a starting point for developing a reverse-phase HPLC method for purity analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A good starting point is a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined empirically).

  • Column Temperature: 30 °C.

Visualization of Purification Workflows

Friedel-Crafts Synthesis and Initial Work-up

G cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_impurities Potential Impurities furan Furan reaction Friedel-Crafts Acylation furan->reaction succinic_anhydride Succinic Anhydride succinic_anhydride->reaction lewis_acid Milder Lewis Acid (e.g., BF3.OEt2) lewis_acid->reaction quench Quench with ice/dilute HCl reaction->quench crude_product Crude Product Mixture (Solid/Oil) quench->crude_product unreacted Unreacted Furan & Succinic Acid crude_product->unreacted Contains polymers Polymeric Tars crude_product->polymers Contains other Other Byproducts crude_product->other Contains

Caption: Workflow from synthesis to crude product.

Purification Strategy Decision Tree

G start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No/Oily recrystallize->acid_base Still Impure pure_product Pure Product recrystallize->pure_product Successful chromatography Column Chromatography acid_base->chromatography Still Impure acid_base->pure_product Successful chromatography->pure_product

Caption: Decision tree for purification strategy.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystalliz
  • 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid | C9H10O5 | CID 6610805. PubChem.
  • 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid | C9H10O4 | CID 12346691. PubChem.
  • Synthesis, Reactions and Medicinal Uses of Furan. (2023). Pharmaguideline.
  • This compound | 10564-00-8. (2023). ChemScene.
  • Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. (2025). Benchchem.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
  • Recrystalliz
  • This compound | 10564-00-8 | KAA56400. (2023). Biosynth.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • TOX-SOP-31 Protocol for Solid Phase Extractions of Acid Basic. (2024). Phoenix Police Department.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
  • For HPLC, what different mobile phases are best to start with for methods development?. (2018).
  • Recrystallization pre/post lab questions. (n.d.). SweetStudy.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • 10564-00-8 | this compound. (2023). AiFChem.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • Recrystallization. (n.d.). University of South Alabama.
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • Recrystallization. (n.d.). Northern Kentucky University.
  • How to Choose the Best Mobile Phase in HPLC for Optimal Results. (2024). Mastelf.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • 10564-00-8 | this compound. (2023). BLDpharm.
  • Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride and Furan Acid Chloride. (2001). Heterocycles.
  • Complete Monograph Methods. (n.d.). Merck Millipore.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2021). Guidechem.
  • Solvent-free Friedel-Craft acylation of furan with acetic anhydride. (2018).
  • Solubility of 4-(3,4-Difluorophenyl)-4-oxobutanoic acid in organic solvents. (2025). Benchchem.
  • HPLC Method for Flavourings. (2007). JECFA.
  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange.
  • Bio-Based Solvents Extraction and Enzyme-assisted Recovery of Furan Fatty Acid From Ammonia-Stabilized Hevea L
  • HPLC Methods for Recently Approved Pharmaceuticals. (2005). Wiley.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia.
  • Greener synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. (2014). Beilstein Journal of Organic Chemistry.

Sources

addressing stability issues of 4-(Furan-2-yl)-4-oxobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Furan-2-yl)-4-oxobutanoic acid

A Guide to Understanding and Addressing Solution Stability

Introduction: The Challenge of the Furan Moiety

Welcome to the technical support guide for this compound. This versatile building block is integral to many research and development projects due to its unique bifunctional structure, containing both a reactive ketone and a carboxylic acid.[1] However, the core of this molecule, the furan ring, presents specific stability challenges that researchers must navigate to ensure experimental reproducibility and integrity.

The furan ring, while aromatic, possesses a lower resonance energy compared to rings like benzene, making it more susceptible to chemical degradation.[2] This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, our fellow scientists and drug development professionals, with the expertise to anticipate, identify, and resolve stability issues of this compound in solution. We will delve into the primary degradation pathways—acid-catalyzed hydrolysis and oxidation—and provide validated protocols to safeguard your experiments.

Frequently Asked Questions & Troubleshooting Guide

Section 1: General Storage and Handling

Question 1: What are the ideal long-term storage conditions for solid this compound?

Answer: For optimal long-term stability, the solid compound should be stored under conditions that minimize exposure to environmental factors known to degrade furan-containing molecules.

  • Temperature: Store at 2-8°C. For extended periods (months to years), storage at -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The furan ring is susceptible to oxidation.[3][4]

  • Light: Protect from light by storing in an amber glass vial or in a dark location. Furan derivatives can be photosensitive.[5][6]

  • Moisture: Keep the container tightly sealed in a dry environment, preferably in a desiccator, to prevent moisture absorption.

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents slow oxidative degradation of the furan ring.
Light Amber vial / DarknessAvoids potential photolytic degradation pathways.[5]
Moisture Tightly sealed container, desiccatedPrevents hydrolysis and potential clumping of the solid.

Caption: Table 1. Recommended long-term storage conditions for solid this compound.

Section 2: Solution Stability and Degradation Pathways

Question 2: My solution of this compound in an acidic aqueous buffer turned yellow/brown and my HPLC analysis shows multiple new peaks. What is happening?

Answer: You are likely observing acid-catalyzed degradation of the furan ring. This is the most common and rapid degradation pathway for this compound in aqueous solutions.

The Mechanism: Acid-Catalyzed Ring Opening The furan ring is notoriously unstable under acidic conditions.[7][8] The degradation process is initiated by the protonation of the furan ring, which breaks its aromaticity. This is the rate-limiting step.[9][10] The protonated intermediate is then susceptible to nucleophilic attack by water, leading to a series of rearrangements that ultimately open the ring to form a 1,4-dicarbonyl species (in this case, a succinaldehydic acid derivative).[9][10] These resulting dicarbonyl compounds are often unstable and can undergo further reactions, such as aldol condensations or polymerization, leading to the formation of colored products (often yellow or brown resins) and a complex mixture of peaks in your chromatogram.[11][12][13]

cluster_0 Acid-Catalyzed Furan Ring Opening A Furan Ring (in your compound) B Protonation (Rate-Limiting Step) A->B + H⁺ (from acid) C Protonated Furan (Non-aromatic intermediate) B->C D Nucleophilic Attack (by H₂O) C->D + H₂O E Ring-Opened Intermediate D->E F Formation of 1,4-Dicarbonyl (Degradation Product) E->F G Further Reactions (Polymerization, Condensation) F->G H Colored Byproducts (Yellow/Brown Solution) G->H

Caption: A diagram illustrating the acid-catalyzed degradation pathway of the furan ring.

Preventative Measures:

  • pH Control: Prepare aqueous solutions in buffers with a pH between 6.0 and 7.5. Avoid acidic conditions (pH < 5) entirely.

  • Solvent Choice: If your experimental conditions allow, consider using polar aprotic solvents like DMSO or DMF, which have been shown to have a stabilizing effect on furan derivatives.[7]

  • Temperature: Perform experiments at the lowest practical temperature to slow the degradation rate.

Question 3: I dissolved the compound in DMSO, but after a week of storage at room temperature on the bench, I see a decrease in the main peak purity. What could be the cause?

Answer: While DMSO is a good solvent choice that avoids acid hydrolysis, degradation can still occur through two other primary routes: oxidation and photodegradation.

  • Oxidative Degradation: The electron-rich furan ring is susceptible to oxidation by atmospheric oxygen.[3][14] This process can be accelerated by exposure to light and ambient temperatures. Oxidative cleavage of furans typically results in the formation of 1,4-dicarbonyl compounds or carboxylic acids.[3][14][15]

  • Photodegradation: As mentioned, furan-containing compounds can be light-sensitive.[5] Storing the solution on a lab bench exposes it to ambient light, which can provide the energy to initiate degradation reactions.

Troubleshooting Steps:

  • Prepare Fresh: Always aim to use solutions of this compound as freshly as possible.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, particularly for long-term storage of stock solutions, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Cold Storage: Store stock solutions at -20°C or -80°C to significantly reduce the rates of all potential degradation pathways.

Section 3: Analytical Monitoring and Protocols

Question 4: How can I quantitatively assess the stability of my compound in a new formulation?

Answer: A forced degradation study is the standard approach to intentionally stress the compound under various conditions to predict its long-term stability and identify potential degradation products. This is a critical step in drug development.

Protocol: Forced Degradation Study Workflow

This protocol outlines a systematic approach to evaluating the stability of this compound.

Objective: To identify degradation pathways and establish stable solution conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., phosphate buffer, pH 7.0)

  • Acids (0.1 M HCl), Bases (0.1 M NaOH)

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide)

  • HPLC system with UV or MS detector

  • pH meter, calibrated

  • Amber and clear glass vials

cluster_workflow Forced Degradation Experimental Workflow arrow A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B 2. Set Up Stress Conditions (Dilute stock into stress solutions) A->B C 3. Incubate Samples (Defined time & temperature) B->C D 4. Quench Reaction & Neutralize (If necessary) C->D E 5. Analyze by HPLC/LC-MS (t=0, t=x hr, t=y hr) D->E F 6. Analyze Data (Calculate % degradation, identify products) E->F

Sources

overcoming solubility problems of 4-(Furan-2-yl)-4-oxobutanoic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Furan-2-yl)-4-oxobutanoic acid (CAS 10564-00-8). This guide is designed for researchers, scientists, and drug development professionals to address one of the most common experimental hurdles with this compound: its limited solubility. Here, we provide troubleshooting guides and FAQs to ensure you can effectively prepare and use this valuable chemical intermediate in your research.

Core Troubleshooting Guide: From Insoluble to Usable

This section directly addresses the primary challenges encountered when trying to dissolve this compound. The advice is structured in a question-and-answer format to provide immediate, actionable solutions.

Q1: My this compound won't dissolve in my aqueous buffer. What is the first and most effective step to take?

A1: The primary cause of poor aqueous solubility is the protonated carboxylic acid group. The most effective strategy is to deprotonate this group by adjusting the pH to form a highly soluble carboxylate salt.

The molecular structure of this compound contains a carboxylic acid functional group, which is weakly acidic.[1] In neutral or acidic water, this group remains largely in its protonated (-COOH) form, which is less polar and thus has low water solubility. By adding a base, you remove the proton to form the carboxylate anion (-COO⁻), which is an ionic species and readily dissolves in water. This is a fundamental principle for solubilizing acidic compounds.[2]

Causality: The conversion from a neutral acid to an ionic salt dramatically increases the molecule's polarity and its favorable interactions with polar water molecules, leading to a significant enhancement in solubility.

See Protocol 1 for a detailed, step-by-step methodology for preparing a concentrated aqueous stock solution.

Q2: I need to use an organic solvent. Which ones are recommended for creating a stock solution?

A2: For organic solvent-based stock solutions, polar solvents are the best choice. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol are highly recommended.

The compound's calculated LogP value of approximately 1.33 suggests it has moderate lipophilicity, allowing for dissolution in various organic solvents.[1]

  • Polar Aprotic Solvents (Recommended for high concentration): DMSO and DMF are excellent choices for creating highly concentrated stock solutions (e.g., >100 mM). They are strong hydrogen bond acceptors and can effectively solvate the molecule.

  • Polar Protic Solvents: Ethanol and methanol are also effective, though they may not achieve the same high concentrations as DMSO or DMF. They are often more suitable for applications where trace amounts of DMSO or DMF could interfere with the experiment (e.g., some cell-based assays).

SolventTypical Max. ConcentrationNotes & Best Practices
DMSO >100 mMGold Standard. Biologically compatible at low final concentrations (<0.5% v/v). Hygroscopic; store desiccated.
DMF >100 mMHigh boiling point. Use in a fume hood. Can be more toxic to cells than DMSO.
Ethanol ~20-50 mMVolatile. Less toxic to cells than DMSO/DMF. Ensure use of absolute/anhydrous ethanol to avoid introducing water unless intended.
Methanol ~20-50 mMVolatile and more toxic than ethanol. Use in a fume hood.
Q3: My compound dissolved perfectly in a basic stock solution, but it precipitated immediately when I added it to my cell culture medium or assay buffer. How do I prevent this?

A3: This "crashing out" occurs because the pH of your final medium is lower than the compound's pKa, causing the soluble carboxylate salt to convert back into the insoluble free acid.

The pH of most cell culture media (e.g., DMEM, RPMI) is buffered to around 7.2-7.4. While you created a soluble salt at pH > 8, introducing it into the buffered medium causes the carboxylate to become re-protonated.

Troubleshooting Workflow:

G start Compound precipitates in final buffer/medium sol1 sol1 start->sol1 Simplest approach sol2 sol2 start->sol2 Most common solution sol3 sol3 start->sol3 For persistent issues sol4 sol4 start->sol4 If adding a large volume

Q4: Are there any stability issues I should be aware of when working with this compound?

A4: Yes. The furan ring is a critical structural feature that introduces specific stability concerns, particularly sensitivity to acid, light, and air.

  • Acid Sensitivity: The furan ring is notoriously unstable in strongly acidic conditions (pH < 4), which can lead to irreversible polymerization or ring-opening reactions.[3] NEVER use strong mineral acids (e.g., HCl, H₂SO₄) to adjust the pH of your solutions. If pH reduction is necessary, use a buffered system or a very dilute, weak acid like acetic acid, and perform the operation at low temperatures (0-4 °C).

  • Air and Light Sensitivity: Furan-containing compounds can be susceptible to oxidation and may form explosive peroxides upon prolonged exposure to air and light.[4] While this is a greater concern for liquid furans, it is good practice to handle the solid and solutions with care. Store the solid compound protected from light in a tightly sealed container. Stock solutions, especially in organic solvents, should be stored in amber vials at -20°C or -80°C and ideally used within a few weeks. For long-term storage, consider aliquoting and purging with an inert gas (nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution by pH Adjustment

This protocol describes a reliable method to create a ~50 mM aqueous stock solution.

Materials:

  • This compound (MW: 168.15 g/mol )[1]

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (Milli-Q® or equivalent)

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Weigh out 84.1 mg of this compound for a final 10 mL solution (this targets 50 mM). Place it in the 10 mL volumetric flask with a small stir bar.

  • Add Water: Add approximately 7-8 mL of high-purity water. The compound will likely remain as a slurry or suspension.

  • Adjust pH: Begin stirring the suspension. Slowly add the 1 M NaOH solution dropwise (e.g., 5-10 µL at a time). Monitor the solution's clarity.

  • Observe Dissolution: As the pH increases, the solid will begin to dissolve. Continue adding NaOH dropwise until all the solid is completely dissolved.

  • Check Final pH: Once the solution is clear, check the pH using a calibrated meter. The target pH should be between 7.5 and 8.5. If the pH is too high, do NOT use acid to back-titrate due to the furan ring's instability.[3] It is better to remake the solution with less base.

  • Bring to Final Volume: Carefully add high-purity water to the 10 mL mark on the volumetric flask.

  • Filter and Store: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any microparticulates. Aliquot into sterile, light-protecting tubes and store at -20°C or -80°C.

Self-Validation: A properly prepared solution will be clear and free of particulates. If the solution is hazy or contains visible solids, it indicates incomplete dissolution, and more base may be required.

Frequently Asked Questions (FAQs)

Q: What is the estimated pKa of this compound? A: While an experimentally determined value is not readily available in the literature, we can estimate it. The pKa of the parent butanoic acid is ~4.8. The furoyl group is electron-withdrawing, which stabilizes the carboxylate anion and thus lowers the pKa. A reasonable estimate would be in the range of 4.0 - 4.5 . This reinforces why the compound is poorly soluble at neutral pH and requires basification to dissolve in water.

Q: Can I use sonication or gentle heating to aid dissolution? A: Yes, but with caution.

  • Sonication: A brief period in a bath sonicator can help break up aggregates and accelerate dissolution, especially in organic solvents.

  • Heating: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution. However, avoid aggressive or prolonged heating, as it can potentially degrade the furan moiety. Always monitor for any color change (e.g., yellowing or browning), which could indicate decomposition.

Q: How should I store the solid compound and my prepared stock solutions? A:

  • Solid Compound: Store in a tightly sealed container, protected from light, in a cool, dry place. A refrigerator (+4°C) or freezer (-20°C) is recommended for long-term storage.

  • Stock Solutions: Store aqueous and organic stock solutions in amber or foil-wrapped vials at -20°C or -80°C. For maximum stability, aliquot solutions to avoid repeated freeze-thaw cycles. Use solutions within 1-3 months for best results.

Q: My solution has turned yellow/brown. Is it still usable? A: A color change, particularly to yellow or brown, is often an indicator of degradation or polymerization of the furan ring.[5] It is strongly recommended to discard the solution and prepare a fresh stock to ensure the integrity of your experimental results.

References

  • PubChem. 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. [Link]

  • PubChem. 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. [Link]

  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • National Institutes of Health (NIH). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Defense Technical Information Center (DTIC). Synthesis and Characterization of Furanic Compounds. [Link]

  • CEISLAB. Furan compounds dissolved by HPLC. [Link]

  • National Center for Biotechnology Information (NCBI). Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. [Link]

  • YouTube. How To Make Furfural from a Corn Cob. [Link]

  • SynZeal. Safety Data Sheet. [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • MDPI. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • MDPI. Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. [Link]

  • ACS Publications. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. [Link]

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • Stenutz. 4-oxobutanoic acid. [Link]

Sources

Technical Support Center: Optimizing Analytical Methods for 4-(Furan-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 4-(Furan-2-yl)-4-oxobutanoic acid. This guide is designed for researchers, analytical chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the quantification and characterization of this bifunctional molecule. As a compound featuring both a reactive ketone and a carboxylic acid on a furan scaffold, its analysis requires careful method optimization to ensure accuracy, reproducibility, and efficiency.

This document moves beyond standard protocols to explain the 'why' behind experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing this compound due to its non-volatile nature. However, its acidic property often leads to predictable, yet frustrating, chromatographic issues.

Q1: Why am I seeing significant peak tailing for my analyte?

Answer: Peak tailing is the most common issue when analyzing acidic compounds like this compound on standard silica-based C18 columns. The primary cause is secondary interactions between the analyte's carboxyl group and residual silanol groups (Si-OH) on the silica surface.[1][2] These interactions create multiple retention mechanisms, leading to a "tailing" effect on the peak.

Causality & Resolution Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Adjust Mobile Phase pH (Use Formic or Phosphoric Acid) check_ph->adjust_ph No check_column Using a Standard C18 Column? check_ph->check_column Yes solution Peak Shape Improved adjust_ph->solution use_specialty_column Switch to End-Capped or Polar-Embedded Column check_column->use_specialty_column Yes add_modifier Add Competing Acid (e.g., 0.1% TFA) to Mobile Phase check_column->add_modifier No, but still tailing use_specialty_column->solution add_modifier->solution

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: The most critical factor is ensuring the carboxylic acid is fully protonated (uncharged). The pH of your mobile phase should be at least 2 units below the pKa of the analyte.[1] For a butanoic acid derivative, a pH of 2.5-3.0 is a robust starting point.

    • Action: Use a buffer or add a small amount of an acid like formic acid or phosphoric acid to control the mobile phase pH. Formic acid is preferable for mass spectrometry (MS) compatibility.[3]

  • Employ a Specialized Column: If pH adjustment is insufficient, the column itself is the next target.

    • Action A: Switch to a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, minimizing secondary interactions.

    • Action B: Use a column specifically designed for organic acids, such as one with a polar-embedded phase.[1] These columns provide alternative interactions that can improve peak shape for polar and acidic analytes.

  • Use a Mobile Phase Modifier: Adding a competing acid can "mask" the residual silanols.

    • Action: Add a low concentration (0.05-0.1%) of trifluoroacetic acid (TFA) to the mobile phase.[1] TFA acts as an ion-pairing agent and protonates silanol groups, preventing interactions with your analyte. Caution: TFA is a strong acid and can be difficult to flush from an HPLC system; it can also cause ion suppression in MS detectors.[1]

Q2: My retention time is drifting between injections. What are the likely causes?

Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[4]

Troubleshooting Checklist:

  • Insufficient Column Equilibration: Have you allowed enough time for the column to equilibrate with the new mobile phase? It can take 10-20 column volumes for a stable baseline and consistent retention times.[1]

  • Temperature Fluctuation: Is the column temperature controlled? A change of just 1°C can alter retention times. A column oven is essential for reproducible results.[4]

  • Mobile Phase Preparation: Was the mobile phase prepared fresh? Over time, volatile organic components (like acetonitrile) can evaporate, changing the solvent ratio and affecting retention.[4] If using buffers, check for signs of precipitation, which can occur when mixing high concentrations of phosphate buffer with acetonitrile.[5]

  • Pump Performance: Air bubbles in the pump or leaking pump seals can cause an inconsistent flow rate.[4] Degassing the mobile phase and regularly maintaining the pump are critical.[1][4]

Q3: I have a noisy or drifting baseline. How can I fix this?

Answer: A poor baseline compromises sensitivity and integration accuracy. The cause is often related to the mobile phase, the detector, or system contamination.

Step-by-Step Solutions:

  • Degas Mobile Phase: Dissolved air can outgas in the detector, creating noise.[1][4]

    • Action: Use an online degasser or degas your solvents before use via sonication or vacuum filtration.

  • Check Solvent Quality: Use only high-purity, HPLC-grade solvents.[1] Lower-grade solvents can contain impurities that absorb UV light or introduce non-volatile contaminants.

  • Clean the System: Contaminants from previous analyses can slowly leach off the column or from the injector.

    • Action: Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove strongly retained compounds.[4] Also, clean the detector cell according to the manufacturer's instructions.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

For GC-MS analysis, the primary challenge is the volatility of this compound. Its carboxylic acid group makes it polar and non-volatile, necessitating a derivatization step.

Q1: My compound is not eluting from the GC column or shows a very broad, tailing peak.

Answer: This is a classic symptom of a polar, non-volatile compound being analyzed by GC without proper derivatization. The carboxylic acid group is interacting strongly with the stationary phase.

Causality & Resolution Workflow:

G start No Peak or Poor Peak Shape in GC-MS check_deriv Was the sample derivatized? start->check_deriv deriv_step Implement Derivatization Protocol (e.g., Methylation) check_deriv->deriv_step No check_method Was the derivatization method appropriate? check_deriv->check_method Yes solution Sharp, Symmetrical Peak Observed deriv_step->solution check_catalyst Did you use a strong acid catalyst? check_method->check_catalyst Yes mild_method Switch to milder method (e.g., Diazomethane or base-catalyzed methylation) check_catalyst->mild_method Yes check_injection Optimize Injection Port Temperature check_catalyst->check_injection No mild_method->solution optimize_temp Lower temperature to prevent degradation, but ensure volatilization check_injection->optimize_temp optimize_temp->solution

Step-by-Step Solutions:

  • Implement Derivatization: The carboxylic acid must be converted to a more volatile ester. Methylation is the most common approach.

    • Action: Convert the carboxylic acid to its methyl ester (FAME). This dramatically increases volatility and improves chromatographic behavior.

  • Choose the Right Derivatization Reagent: The furan ring is sensitive to degradation under strongly acidic conditions.[6]

    • Expert Insight: While acid-catalyzed methylation (e.g., using BF3-methanol) is common for fatty acids, it poses a risk to the integrity of the furan ring. A base-catalyzed method or the use of diazomethane is preferable to preserve the analyte's structure.[6]

    • Recommended Action: Use a base-catalyzed reaction with sodium methoxide in methanol, followed by neutralization.[6] Alternatively, for small-scale preparations, ethereal diazomethane is highly effective, though it requires significant safety precautions.

Q2: I suspect matrix effects are impacting my quantitation. How can I confirm and mitigate this?

Answer: Matrix effects occur when co-eluting compounds from the sample matrix enhance or suppress the ionization of your target analyte in the MS source, leading to inaccurate quantification.[7]

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects. An ideal internal standard for this analysis would be this compound labeled with deuterium (d4) or ¹³C. The labeled standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratio-based quantification.

  • Perform a Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience similar matrix effects.

  • Optimize Sample Preparation: Improve the cleanup of your sample extract to remove interfering matrix components.

    • Action: Implement a Solid Phase Extraction (SPE) step. A mixed-mode or polymeric SPE cartridge can be effective at retaining the acidic analyte while allowing less polar interferences to be washed away.[8]

Section 3: General Sample Preparation & FAQs

Q: What is the best solvent to dissolve my this compound standard and samples in? A: For HPLC, the best practice is to dissolve your sample in the mobile phase itself to avoid peak distortion.[1] If that's not possible due to solubility, use a solvent that is weaker than the mobile phase (e.g., water if using reversed-phase). For GC-MS, after derivatization, use a volatile organic solvent like hexane, acetone, or methanol.[9] Avoid water, DMF, and DMSO for GC-MS injections.[9]

Q: How can I improve the extraction efficiency from a complex matrix (e.g., plasma, food)? A: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

  • LLE: At a pH below its pKa, the compound will be protonated and can be extracted from an aqueous sample into a moderately polar organic solvent like ethyl acetate.

  • SPE: This is often more efficient and cleaner. You can use a polymeric reversed-phase or a mixed-mode anion exchange cartridge. The analyte is retained on the sorbent, interfering compounds are washed away, and the pure analyte is then eluted with an appropriate solvent.

Q: Is this compound stable? A: The furan ring can be susceptible to degradation under strong acidic conditions or in the presence of strong oxidizing agents.[6] Samples should be stored protected from light and at low temperatures (e.g., 0-4 °C) to minimize degradation.[9] When preparing for GC-MS, be mindful that heating during sample preparation can potentially cause furan formation as a byproduct from precursors in the matrix.[10]

Section 4: Protocols & Data Tables

Table 1: Recommended Starting HPLC-UV Method Parameters
ParameterRecommended ConditionRationale & Notes
Column C18, <3 µm, end-capped (e.g., Agilent ZORBAX Eclipse Plus C18)High-purity silica minimizes silanol interactions. Smaller particles improve efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures the analyte is protonated (pH ~2.7). MS compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Gradient 10% B to 95% B over 10 minutesA gradient is recommended to elute the analyte with good peak shape and clean the column.
Flow Rate 0.4 mL/min (for 2.1 mm ID column)Adjust based on column dimension and system pressure limits.
Column Temperature 35 °CElevated temperature reduces viscosity and can improve peak shape. Must be controlled.
Injection Volume 5 µLKeep low to prevent column overloading.
UV Wavelength 254 nmThe furan ring provides strong UV absorbance. A diode array detector can be used to confirm peak purity.
Table 2: Recommended GC-MS Method Parameters (Post-Derivatization)
ParameterRecommended ConditionRationale & Notes
Derivatization Base-catalyzed methylation (Sodium Methoxide)Avoids acid-catalyzed degradation of the furan ring.[6]
Column Mid-polarity (e.g., HP-5MS, DB-5MS), 30m x 0.25mm x 0.25µmStandard, robust column for general purpose analysis.
Injector Temp. 250 °CHot enough for efficient volatilization of the methyl ester without causing degradation.
Injection Mode Splitless (for trace analysis)Maximizes transfer of analyte to the column for best sensitivity.
Oven Program 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A starting point; must be optimized to ensure separation from matrix components.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas. Constant flow provides more stable retention times.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity and selectivity in quantitative analysis. Monitor characteristic ions.

References

  • common HPLC problems and solutions for organic acid analysis. - Benchchem.
  • Technical Support Center: Resolving Issues in the GC-MS Analysis of Furan Deriv
  • HPLC Troubleshooting Guide - SCION Instruments.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Sample Prepar
  • HPLC Troubleshooting Guide.
  • Can anyone help with a problem with organic acid analysis using HPLC?
  • Development of a sensitive and quantitative method for the identification of two major furan f
  • The Determination of Furan in Foods — Challenges and Solutions | LCGC Intern
  • ANALYTICAL METHOD SUMMARIES.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI.
  • This compound | 10564-00-8 | KAA56400 - Biosynth.
  • Separation of 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid on Newcrom R1 HPLC column.
  • This compound | High Purity - Benchchem.
  • 10564-00-8 | this compound | ChemScene.

Sources

Technical Support Center: Strategies to Minimize Degradation of 4-(Furan-2-yl)-4-oxobutanoic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Furan-2-yl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for minimizing the degradation of this valuable compound during storage. By understanding the potential degradation pathways and implementing appropriate storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways due to its chemical structure, which includes a furan ring, a ketone, and a carboxylic acid. The primary degradation pathways are:

  • Decarboxylation: As a γ-keto acid, it can undergo decarboxylation, especially when heated, leading to the loss of carbon dioxide.[1]

  • Oxidation of the Furan Ring: The furan ring is prone to oxidation, which can lead to ring-opening and the formation of reactive species.[2][3] This can be initiated by atmospheric oxygen, light, or oxidizing agents.

  • Hydrolysis: The furan ring can undergo acid-catalyzed hydrolysis, leading to ring cleavage.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade the molecule.[5]

Q2: How does storage temperature affect the stability of this compound?

A2: Storage temperature is a critical factor. Higher temperatures accelerate the rate of decarboxylation and other degradation reactions. For instance, studies on the structurally related β-keto acid, acetoacetate, have shown significant degradation at -20°C within a week, with almost complete degradation after 40 days.[6] In contrast, at -80°C, degradation is significantly slower.[6] Therefore, ultra-low temperature storage is highly recommended for long-term stability.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The furan ring is susceptible to oxidation by atmospheric oxygen.[2] Storing under an inert atmosphere minimizes this oxidative degradation.

Q4: What is the impact of humidity on the stability of this compound?

A4: Humidity can contribute to the degradation of this compound. The presence of water can facilitate hydrolysis of the furan ring, especially under acidic or basic conditions.[4] Therefore, it is crucial to store the compound in a dry environment.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency or unexpected experimental results Degradation of the compound due to improper storage.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term), protected from light, and under an inert atmosphere. 2. Perform Quality Control: Re-analyze the compound using a suitable analytical method (e.g., HPLC, NMR) to determine its purity and identify any degradation products. 3. Review Handling Procedures: Ensure that the compound is handled quickly when removed from storage and that exposure to ambient conditions is minimized.
Discoloration of the solid compound (e.g., yellowing) Oxidation or polymerization of the furan ring.1. Check for Air Exposure: Ensure the container is properly sealed and was flushed with an inert gas before storage. 2. Protect from Light: Store in an amber vial or a light-blocking container. 3. Consider Purification: If the discoloration is significant, the compound may need to be repurified before use.
Inconsistent results between different batches Variability in the initial purity or degradation during storage of older batches.1. Analyze All Batches: Perform a side-by-side analytical comparison of the different batches to assess their purity. 2. Implement a "First-In, First-Out" (FIFO) System: Use older batches of the compound first to minimize the effects of long-term storage. 3. Standardize Storage Conditions: Ensure all batches are stored under the same optimal conditions.

Recommended Storage Protocols

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Storage Duration Temperature Atmosphere Light Conditions Container
Short-Term (up to 1 month) -20°CInert Gas (Argon or Nitrogen)Protect from LightTightly sealed amber glass vial
Long-Term (> 1 month) -80°CInert Gas (Argon or Nitrogen)Protect from LightTightly sealed amber glass vial
Experimental Protocol: Packaging for Long-Term Storage

Objective: To properly package this compound for long-term storage to minimize degradation.

Materials:

  • This compound

  • Amber glass vials with screw caps and PTFE septa

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing

  • Parafilm® or other sealing film

  • -80°C freezer

Procedure:

  • Preparation: Perform all manipulations in a clean, dry, and low-humidity environment, such as a glove box or a fume hood with a dry air stream.

  • Aliquoting: If you have a large quantity of the compound, it is advisable to aliquot it into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.

  • Inert Gas Purging:

    • Place the desired amount of the compound into an amber glass vial.

    • Insert a long needle connected to the inert gas supply into the vial, with the tip near the bottom.

    • Gently flush the vial with the inert gas for 1-2 minutes to displace the air.

    • Slowly withdraw the needle while maintaining a positive flow of the inert gas.

  • Sealing:

    • Immediately cap the vial tightly.

    • Wrap the cap and the neck of the vial with Parafilm® to create an additional barrier against moisture and air.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

  • Storage: Place the sealed vial in a designated container in a -80°C freezer.

Logical Decision-Making for Storage Strategy

The following diagram illustrates the decision-making process for selecting the appropriate storage strategy for this compound.

StorageStrategy Storage Strategy for this compound start Start: New Batch of Compound Received expected_use Expected Use Within 1 Month? start->expected_use short_term_storage Short-Term Storage: -20°C Inert Atmosphere Protect from Light expected_use->short_term_storage Yes long_term_storage Long-Term Storage: -80°C Inert Atmosphere Protect from Light expected_use->long_term_storage No aliquot Aliquot into single-use vials? short_term_storage->aliquot long_term_storage->aliquot aliquot_yes Aliquot and Store aliquot->aliquot_yes Yes store_bulk Store Bulk Container aliquot->store_bulk No end End: Use Compound in Experiment aliquot_yes->end store_bulk->end

Caption: Decision-making flowchart for storing this compound.

References

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(Furan-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Furan-2-yl)-4-oxobutanoic acid is an organic compound featuring a furan ring, a ketone, and a carboxylic acid functional group. As a potential intermediate or impurity in pharmaceutical manufacturing, its accurate and reliable quantification is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods used to analyze this compound is not merely a procedural step but a foundational requirement for regulatory compliance and scientific integrity.

This guide provides a comparative analysis of principal analytical techniques for the validation of methods intended for this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This content is grounded in the principles established by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Regulatory Cornerstone: Understanding the Validation Framework

Analytical method validation is a systematic process that provides documented evidence that a procedure is fit for its intended purpose.[4] The recently updated ICH Q2(R2) guideline, along with the complementary ICH Q14 on analytical procedure development, advocates for a lifecycle approach to method validation, moving from a one-time event to a continuous process of ensuring a method's suitability.[5][6][7] Similarly, USP General Chapter <1225> provides a framework for validating compendial procedures.[2][8][9][10] These guidelines collectively establish the core performance characteristics that must be evaluated.

cluster_Lifecycle Analytical Procedure Lifecycle (ICH Q14/Q2) cluster_Params Core Validation Parameters (ICH Q2(R2)) Dev 1. Procedure Development (ICH Q14) Val 2. Procedure Validation (ICH Q2(R2)) Dev->Val Define ATP & CQA Routine 3. Routine Monitoring Val->Routine Demonstrate Fitness for Purpose Specificity Specificity Val->Specificity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision Linearity Linearity Val->Linearity Range Range Val->Range LOD LOD / LOQ Val->LOD Robustness Robustness Val->Robustness Routine->Dev Lifecycle Mgmt, Revalidation

Caption: The Analytical Method Lifecycle, integrating development, validation, and routine use.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for this compound is dictated by its physicochemical properties—moderate polarity, the presence of a UV-active furan chromophore, and a non-volatile carboxylic acid group. We will compare the two most suitable chromatographic techniques: HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preeminent technique for the quantification of non-volatile to semi-volatile compounds in pharmaceutical assays and impurity profiling.

  • Expertise & Causality: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule's polarity makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile and water/buffer). The furan ring provides a strong chromophore, making UV detection highly effective and specific. A buffer is recommended to control the ionization state of the carboxylic acid group (pKa ≈ 4-5), ensuring consistent retention times and sharp peak shapes.

  • Trustworthiness: The protocol incorporates a System Suitability Test (SST) before any sample analysis. The SST is a self-validating check to ensure the chromatographic system is performing adequately on a given day.[11]

cluster_HPLC HPLC Method Validation Workflow Prep Sample & Standard Prep SST System Suitability Test (SST) Prep->SST Inject Inject Samples (Linearity, Accuracy, Precision) SST->Inject SST Pass? Data Data Acquisition & Processing Inject->Data Report Validation Report Data->Report

Caption: Workflow for a typical HPLC method validation experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for use in complex matrices.

  • Expertise & Causality: this compound is not sufficiently volatile for direct GC analysis due to its carboxylic acid group. Therefore, a derivatization step is mandatory. Methylation (e.g., using diazomethane or BF3/methanol) is a common and effective strategy to convert the carboxylic acid to its more volatile methyl ester. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering a higher degree of specificity than UV detection.[12][13]

  • Trustworthiness: The protocol's integrity relies on demonstrating the completeness and reproducibility of the derivatization reaction. This is typically assessed during method development and confirmed during validation by analyzing the recovery of spiked standards.

cluster_GCMS GC-MS Method Validation Workflow SamplePrep Sample & Standard Prep Deriv Derivatization (e.g., Methylation) SamplePrep->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition & Processing GCMS->Data Report Validation Report Data->Report

Caption: Workflow for a GC-MS method including the critical derivatization step.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table summarizes the expected performance characteristics based on established validation principles.

Validation ParameterHPLC-UVGC-MSRationale & Acceptance Criteria (per ICH Q2(R2))
Specificity GoodExcellentRationale: Ability to assess the analyte unequivocally. GC-MS provides mass spectral data for definitive peak identification. Criteria: Peak purity analysis (HPLC); no interferences from blank/placebo; mass spectral library match (GC-MS).[11][14]
Linearity ExcellentExcellentRationale: Demonstrates a proportional relationship between concentration and response. Criteria: Correlation coefficient (r²) ≥ 0.995.[11][15][16][17]
Range WideWideRationale: The interval providing suitable accuracy, precision, and linearity. Criteria: Typically 80-120% of the test concentration for an assay.[4][18][19]
Accuracy ExcellentExcellentRationale: Closeness of test results to the true value. Criteria: % Recovery typically within 98.0% to 102.0% for an assay.[11][14]
Precision (Repeatability) ExcellentExcellentRationale: Precision under the same operating conditions over a short interval. Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.[11]
Limit of Quantitation (LOQ) Low (ng level)Very Low (pg level)Rationale: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria: Signal-to-Noise ratio ≥ 10.[15][16][19]
Sample Throughput HighModerateRationale: HPLC runs are often faster and do not require an offline derivatization step.
Robustness GoodModerateRationale: Capacity to remain unaffected by small, deliberate variations in method parameters. The derivatization step in GC can add variability.[11][14]

Experimental Protocols

The following protocols are detailed, self-validating frameworks for establishing a validated analytical method for this compound.

Protocol 1: RP-HPLC-UV Method for Assay
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Working Standard (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

  • System Suitability Test (SST):

    • Inject the Working Standard solution six times.

    • Acceptance Criteria:

      • %RSD of peak areas < 1.0%.

      • Tailing factor ≤ 1.5.

      • Theoretical plates > 2000.

  • Validation Experiments:

    • Specificity: Inject blank (diluent), placebo, and a spiked sample to demonstrate no interference at the analyte's retention time.

    • Linearity: Prepare calibration standards at five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration and determine r².

    • Accuracy: Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate % recovery.

    • Precision (Repeatability): Analyze six separate preparations of the sample at 100% of the target concentration. Calculate %RSD.

Protocol 2: GC-MS Method for Impurity Identification
  • Derivatization Procedure:

    • To 1 mL of sample solution containing the analyte, add 2 mL of BF3/Methanol (14% w/v).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. Add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[12][20]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI), scanning from m/z 40-450.

  • System Suitability Test (SST):

    • Inject a derivatized mid-level standard.

    • Acceptance Criteria: Peak shape and signal-to-noise ratio meet predefined criteria.

  • Validation Experiments:

    • Specificity: Analyze a derivatized blank to ensure no interfering peaks. Confirm the mass spectrum of the derivatized analyte matches a reference spectrum.

    • LOD/LOQ: Determine by serially diluting a standard and injecting until signal-to-noise ratios of approximately 3:1 (LOD) and 10:1 (LOQ) are achieved.

    • Linearity & Accuracy: Perform on the derivatized standards as described in the HPLC protocol.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analytical validation of this compound. The optimal choice is dictated by the analytical objective.

  • For routine quality control, assay, and content uniformity, the RP-HPLC-UV method is superior. It offers high throughput, excellent precision, and sufficient specificity without the need for a complex derivatization step.

  • For trace-level impurity identification, structural confirmation, and analysis in complex matrices, the GC-MS method is the preferred choice. Its unparalleled specificity from mass spectral data and higher sensitivity make it the authoritative tool for these challenging applications.

A comprehensive validation strategy, grounded in the principles of ICH, FDA, and USP guidelines, ensures that the chosen analytical method produces data that is accurate, reliable, and fit for its intended purpose, ultimately safeguarding product quality and patient safety.[1][8][21]

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). National Institutes of Health (NIH). [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2024). YouTube. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • Validation of Compendial Methods - General Chapters. (n.d.). USP. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager Magazine. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy. [Link]

  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF. [Link]

  • GC−MS/MS chromatogram of furan and its 10 derivative standards. (2023). ResearchGate. [Link]

  • View of FTIR Spectroscopy Analysis of Butanoic Acid. (n.d.). ikprress.org. [Link]

  • FTIR Spectroscopy Analysis of Butanoic Acid. (2024). Semantic Scholar. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. [Link]

  • (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. (2024). ResearchGate. [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (2019). PubMed. [Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (n.d.). National Institutes of Health (NIH). [Link]

  • Requirements for the validation of analytical methods. (2009). gtfch.org. [Link]

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (n.d.). Shimadzu. [Link]

  • Guidelines on Validation – Appendix 4: Analytical Method Validation. (n.d.). DCVMN. [Link]

  • HPLC Method for Flavourings. (n.d.). fao.org. [Link]

  • 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. (n.d.). PubChem. [Link]

  • Development and validation of a stability indicating analytical method for determination of related substances. (2017). Pharmacophore. [Link]

Sources

A Comparative Study of 4-(Furan-2-yl)-4-oxobutanoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the careful selection and modification of molecular scaffolds are paramount to achieving desired therapeutic outcomes. 4-(Furan-2-yl)-4-oxobutanoic acid, a bifunctional molecule featuring a furan ring and a butanoic acid chain, represents a versatile starting point for the development of novel bioactive compounds.[1] This guide provides an in-depth comparative analysis of this parent compound with its key structural analogs, focusing on their synthesis, physicochemical properties, and biological activities. By examining the subtle yet significant impact of isosteric replacements and substitutions, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising molecules.

Introduction: The Significance of the Furan and Butanoic Acid Moieties

The furan ring is a privileged scaffold in medicinal chemistry, known to be a component of numerous pharmacologically active compounds.[2] Its presence can enhance binding affinity, selectivity, and overall pharmacokinetic profiles.[2] Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] The butanoic acid moiety, a short-chain fatty acid, and its derivatives are also of significant biological interest. They are known to play roles in cellular metabolism and have been investigated for their anti-inflammatory and antineoplastic properties.[4] The combination of these two pharmacophores in this compound creates a molecule with considerable potential for further derivatization and biological exploration.

This guide will focus on a comparative analysis of this compound with two primary analogs:

  • 4-Oxo-4-(thiophen-2-yl)butanoic acid: The thiophene bioisostere, where the furan's oxygen is replaced by sulfur.

  • 4-(5-Methylfuran-2-yl)-4-oxobutanoic acid: A methylated analog to investigate the impact of substitution on the furan ring.

Synthesis Strategies: A Comparative Overview

The primary synthetic route to 4-(heterocyclic)-4-oxobutanoic acids is the Friedel-Crafts acylation of the corresponding heterocycle with succinic anhydride.[5] This electrophilic aromatic substitution reaction is a robust and well-established method for forming the carbon-carbon bond between the aromatic ring and the acyl group.[5]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its thiophene analog.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Heterocycle Furan or Thiophene FriedelCrafts Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Heterocycle->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts Hydrolysis Aqueous Work-up (Hydrolysis of complex) FriedelCrafts->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Recrystallization or Chromatography Extraction->Purification Product 4-(Furan/Thiophen-2-yl)-4-oxobutanoic acid Purification->Product

Caption: General experimental workflow for the synthesis of the target compounds.

Experimental Protocol: Synthesis of 4-Oxo-4-(thiophen-2-yl)butanoic Acid

This protocol details the synthesis of the thiophene analog, which can be adapted for the furan and methylated furan analogs with considerations for the reactivity of the specific heterocycle.

Materials:

  • Thiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer.

  • Reagent Charging: The flask is charged with succinic anhydride (0.1 mol) and anhydrous dichloromethane (150 mL). The mixture is stirred until the succinic anhydride is dissolved.

  • Catalyst Addition: The flask is cooled in an ice bath, and anhydrous aluminum chloride (0.22 mol) is added portion-wise with vigorous stirring.

  • Thiophene Addition: A solution of thiophene (0.1 mol) in anhydrous dichloromethane (50 mL) is added dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • Work-up: The reaction mixture is cooled in an ice bath and hydrolyzed by the slow addition of a mixture of crushed ice (100 g) and concentrated HCl (20 mL).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., water or a mixture of organic solvents).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because the Lewis acid catalyst, AlCl₃, is highly reactive with water, which would deactivate it.[5]

  • Stoichiometry of Catalyst: A stoichiometric excess of AlCl₃ is used because it complexes with both the carbonyl oxygen of the succinic anhydride and the ketone product, driving the reaction to completion.[5]

  • Controlled Addition: The dropwise addition of thiophene at a low temperature helps to control the exothermic reaction and prevent side reactions.

  • Aqueous Work-up with Acid: The acidic work-up is necessary to hydrolyze the aluminum chloride complex of the product and protonate the carboxylate to yield the final carboxylic acid.[5]

Physicochemical Properties: A Comparative Analysis

The substitution of the furan's oxygen with sulfur in the thiophene analog, and the addition of a methyl group to the furan ring, leads to distinct physicochemical properties. These differences can significantly impact the molecule's solubility, membrane permeability, and interactions with biological targets.

PropertyThis compound4-Oxo-4-(thiophen-2-yl)butanoic acid4-(5-Methylfuran-2-yl)-4-oxobutanoic acidSignificance in Drug Design
Molecular Weight ( g/mol ) 168.15[6]184.21[7]182.17Influences diffusion and transport properties.
LogP (calculated) ~0.5~1.24[7]~1.0A measure of lipophilicity, which affects membrane permeability and solubility. The thiophene and methylated furan analogs are more lipophilic.
Hydrogen Bond Acceptors 434The oxygen in the furan ring is a better hydrogen bond acceptor than the sulfur in thiophene, which can be crucial for receptor binding.[8]
Hydrogen Bond Donors 111The carboxylic acid group is the primary hydrogen bond donor in all three compounds.
Aromaticity LowerHigherLowerThiophene is more aromatic than furan, which contributes to its greater stability.[8]

Biological Activities: A Head-to-Head Comparison

The structural modifications in the analogs of this compound lead to variations in their biological activity profiles. This section provides a comparative overview of their anti-inflammatory and antimicrobial properties based on available data.

Anti-inflammatory Activity

Derivatives of this compound have been shown to possess pronounced anti-inflammatory activity.[9] The mechanism of action for many furan-containing anti-inflammatory compounds involves the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[10][11]

While direct head-to-head comparative data for the parent compound and its immediate analogs is limited, studies on related furan and thiophene derivatives as inhibitors of cyclooxygenase (COX) enzymes provide valuable insights. Both furan and thiophene scaffolds have been successfully incorporated into potent and selective COX-2 inhibitors.[12] The choice between the two heterocycles often depends on the desired level of selectivity and the overall physicochemical properties of the target molecule.[12]

Antimicrobial Activity

Both furan and thiophene derivatives have a long history as antimicrobial agents.[12] The following table summarizes the minimum inhibitory concentration (MIC) values for representative furan and thiophene-containing compounds against various microbial strains. It is important to note that these are not direct comparisons of the parent compound and its analogs but provide a general indication of their potential antimicrobial efficacy.

Compound TypeOrganismMIC (µg/mL)Reference
Furan derivativeCandida albicans64[4]
Furan derivativeEscherichia coli64-128[4]
Furan derivativeStaphylococcus aureus128[4]
Thiophene derivativeEscherichia coli4-64[13]
Thiophene derivativeAcinetobacter baumannii4-64[13]

The data suggests that both furan and thiophene-containing compounds can exhibit significant antimicrobial activity. The thiophene derivatives, in some cases, have shown enhanced metabolic stability and antimicrobial potency.[14]

Structure-Activity Relationship (SAR) Insights

The comparative analysis of this compound and its analogs allows for the deduction of preliminary structure-activity relationships:

  • The Heterocyclic Ring: The nature of the heteroatom (oxygen vs. sulfur) influences the electronic properties, aromaticity, and hydrogen bonding capacity of the molecule.[8] The higher electronegativity of oxygen in furan makes it a better hydrogen bond acceptor, which can be critical for target engagement.[8] Conversely, the greater aromaticity of thiophene may contribute to increased metabolic stability.[8]

  • Substitution on the Heterocycle: The introduction of a methyl group on the furan ring, as in 4-(5-methylfuran-2-yl)-4-oxobutanoic acid, increases the lipophilicity of the molecule. This can affect its pharmacokinetic properties, such as absorption and distribution. The position of the substituent is also crucial for biological activity.

  • The Butanoic Acid Chain: The carboxylic acid and ketone functionalities in the butanoic acid chain are key for potential interactions with biological targets and also provide handles for further chemical modification to create libraries of derivatives with diverse pharmacological profiles.

The following diagram illustrates the key pharmacophoric features and their potential for modification.

G cluster_sar Structure-Activity Relationship Core This compound Heterocycle Heterocyclic Ring (Furan, Thiophene, etc.) - Aromaticity - H-bonding Core->Heterocycle Bioisosteric replacement Substitution Ring Substitution (e.g., -CH₃) - Lipophilicity - Sterics Core->Substitution Functionalization Chain Butanoic Acid Chain - Carboxylic Acid (H-bonding, salt formation) - Ketone (Polar interactions) Core->Chain Derivatization

Caption: Key structural features influencing the biological activity of the compounds.

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of this compound and its thiophene and methylated furan analogs. The choice between these scaffolds in a drug discovery program is not straightforward and depends on the specific therapeutic target and desired pharmacological profile.

  • This compound serves as an excellent starting point with a well-established biological activity profile for furan-containing molecules.

  • 4-Oxo-4-(thiophen-2-yl)butanoic acid , as a bioisostere, offers the potential for improved metabolic stability and a modulated electronic profile, which could lead to altered target interactions.

  • 4-(5-Methylfuran-2-yl)-4-oxobutanoic acid provides a means to explore the impact of lipophilicity and steric effects on biological activity.

Future research should focus on the direct, head-to-head comparison of these and other closely related analogs in a battery of standardized biological assays. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for the rational design of the next generation of therapeutics based on these versatile scaffolds.

References

  • Alizadeh, M., Jalal, M., Khodaei, H., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of Inflammation, 2020, 8123793. [Link]

  • BenchChem. (2025). Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Furan vs.
  • Choudhary, A., & Kumar, A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. [Link]

  • Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • BenchChem. (2025). Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem.
  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed Central (PMC). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Igidov, N. M., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta, 10(1).
  • Chimica Techno Acta. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Link]

  • PrepChem. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2-Igidov-Bulycheva/8d3e7f9a8b1c8e9e1c3a7f8b9e8e8a7e8e8a7e8e]([Link]

  • Scientific Research Publishing. (n.d.). Chiral 4-2-isopropyl-5-methylcyclohexyl- oxo-4-oxobutanoic Acid; Substituted Anilines;Amides; Antimicrobial Activity. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. BenchChem.
  • ResearchGate. (2022). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. [Link]

  • PubMed Central (PMC). (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • AWS. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • SciSpace. (2024). The synthesis of (Z)-5-(2,2-diethoxyethylidene)-4-methylfuran-2(5H). [Link]

  • Scientific Research Publishing. (n.d.). Chiral 4-2-isopropyl-5-methylcyclohexyl- oxo-4-oxobutanoic Acid; Substituted Anilines;Amides; Antimicrobial Activity. [Link]

  • BenchChem. (2025). Application Note: Synthesis of 4-(2,4-difluorophenyl)
  • ACS Publications. (2018). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0. [Link]

  • MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. [Link]

  • SciSpace. (2024). The synthesis of (Z)-5-(2,2-diethoxyethylidene)-4-methylfuran-2(5H). [Link]

  • BenchChem. (2025). Application Notes and Protocols for Biobased Polymers from 2,5-Bis(hydroxymethyl)furan. BenchChem.

Sources

A Researcher's Guide to Confirming the In Vitro Biological Activity of 4-(Furan-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating 4-(Furan-2-yl)-4-oxobutanoic Acid

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound this compound presents a compelling case for investigation due to its hybrid structure, incorporating both a furan ring and a butanoic acid chain. The furan moiety is a well-established pharmacophore present in numerous compounds exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects[1][2]. Similarly, succinic acid and its derivatives are known to play roles in cellular metabolism and inflammatory signaling pathways[3][4][5].

This guide provides a comprehensive framework for the in vitro evaluation of this compound, establishing a comparative analysis with structurally related compounds and known therapeutic agents. The experimental designs detailed herein are intended to be self-validating, providing researchers with a robust methodology to ascertain the potential biological activities of this novel compound.

Comparative Analysis: Structurally and Functionally Related Compounds

To contextualize the potential bioactivity of this compound, a comparative analysis with the following compounds is proposed:

Compound ClassSpecific ExamplesRationale for Comparison
Furan-Containing Anticancer Agents Sorafenib, Various synthesized furan derivativesTo benchmark the cytotoxic potential against established and experimental anticancer compounds containing the furan scaffold.[6][7]
Succinic Acid Derivatives with Anti-inflammatory Properties Diethyl succinateTo compare its potential anti-inflammatory effects with a known modulator of macrophage activity.[3]
Standard Non-Steroidal Anti-inflammatory Drugs (NSAIDs) Celecoxib, DiclofenacTo provide a direct comparison with widely used anti-inflammatory agents that target key enzymes in the inflammatory cascade.[8][9]
Conventional Chemotherapeutic Agents Doxorubicin, StaurosporineTo serve as positive controls for cytotoxicity assays and to benchmark the potency of this compound.[10]

Proposed In Vitro Testing Strategy: A Two-Pronged Approach

Based on the structural alerts within this compound, a two-pronged investigation into its potential anticancer and anti-inflammatory properties is warranted.

I. Assessment of Anticancer Activity

The initial screening for anticancer activity will focus on determining the cytotoxic effects of the compound on a panel of human cancer cell lines.

Experimental Workflow for Anticancer Activity Screening

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (for active compounds) start Prepare stock solution of this compound cell_lines Select panel of cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29) and a non-cancerous control (e.g., MCF-10A) start->cell_lines seeding Seed cells in 96-well plates cell_lines->seeding treatment Treat cells with a concentration gradient of the test compound seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt Perform MTT or CCK-8 assay to assess cell viability incubation->mtt ic50 Calculate IC50 values mtt->ic50 apoptosis Annexin V/PI staining for apoptosis analysis ic50->apoptosis cell_cycle Flow cytometry for cell cycle analysis ic50->cell_cycle western_blot Western blot for key signaling proteins (e.g., PI3K/Akt, VEGFR-2) ic50->western_blot

Caption: Workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HT-29) and non-cancerous control cells (e.g., MCF-10A) in 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C with 5% CO2.[11]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to treat the cells with a range of concentrations.

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compound and control drugs (e.g., doxorubicin). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Expected Data and Comparative Analysis

The IC50 values of this compound will be compared to those of known anticancer furan derivatives and standard chemotherapeutic agents across the tested cell lines. A high selectivity index (IC50 of normal cells / IC50 of cancer cells) would indicate a favorable therapeutic window.[10]

CompoundMCF-7 (IC50, µM)HeLa (IC50, µM)A549 (IC50, µM)HT-29 (IC50, µM)MCF-10A (IC50, µM)Selectivity Index (MCF-10A/MCF-7)
This compound ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Compound 7 (N-phenyl triazinone derivative) 2.96---> 10> 3.38
Sorafenib --6.608.78--
Doxorubicin Positive ControlPositive ControlPositive ControlPositive ControlPositive ControlPositive Control
II. Assessment of Anti-inflammatory Activity

The investigation into the anti-inflammatory potential of this compound will focus on its ability to modulate key inflammatory mediators in a cellular model of inflammation.

Experimental Workflow for Anti-inflammatory Activity Screening

cluster_0 Phase 1: Modulation of Inflammatory Mediators cluster_1 Phase 2: Mechanistic Insights start Culture RAW 264.7 macrophages pretreatment Pre-treat cells with this compound start->pretreatment stimulation Stimulate with Lipopolysaccharide (LPS) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation no_assay Measure Nitric Oxide (NO) production using Griess reagent incubation->no_assay cytokine_assay Measure pro-inflammatory cytokines (TNF-α, IL-6) by ELISA incubation->cytokine_assay cox_lox_inhibition Enzymatic assays for COX-2 and 5-LOX inhibition cytokine_assay->cox_lox_inhibition western_blot Western blot for COX-2 and iNOS protein expression cytokine_assay->western_blot nfkb_pathway Investigate NF-κB activation cytokine_assay->nfkb_pathway

Caption: Workflow for in vitro anti-inflammatory evaluation.

Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[2][9]

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.[9]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Expected Data and Comparative Analysis

The inhibitory effect of this compound on NO production and pro-inflammatory cytokine secretion will be compared with that of known anti-inflammatory agents.

CompoundNO Production Inhibition (IC50, µg/mL)IL-6 Secretion Inhibition (IC50, µg/mL)COX-2 Enzyme Inhibition (IC50, µM)
This compound ExperimentalExperimentalExperimental
Oleanolic Acid Derivative (OADP) 1.09 (at 48h)--
Diclofenac 53.84 (at 48h)-Positive Control
Celecoxib --Positive Control

Delving Deeper: Mechanistic Pathways to Investigate

Should this compound exhibit significant biological activity, further investigation into its mechanism of action is crucial.

Potential Anticancer Mechanisms

  • PI3K/Akt/mTOR Pathway: Many furan derivatives exert their anticancer effects by modulating this critical cell survival and proliferation pathway.[1]

  • VEGFR-2 Inhibition: Inhibition of vascular endothelial growth factor receptor 2 is a key mechanism for anti-angiogenic therapies.[6][7]

  • Apoptosis Induction and Cell Cycle Arrest: The ability to induce programmed cell death and halt cell cycle progression are hallmarks of effective anticancer agents.[11]

Potential Anti-inflammatory Mechanisms

  • NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.[2]

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are also critical in the inflammatory response.

  • COX and LOX Enzyme Inhibition: Direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins and leukotrienes, is a primary mechanism of NSAIDs.[8][12][13][14]

  • Modulation of Cytokine Production: Succinate has been shown to suppress the production of pro-inflammatory cytokines like IL-6 in macrophages.[4]

Signaling Pathway Diagram: NF-κB Activation in Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates IKK IKK Complex TAK1->IKK phosphorylates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes induces

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-(Furan-2-yl)-4-oxobutanoic Acid as a Putative Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused framework for validating the hypothesized mechanism of action of 4-(Furan-2-yl)-4-oxobutanoic acid as an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. We will explore the causal logic behind experimental choices, present detailed protocols for robust validation, and compare this approach with established methodologies for characterizing SDH inhibitors.

Introduction: The Scientific Rationale for Investigating this compound as a Succinate Dehydrogenase Inhibitor

While direct, extensive biological studies on this compound are not widely published, its chemical structure, featuring a furan ring and a butanoic acid chain, bears resemblance to moieties found in known succinate dehydrogenase inhibitors (SDHIs). SDH is a critical enzyme that functions in both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, making it a target for fungicides and a potential therapeutic target in diseases like cancer.[1][2]

The furan scaffold is present in a variety of biologically active compounds, and derivatives of furan have been explored for their potential as SDHIs in the agricultural sector.[3] This structural similarity provides a strong scientific basis for hypothesizing that this compound may exert its biological effects through the inhibition of SDH. This guide outlines a systematic approach to rigorously test this hypothesis.

A Multi-tiered Approach to Mechanism of Action Validation

To establish a compound's mechanism of action with high confidence, a multi-faceted experimental approach is necessary. We will proceed through a logical sequence of in vitro and cell-based assays to first confirm the direct inhibition of the target enzyme and then to observe the downstream cellular consequences of this inhibition.

cluster_0 Experimental Workflow A Hypothesis Generation: This compound is an SDH inhibitor B Tier 1: In Vitro Target Engagement Direct Enzyme Inhibition Assays A->B  Structural Analogy C Tier 2: Cell-Based Target Validation Cellular Respiration & Metabolism B->C  Confirmation of Direct Inhibition D Tier 3: Downstream Pathway Analysis Metabolomics & Signaling C->D  Cellular Phenotype Confirmation E Mechanism Validation D->E  Elucidation of Downstream Effects

Caption: A tiered experimental workflow for validating the mechanism of action.

Tier 1: In Vitro Confirmation of Direct Succinate Dehydrogenase Inhibition

The initial and most critical step is to determine if this compound directly interacts with and inhibits succinate dehydrogenase. This is achieved through in vitro enzyme activity assays using isolated mitochondria or purified SDH.

Comparative SDH Inhibition Assays

A direct comparison with a well-characterized SDH inhibitor, such as Malonate, will provide a benchmark for the potency of this compound.[4]

CompoundPutative MOAKnown IC50 Range (Species Dependent)
This compound Succinate Dehydrogenase InhibitorTo be determined
Malonate Competitive Succinate Dehydrogenase InhibitorMillimolar range
Atpenin A5 Potent Succinate Dehydrogenase InhibitorNanomolar range
Boscalid Fungicide (SDHI)Micromolar range[3]
Detailed Experimental Protocol: Spectrophotometric SDH Activity Assay

This protocol measures the reduction of a chromogenic substrate by SDH, allowing for the quantification of enzyme activity.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • This compound (test compound)

  • Malonate (positive control inhibitor)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, PMS, and DCPIP to each well.

  • Inhibitor Incubation: Add varying concentrations of this compound, malonate, or vehicle control to the wells.

  • Enzyme Addition: Add a consistent amount of isolated mitochondria to each well and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Add succinate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of decrease in absorbance is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Tier 2: Cellular Assays to Validate Target Engagement and Phenotypic Effects

Observing the predicted cellular consequences of SDH inhibition provides crucial evidence for the proposed mechanism of action.

High-Resolution Respirometry

This technique directly measures the effect of the compound on mitochondrial oxygen consumption, a key function of the electron transport chain of which SDH is a part.

cluster_1 Cellular Respiration Assay Workflow A Seed Cells in Seahorse Microplate B Equilibrate Cells in Assay Medium A->B C Inject this compound B->C D Measure Oxygen Consumption Rate (OCR) C->D E Inject Electron Transport Chain Inhibitors (e.g., Rotenone, Antimycin A) D->E F Determine Succinate-driven Respiration E->F

Caption: Workflow for assessing cellular respiration using high-resolution respirometry.

Detailed Experimental Protocol: Seahorse XF Analyzer Succinate-Driven Respiration Assay

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest (e.g., HepG2)

  • Culture medium

  • Seahorse XF Base Medium

  • Rotenone (Complex I inhibitor)

  • Succinate

  • Antimycin A (Complex III inhibitor)

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection: Load the injector ports of the sensor cartridge with rotenone, succinate, this compound, and antimycin A.

  • Assay Protocol:

    • Establish a baseline oxygen consumption rate (OCR).

    • Inject rotenone to inhibit Complex I-driven respiration.

    • Inject succinate to stimulate Complex II (SDH)-driven respiration.

    • Inject this compound to assess its effect on succinate-driven respiration.

    • Inject antimycin A to inhibit Complex III and determine non-mitochondrial respiration.

  • Data Analysis: Analyze the changes in OCR following each injection. A significant decrease in OCR after the addition of this compound in the presence of succinate would strongly indicate SDH inhibition.

Tier 3: Unveiling Downstream Metabolic and Signaling Consequences

Inhibition of SDH is expected to cause an accumulation of its substrate, succinate.[1] This can have profound effects on cellular metabolism and signaling pathways.

Metabolomic Profiling

Mass spectrometry-based metabolomics can be employed to quantify intracellular levels of succinate and other Krebs cycle intermediates.

MetaboliteExpected Change with SDH InhibitionRationale
Succinate IncreaseDirect substrate of SDH accumulates upon enzyme inhibition.
Fumarate DecreaseProduct of the SDH-catalyzed reaction is depleted.
Malate DecreaseDownstream metabolite of fumarate is depleted.
α-Ketoglutarate Potential IncreasePrecursor to succinate may accumulate due to the block in the cycle.
HIF-1α Stabilization Assay

Accumulated succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions.[1]

cluster_2 Signaling Pathway of SDH Inhibition A This compound B Succinate Dehydrogenase (SDH) A->B  Inhibits C Succinate Accumulation B->C  Leads to D Prolyl Hydroxylase Inhibition C->D E HIF-1α Stabilization D->E F Transcriptional Response (e.g., Angiogenesis, Glycolysis) E->F

Caption: Proposed signaling cascade following SDH inhibition.

Detailed Experimental Protocol: Western Blot for HIF-1α

Materials:

  • Cell line of interest

  • This compound

  • Cobalt chloride (positive control for HIF-1α stabilization)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound, cobalt chloride, or vehicle for a specified time (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Incubate with a primary antibody against a loading control (e.g., β-actin).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of HIF-1α protein. An increase in HIF-1α in response to the compound would support the proposed mechanism.

Conclusion and Future Directions

This guide provides a comprehensive and technically detailed framework for validating the mechanism of action of this compound as a succinate dehydrogenase inhibitor. By systematically progressing from direct enzyme inhibition assays to cell-based functional and downstream signaling studies, researchers can build a robust body of evidence. Positive results from these experiments would not only elucidate the molecular mechanism of this specific compound but also pave the way for its further development as a research tool or therapeutic agent. Future studies could involve structural biology approaches to understand the binding mode of the compound to SDH and in vivo experiments to assess its efficacy and safety in disease models.

References

  • Patsnap Synapse. (2024, June 25). What are SDH2 inhibitors and how do they work?
  • National Center for Biotechnology Information. (n.d.). 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Benit, P., et al. (2023, February 17). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health.
  • Slideshare. (n.d.). Inhibition of succinic acid dehydronase. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, December 14). 10.7: Enzyme Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. PubChem. Retrieved from [Link]

  • Mally, A., et al. (2024, April 4). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2024, April 4). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Retrieved from [Link]

  • ResearchGate. (2022, December). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Retrieved from [Link]

  • Wang, Y., et al. (2021, November 17). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Retrieved from [Link]

  • Xu, J., et al. (2019, November 27). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. PubMed. Retrieved from [Link]

  • Malcangio, M., et al. (1992, December 15). Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. PubMed. Retrieved from [Link]

  • Rutter, J., et al. (2014, August 5). SDHAF4 promotes mitochondrial succinate dehydrogenase activity and prevents neurodegeneration. PubMed. Retrieved from [Link]

  • Cui, Z., et al. (2018, May 10). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Retrieved from [Link]

  • MDPI. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Retrieved from [Link]

  • Zhong, N., et al. (n.d.). Signal pathway involved in inhibition by lipoxin A(4) of production of interleukins induced in endothelial cells by lipopolysaccharide. PubMed. Retrieved from [Link]

  • He, H., et al. (n.d.). Pharmacological analysis of signal transduction pathways required for oxidative burst in chicken heterophils stimulated by a Toll-like receptor 2 agonist. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-(Furan-2-yl)-4-oxobutanoic Acid: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic methodologies for producing 4-(furan-2-yl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science. We move beyond simple protocol recitation to offer a critical evaluation of competing methods, grounded in mechanistic principles and supported by comparative data. This analysis is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies based on yield, purity, scalability, and environmental impact.

Introduction: The Significance of this compound

This compound serves as a versatile precursor for a variety of more complex molecules, particularly nitrogen-containing heterocycles like pyridazinones, which are known for their diverse biological activities.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for sequential and selective modifications, making it a strategic starting material in multi-step syntheses. The efficiency and choice of its own synthesis are therefore critical first steps that can significantly impact the overall success of a research program.

The primary and most established route to this molecule is the Friedel-Crafts acylation of furan with succinic anhydride. However, the inherent sensitivity of the furan ring to the harsh conditions of classical Friedel-Crafts chemistry necessitates a careful examination of this method and its modern alternatives.

The Cornerstone Method: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for forming C-C bonds by attaching an acyl group to an aromatic ring.[2] In this context, it involves the reaction of furan with succinic anhydride, catalyzed by a Lewis acid.

The Underlying Mechanism

The reaction proceeds via an electrophilic aromatic substitution. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, leading to the formation of a highly electrophilic acylium ion intermediate. The electron-rich furan ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate (a sigma complex). Aromaticity is restored by the loss of a proton, yielding the final product after an aqueous workup to hydrolyze the catalyst-product complex.[3]

Friedel_Crafts_Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_attack Step 2: Nucleophilic Attack cluster_product Step 3: Aromatization & Workup SA Succinic Anhydride AI Acylium Ion Intermediate SA->AI + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Furan Furan Sigma Sigma Complex (Resonance Stabilized) Furan->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation of Furan.

The Challenge: Furan's Sensitivity

A critical consideration is that furan is highly susceptible to polymerization and degradation under strong acidic conditions.[4] Classical Friedel-Crafts reactions using stoichiometric amounts of AlCl₃ can lead to low yields and the formation of complex, tar-like mixtures, complicating purification. This inherent instability is the primary driver for the development of alternative, milder synthetic protocols.

Benchmarking Synthesis Methodologies

To provide a clear and objective comparison, we evaluate several synthetic approaches based on key performance metrics. These include traditional Lewis acid catalysis, modern "green" catalytic systems, and solvent-free methods.

Quantitative Performance Comparison

The following table summarizes the performance of different catalytic systems for the acylation of furan. The data represents typical outcomes compiled from various literature sources.

Method Catalyst Solvent Temp (°C) Time (h) Typical Yield (%) Key Advantages Key Disadvantages
Classical AlCl₃ (stoichiometric)Nitrobenzene, CS₂0 - 252 - 640 - 60%Well-established, readily available catalystHarsh conditions, furan polymerization, toxic solvents, large waste streams[4][5]
Milder Lewis Acid BF₃-EtherateDichloromethane0 - RT4 - 865 - 75%Milder conditions, reduced polymerization[4]Catalyst is moisture-sensitive, requires anhydrous conditions
Rare-Earth Catalyst Yb(OTf)₃ (catalytic)Ionic Liquid [BPy][BF₄]RT1 - 380 - 90%High yield, catalytic amount of Lewis acid, reusable catalyst/solvent system[6]Higher cost of catalyst and ionic liquid
Heterogeneous Acid Cr-DTP / K-10 ClaySolvent-free80 - 1001 - 2~88% (conversion)Environmentally benign, reusable catalyst, solvent-free[7][8]Higher temperatures required, catalyst preparation needed
Mechanochemical AlCl₃ (catalytic)Solvent-free (Ball Mill)RT0.5 - 1~69% (with biphenyl)Extremely fast, solvent-free, eco-friendly[2]Specialized equipment needed, yields can be substrate-dependent

Note: Yields are highly dependent on specific reaction conditions and scale. Data for the exact target molecule may vary.

Qualitative Analysis: Choosing the Right Path

The choice of method depends heavily on laboratory priorities.

  • For Highest Yield and Purity: The use of rare-earth triflates like Yb(OTf)₃ in an ionic liquid offers excellent yields under mild conditions, though at a higher initial cost.[6]

  • For "Green" Chemistry and Sustainability: Heterogeneous catalysts and mechanochemical synthesis are superior choices.[2][7] They eliminate the use of hazardous solvents and often allow for catalyst recycling, aligning with modern principles of sustainable chemistry.[8]

  • For Cost-Effectiveness and Availability: While suffering from lower yields with sensitive substrates like furan, the classical AlCl₃ or milder BF₃-etherate methods use more common and less expensive reagents.[4]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, detailing the steps and the reasoning behind them.

Protocol 1: Synthesis using a Milder Lewis Acid (BF₃-Etherate)

This method balances improved yield over classical conditions with common laboratory reagents.

Workflow Diagram

Workflow_BF3 cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge flask with Furan, Succinic Anhydride, & DCM B Cool to 0°C in ice bath A->B C Slowly add BF₃-Etherate via dropping funnel B->C D Stir at 0°C, then warm to RT (Monitor by TLC) C->D E Quench with cold water D->E F Separate layers, extract aqueous phase with DCM E->F G Combine organic layers, wash with brine, dry (Na₂SO₄) F->G H Concentrate under reduced pressure G->H I Purify by recrystallization or column chromatography H->I

Caption: Experimental workflow for BF₃-Etherate catalyzed synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Add furan (1.1 eq) to the solution. Cool the flask to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent polymerization of the furan.

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Protocol 2: Green Synthesis using a Heterogeneous Catalyst

This protocol exemplifies a sustainable approach, eliminating harsh liquid acids and solvents.

Step-by-Step Procedure:

  • Catalyst Activation: Activate the Cr-DTP/K-10 catalyst by heating under vacuum if required by the specific catalyst protocol.

  • Reaction Setup: In a round-bottom flask, combine furan (1.0 eq), succinic anhydride (1.2 eq), and the heterogeneous catalyst (typically 5-10 wt%). Causality: No solvent is required, which is a key advantage of this method.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 1-2 hours. The solid-liquid mixture should be agitated sufficiently to ensure good contact between reactants and catalyst.

  • Isolation: After cooling to room temperature, add a suitable solvent like ethyl acetate to dissolve the product.

  • Catalyst Recovery: Filter the mixture to recover the solid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse. Trustworthiness: The ability to recover and reuse the catalyst validates its heterogeneous and stable nature.

  • Purification: The filtrate, containing the product, can be concentrated and purified by recrystallization as described in the previous protocol.

Conclusion

While the classical Friedel-Crafts acylation provides a foundational route to this compound, its limitations with sensitive substrates like furan have driven significant innovation. For researchers prioritizing high yields and mild conditions, catalytic systems employing rare-earth triflates are highly effective. For those focused on sustainability and green chemistry, heterogeneous solid acids and mechanochemical methods offer compelling, environmentally responsible alternatives. The optimal synthetic choice is not universal; it is a strategic decision that must be balanced against the specific goals of yield, cost, safety, and environmental impact.

References

  • A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. BenchChem.
  • Mechanochemical Friedel–Crafts acylations. National Institutes of Health (NIH).
  • Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid. ResearchGate.
  • Friedel-Crafts acylation of furan. Chemistry Stack Exchange.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure.
  • Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.
  • Solvent-free Friedel-Craft acylation of furan with acetic anhydride. ResearchGate.

Sources

A Senior Application Scientist's Guide to Assessing Reproducibility in the Synthesis of 4-(Furan-2-yl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific progress. A novel compound or a critical intermediate is only as valuable as the ability to consistently produce it. This guide provides an in-depth analysis of the experimental factors influencing the reproducibility of synthesizing 4-(Furan-2-yl)-4-oxobutanoic acid, a versatile heterocyclic building block. By comparing established synthetic routes and outlining rigorous analytical validation protocols, this document serves as a practical resource for ensuring consistent and verifiable experimental outcomes.

Introduction: The Pervasive Challenge of Reproducibility

The issue of irreproducibility in scientific research is a well-documented challenge across various disciplines, including chemistry. Sources of irreproducibility can range from deliberate data falsification to unintentional variations in experimental execution.[1] In synthetic organic chemistry, even seemingly minor deviations in reaction setup, reagent purity, or workup procedures can lead to significant differences in yield and purity, making it difficult for other researchers—or even the original chemist—to replicate the results.[1] This guide aims to provide a framework for identifying and controlling these variables in the context of synthesizing this compound.

Synthetic Strategies for this compound: A Comparative Analysis

The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of furan with succinic anhydride. This electrophilic aromatic substitution reaction offers a direct route to the desired keto-acid.[2] However, the success and reproducibility of this reaction are highly dependent on the specific conditions employed. We will explore a common protocol and discuss critical parameters that influence its outcome.

Method 1: Classical Friedel-Crafts Acylation

The Friedel-Crafts acylation of furan with succinic anhydride typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the anhydride towards electrophilic attack by the electron-rich furan ring.

Reaction Scheme:

Furan Furan Plus1 + SuccinicAnhydride Succinic Anhydride Arrow1 SuccinicAnhydride->Arrow1 LewisAcid AlCl₃ LewisAcid->Arrow1 Product This compound Arrow1->Product

Caption: Friedel-Crafts acylation of furan with succinic anhydride.

Detailed Experimental Protocol (Adapted from general Friedel-Crafts procedures):

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to maintain anhydrous conditions. The entire apparatus should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (molar excess, typically 2.2 equivalents) and a dry, inert solvent such as nitrobenzene or carbon disulfide.

  • Addition of Furan: Furan (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred suspension of aluminum chloride at a low temperature (typically 0-5 °C) to control the initial exothermic reaction.

  • Addition of Succinic Anhydride: Succinic anhydride (1.0 equivalent) is then added portion-wise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 50-60 °C) for several hours to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Workup: The reaction is cooled in an ice bath and quenched by the slow, careful addition of crushed ice followed by concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Key Parameters Influencing Reproducibility:

ParameterImportanceRationale and Expert Insights
Purity of Reagents CriticalAnhydrous aluminum chloride is highly hygroscopic; moisture will deactivate the catalyst and significantly reduce the yield. Furan is prone to polymerization, especially in the presence of acids; freshly distilled furan should be used.
Solvent Choice HighThe solvent must be dry and inert to the reaction conditions. Nitrobenzene is a common solvent for Friedel-Crafts reactions but can be difficult to remove. Carbon disulfide is another option but is highly flammable and toxic. The choice of solvent can affect reaction rates and product solubility.
Temperature Control CriticalThe initial mixing of furan and aluminum chloride is exothermic and must be controlled to prevent polymerization of the furan. Subsequent heating is necessary to drive the reaction, but excessive temperatures can lead to side reactions and decomposition.
Stoichiometry of Catalyst HighA molar excess of the Lewis acid is required because it complexes with both the succinic anhydride and the carbonyl group of the product. Insufficient catalyst will result in low conversion.
Workup Procedure HighThe quenching and hydrolysis steps must be performed carefully to avoid uncontrolled exotherms and to ensure complete decomposition of the aluminum complexes. The pH of the aqueous phase during workup can affect the isolation of the carboxylic acid product.
Purification Method HighThe choice of recrystallization solvent is crucial for obtaining a pure product. The solubility profile of this compound will dictate the appropriate solvent system. Incomplete removal of byproducts will affect the characterization and subsequent use of the compound.

Establishing a Baseline for Reproducibility: Analytical Characterization

To assess the reproducibility of a synthesis, it is imperative to have a robust set of analytical data for the pure target compound. This data serves as the "gold standard" against which each new batch can be compared.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈O₄[3][4]
Molecular Weight 168.15 g/mol [3][4]
CAS Number 10564-00-8[3][4][5]
Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for structural elucidation and purity assessment. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a unique fingerprint of the molecule.

  • ¹H NMR (Expected): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the furan ring protons (in the aromatic region, typically 6.5-7.8 ppm), and two methylene groups of the butanoic acid chain (in the aliphatic region, typically 2.5-3.5 ppm), which will likely appear as triplets due to coupling with each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (Expected): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons (ketone and carboxylic acid) will be the most downfield signals (typically >170 ppm). The furan carbons will appear in the aromatic region (typically 110-150 ppm), and the two methylene carbons will be in the aliphatic region (typically 25-40 ppm).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]+ or [M+H]+ would be observed at m/z 168 or 169, respectively.

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound. A well-developed HPLC method should show a single major peak for the pure product. The retention time of this peak can be used for identification, and the peak area can be used for quantification and purity determination.

Workflow for Analytical Validation:

Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Reproducibility Reproducibility Confirmed Purity->Reproducibility Structure->Reproducibility

Caption: Workflow for the analytical validation of synthesized this compound.

Comparative Data for Assessing Reproducibility

To assess the reproducibility of the synthesis, multiple batches should be prepared, and the key outcomes should be compared.

Batch #Yield (%)Melting Point (°C)Purity by HPLC (%)Key Observations
Reference (Literature Value)(Literature Value)>99%Expected outcome
Batch 1
Batch 2
Batch 3

Self-Validating Experimental Design:

To ensure the trustworthiness of your results, each experimental run should incorporate self-validating elements. This includes:

  • Internal Standards: For quantitative analysis (e.g., qNMR or HPLC with an internal standard), the use of a stable, non-reactive internal standard can account for variations in sample preparation and instrument response.

  • Control Reactions: Running a control reaction in parallel, where a key parameter is deliberately omitted or altered (e.g., no catalyst), can confirm that the observed product formation is indeed due to the intended reaction pathway.

  • Spiking Experiments: In HPLC analysis, spiking a sample of the reaction mixture with a known standard of the pure product can help to confirm the identity of the product peak by observing an increase in its area.

Conclusion and Recommendations

The reproducibility of the synthesis of this compound via Friedel-Crafts acylation is achievable through meticulous control of key experimental parameters. The purity of reagents, strict control of temperature, and a well-defined workup and purification protocol are paramount. Researchers and drug development professionals should establish a comprehensive analytical dataset for a pure reference standard of the compound. Each subsequent synthesis should be rigorously compared against this standard using techniques such as NMR, MS, and HPLC to ensure consistency in identity, purity, and yield. By adopting this systematic and data-driven approach, the scientific community can enhance the reliability and efficiency of research and development efforts that rely on this important chemical intermediate.

References

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(40), 12246-12248. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-(Furan-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Furan-2-yl)-4-oxobutanoic acid. By grounding our procedures in established safety principles and explaining the rationale behind each step, we aim to equip you with the knowledge to handle this compound confidently and safely.

Hazard Profile and Core Safety Principles

Understanding the inherent hazards of this compound is critical for safe handling and disposal. The molecule's structure, featuring a furan ring and a carboxylic acid, suggests several potential risks based on the behavior of analogous chemicals.

  • Toxicity and Irritation: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[3] Compounds with similar structures are known to cause skin and serious eye irritation, as well as potential respiratory irritation.[3][4][5]

  • Peroxide Formation: A significant and critical hazard associated with furan-containing compounds is the potential to form explosive peroxides upon exposure to air and light, especially during prolonged storage.[6] This chemical reactivity necessitates careful management of waste containers.

  • Reactivity: The furan ring is sensitive to strong acids and oxidizing agents, which can trigger violent, heat-producing reactions.[2][6] Therefore, proper segregation of waste is paramount to prevent dangerous incompatibilities.

  • Environmental Hazard: Furan compounds can be harmful to aquatic life with long-lasting effects. Disposal into sanitary sewers or general trash is strictly prohibited to prevent environmental contamination.[2][7]

Hazard Category (Inferred) Associated Risks & Rationale Primary Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.,[3]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3],[4],[5]
Reactivity May form explosive peroxides upon exposure to air and light. Reacts violently with strong acids and oxidizers.[2],,,[6]
Environmental Harmful to aquatic life with long-lasting effects.
Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure all necessary safety measures are in place.

  • Ventilation: All handling and waste consolidation must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A flame-retardant lab coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory adherence from the point of generation to final removal by licensed professionals.

  • Do Not Mix: Never mix this compound waste with incompatible materials. It must be collected separately from strong acids, bases, and oxidizing agents.[2][9]

  • Container Choice: Use a designated, leak-proof hazardous waste container made of compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition and have a secure, tight-fitting lid.[9][10]

  • Headspace: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[9]

Proper labeling is a critical regulatory requirement and essential for safety.

  • Affix Label: As soon as you designate a container for waste, affix a hazardous waste label provided by your institution's EHS department.[10]

  • Complete Information: Fill out the label completely and accurately with the full chemical name—"this compound"—and avoid abbreviations. List all constituents and their approximate percentages.[10]

  • Date of First Use: Crucially, write the date the first drop of waste is added to the container. This is vital for tracking the age of the material due to the risk of peroxide formation.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[10] This minimizes the release of vapors and reduces exposure to air, which can accelerate peroxide formation.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within or near your laboratory. This area should be away from heat sources, direct sunlight, and general traffic.[2][11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Professional Removal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][2]

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] They are equipped to transport and manage the final destruction of the chemical, typically via controlled incineration at a permitted facility.[12]

G cluster_prep Preparation & PPE cluster_collection Waste Collection & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hood Work in Chemical Fume Hood select_container Select Compatible Hazardous Waste Container label_container Affix & Complete Hazardous Waste Label (Full Name, Date) select_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store Store in Secondary Containment in Satellite Accumulation Area add_waste->store no_drain Prohibited Disposal - NO Drain - NO Trash add_waste->no_drain contact_ehs Arrange Pickup with EHS or Licensed Waste Contractor store->contact_ehs incineration Transport to Permitted Facility for Controlled Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent further hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[2]

  • Control Ignition Sources: If the material is in a solution with a flammable solvent, eliminate all sources of ignition (no open flames, sparks, or smoking).[12]

  • Assess and Equip: Don the appropriate PPE as described above.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[1][12]

  • Decontamination: Ventilate the area and wash the spill site after the cleanup is complete.[2]

  • Reporting: Report the incident to your supervisor and your institution's EHS department.[9]

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible chemical stewardship.

References

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. [Link]

  • Safety Data Sheet. SynZeal. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Safe Disposal of Hazardous Chemical Waste. University of Alabama at Birmingham, Environmental Health and Safety. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. National Center for Biotechnology Information, PMC. [Link]

  • Furan Compounds Group - information sheet. Canada.ca. [Link]

  • Furan - Substance Information. European Chemicals Agency (ECHA). [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(Furan-2-yl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: A Proactive Stance

The molecular structure of 4-(Furan-2-yl)-4-oxobutanoic acid presents a combination of hazards that must be managed proactively. Our risk assessment is based on the well-documented properties of its functional components.

  • Furan Moiety : Furan and its derivatives are known for their potential toxicity, including being harmful if ingested, inhaled, or absorbed through the skin.[1] A significant and often overlooked hazard is the ability of furan compounds to form explosive peroxides upon prolonged exposure to air and light.[1][2][3] Therefore, containers of this chemical should be dated upon receipt and opening.[4]

  • Carboxylic Acid Group : Carboxylic acids are acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[5][6] While generally considered weak acids, concentrated forms or prolonged contact can cause significant chemical burns.[6]

  • Ketone Functional Group : The ketone structure suggests potential flammability and the ability to act as a skin and eye irritant.[1]

Based on these components, the compound should be treated as harmful, a potential skin and eye irritant, and capable of forming explosive peroxides.

Quantitative Hazard Summary (Based on Analogous Compounds)

Since specific data for this compound is unavailable, this table provides context using data from related compounds.

PropertyFuran[1][2]2-Butanone (Ketone example)[1]Butanoic Acid (Carboxylic Acid example)Anticipated Hazard for this compound
CAS Number 110-00-978-93-3107-92-610564-00-8[7]
Primary Hazards Flammable, Toxic, Carcinogen, Peroxide-formerFlammable Liquid, Eye IrritantCorrosive, Skin/Eye DamageHarmful, Skin/Eye Irritant, Potential Peroxide-Former
GHS Hazard Statements H224, H302, H332, H315, H341, H350, H373H225, H319, H336H314Precautionary assumption of H302, H315, H319, H335 [8]
Flash Point -36 °C (-32.8 °F)-9 °C (15.8 °F)72 °C (162 °F)Treat as potentially combustible

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of each component is a direct response to a specific hazard.

Eye and Face Protection
  • Mandatory Equipment : Tightly sealed chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.

  • Additional Requirement : When handling larger quantities (>50 mL) or during procedures with a high risk of splashing, a full-face shield must be worn over the safety goggles.[9][10]

  • Causality : This dual protection is essential. Goggles protect against splashes and vapors reaching the eyes, while the face shield provides a barrier for the entire face from a potentially corrosive and irritating substance.[9]

Skin and Body Protection
  • Gloves :

    • Material : Nitrile gloves are the minimum requirement. Always consult a glove compatibility chart for the specific chemical if available.

    • Protocol : Use a double-gloving technique for all handling procedures. The outer glove should be removed and disposed of immediately upon suspected contamination. Never wear gloves outside the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[11] Wash hands thoroughly after removing gloves.[12]

  • Laboratory Coat : A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Apron : For transferring solutions or other splash-prone activities, a chemically resistant apron should be worn over the lab coat.

  • Footwear : Closed-toe shoes are mandatory.[12][13] Perforated shoes or sandals are strictly prohibited in the laboratory.

Respiratory Protection
  • Primary Control : All handling of this compound, including weighing and solution preparation, MUST be performed inside a certified chemical fume hood.[6] This engineering control is the most effective way to prevent inhalation of potentially harmful vapors or dust.

  • Secondary Control : In the rare and non-recommended event that a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases would be required.[14] Use of such a respirator necessitates a formal respiratory protection program, including fit-testing and medical evaluation.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, repeatable workflow is critical for ensuring safety and experimental integrity.

Workflow for Safe Handling

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Area Prep: - Verify fume hood certification. - Prepare spill kit. - Label waste container. ppe_don 2. Don PPE: - Inner Gloves - Lab Coat - Goggles - Outer Gloves - Face Shield (if needed) prep->ppe_don Proceed once area is ready handle 3. Chemical Handling: - Work >6 inches inside sash. - Use compatible tools. - Keep container sealed. ppe_don->handle Enter handling phase decon 4. Decontamination: - Clean work surfaces. - Dispose contaminated items  in dedicated waste. handle->decon Experiment complete ppe_doff 5. Doff PPE (in order): - Outer Gloves - Face Shield - Apron - Inner Gloves - Goggles - Lab Coat decon->ppe_doff wash 6. Personal Hygiene: - Wash hands thoroughly  with soap and water. ppe_doff->wash

Caption: Workflow for safe chemical handling.

Detailed Steps:
  • Pre-Handling Preparation :

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure an appropriate chemical spill kit is readily accessible.

    • Prepare a designated hazardous waste container, properly labeled with "HAZARDOUS WASTE" and the full chemical name: this compound.[15]

    • Assemble all required PPE before approaching the chemical storage area.

  • Chemical Handling :

    • Conduct all manipulations at least 6 inches inside the fume hood sash to ensure proper airflow.[6]

    • When weighing the solid, use a disposable weigh boat and handle with care to prevent generating dust.

    • When making solutions, always add reagents slowly and methodically. If diluting, add the acid to the solvent, not the other way around, to control any potential exothermic reactions.[6][12]

    • Keep the primary container sealed when not in active use.

  • Post-Handling Decontamination :

    • Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water. Dispose of the cleaning materials as hazardous waste.

    • Carefully remove PPE in the correct order to avoid self-contamination: outer gloves first, followed by any apron/face shield, then inner gloves. Remove lab coat and goggles last before exiting the lab.

    • Wash hands thoroughly with soap and water for at least 20 seconds.[13]

Spill and Disposal Plan

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[4][16] Seek immediate medical attention.

  • Eye Contact : Flush eyes for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[17] Seek immediate medical attention.

  • Small Spill (<100 mL/g) : If trained, and with appropriate PPE, contain the spill using a chemical absorbent from a spill kit. Do not use combustible materials like paper towels to absorb the chemical.[18] Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[1]

  • Large Spill : Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Chemical Waste Disposal
  • Segregation is Key : Do not mix this compound waste with other waste streams.[19] It must be collected in a dedicated hazardous waste container.

  • Container Requirements : Waste containers must be made of a compatible material (e.g., borosilicate glass or HDPE), be in good condition, and kept tightly sealed at all times except when adding waste.[15][19] The container must be clearly labeled.

  • Disposal Pathway : Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain or dispose of it in regular trash.[1]

This comprehensive guide is designed to build a culture of safety and trust. By understanding the why behind each step, you, the researcher, are empowered to handle this compound not just safely, but with scientific prudence.

References

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. Available from: [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. Available from: [Link]

  • 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. PubChem. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available from: [Link]

  • making carboxylic acids. Chemguide. Available from: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. Available from: [Link]

  • Preparation of Carboxylic Acids. Chemistry Steps. Available from: [Link]

  • Carboxylic acid lab. YouTube. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. Available from: [Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available from: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]

  • Chemical safety MANUAL. IIT Bombay. Available from: [Link]

  • Personal protective equipment for crop protection. Royal Brinkman. Available from: [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. NIH. Available from: [Link]

  • Safety Data Sheet - 4-Bromophenylacetic acid. SynZeal. Available from: [Link]

  • Ketone Testing. American Association for Clinical Chemistry. Available from: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-2-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(Furan-2-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.